Product packaging for 5-(Methylsulfonyl)-1H-indole(Cat. No.:CAS No. 152879-73-7)

5-(Methylsulfonyl)-1H-indole

Cat. No.: B2917445
CAS No.: 152879-73-7
M. Wt: 195.24
InChI Key: MEUDJQUMQJEWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Methylsulfonyl)-1H-indole ( 152879-73-7) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 9 H 9 NO 2 S and a molecular weight of 195.24 g/mol, is characterized by the presence of a methylsulfonyl group at the 5-position of the indole scaffold . The sulfonyl group is a key functional moiety that can influence the electronic properties of the molecule and participate in critical binding interactions with biological targets. Its primary research value lies in its role as a versatile precursor or intermediate in the synthesis of more complex, biologically active molecules. Specifically, derivatives of 1H-indole bearing sulfonyl groups are frequently explored in the development of potential anticancer therapeutics . Research indicates that structurally related indole-2-carboxamide compounds function as nuclear receptor modulators and can induce cancer cell death through non-apoptotic pathways, such as vacuole death and macropinocytosis, showcasing the potential of this chemical class in oncology research . As such, this compound serves as a critical starting material for constructing novel compounds for screening against various cancer cell lines, including colon, breast, and lung cancers . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2S B2917445 5-(Methylsulfonyl)-1H-indole CAS No. 152879-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfonyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUDJQUMQJEWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Methylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Methylsulfonyl)-1H-indole is a heterocyclic compound of increasing interest within medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous biologically active molecules, the addition of a methylsulfonyl group at the 5-position significantly modulates its electronic and steric properties. A thorough understanding of its physicochemical characteristics is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In the absence of extensive publicly available experimental data, this document synthesizes information from computational predictions and analogous structures, while providing detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Introduction and Molecular Overview

The indole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including anti-migraine agents, anti-inflammatory drugs, and anti-cancer therapies. The functionalization of the indole ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The introduction of a potent electron-withdrawing group, such as the methylsulfonyl moiety (-SO₂CH₃), at the C5 position of the indole core, is anticipated to profoundly influence the molecule's acidity, lipophilicity, hydrogen bonding potential, and metabolic stability. These parameters are critical determinants of a compound's behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide delves into the essential physicochemical properties of this compound, providing both predicted data and robust, step-by-step methodologies for their experimental validation.

Molecular Structure:

Caption: 2D Structure of this compound.

Core Physicochemical Data

Direct experimental values for several key physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The following table summarizes fundamental molecular information and includes computationally predicted values where applicable. It is imperative for researchers to recognize that predicted values serve as estimations and require experimental verification for mission-critical applications.

PropertyValueSource
Molecular Formula C₉H₉NO₂S[ChemScene][1], [Moldb][2]
Molecular Weight 195.24 g/mol [ChemScene][1], [Moldb][2]
CAS Number 152879-73-7[ChemScene][1], [Moldb][2]
Appearance Solid (predicted)General observation
Melting Point Data not available-
Boiling Point Data not available-
Water Solubility Low (predicted)Inferred from indole[3]
pKa (N-H acidity) < 32 (predicted)Inferred from indole[4]
LogP (o/w) 1.57 (Predicted)[ChemScene][1]

Solubility Profile

Theoretical Insight: The solubility of this compound is governed by the interplay between the polar sulfonyl group and the largely nonpolar indole ring system. While the parent indole molecule exhibits slight solubility in water (3.56 mg/mL), this is expected to be influenced by the methylsulfonyl substituent.[3] The sulfonyl group can act as a hydrogen bond acceptor, potentially increasing aqueous solubility. However, the overall molecular surface area remains significantly hydrophobic. Therefore, low aqueous solubility is anticipated. Conversely, the compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols, as well as chlorinated solvents like dichloromethane.

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a compound.

Workflow for Solubility Determination ```dot graph TD { A[Weigh Compound] --> B{Add Solvent}; B --> C{Equilibrate}; C --> D[Separate Phases]; D --> E[Analyze Concentration]; E --> F(Calculate Solubility);

}

Caption: Relationship between functional groups and expected IR peaks.

Mass Spectrometry (MS)

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺•): A strong peak at m/z = 195, corresponding to the molecular weight of the compound.

  • Major Fragments:

    • [M - 15]⁺: Loss of a methyl radical (•CH₃) from the sulfonyl group, resulting in a peak at m/z = 180.

    • [M - 79]⁺: Loss of the methylsulfonyl radical (•SO₂CH₃), a very common fragmentation pathway, leading to a peak at m/z = 116. This would correspond to the indole radical cation.

    • Other fragments characteristic of the indole ring system.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related indole and sulfonyl-containing compounds suggest the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. [5][6]* Hazards: Based on analogous compounds, it may cause skin, eye, and respiratory irritation. [7][8]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential, for which a detailed physicochemical characterization is essential for its rational application. This guide has consolidated the available predicted data and, more importantly, provided a framework of robust experimental protocols for the determination of its key properties, including solubility, pKa, LogP, and spectroscopic characteristics. The presence of the electron-withdrawing methylsulfonyl group is predicted to lower the pKa of the indole N-H and influence its solubility and lipophilicity. The outlined methodologies provide a clear path for researchers to generate the empirical data necessary to advance their work, ensuring both scientific integrity and a deeper understanding of this promising molecule.

References

The Rising Therapeutic Potential of 5-(Methylsulfonyl)-1H-indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Therapeutic Versatility of a Privileged Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its remarkable ability to mimic peptide structures and engage in reversible binding with various enzymes has made it a fertile ground for drug discovery.[1] Within this diverse family, derivatives of 5-(Methylsulfonyl)-1H-indole have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, inflammation, and infectious diseases. The introduction of the methylsulfonyl group at the 5-position of the indole ring often imparts favorable pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and selectivity for various biological targets.

This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives. Moving beyond a mere recitation of facts, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental designs, the integrity of described protocols, and the authoritative scientific grounding for the presented data. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this versatile scaffold, thereby catalyzing further innovation in the field.

I. Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is a key pathological feature of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage its symptoms.[3] Traditional NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of pro-inflammatory prostaglandins.[4][5] However, the non-selective inhibition of both COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation) by traditional NSAIDs can lead to significant gastrointestinal side effects.[4] This has driven the development of selective COX-2 inhibitors, and derivatives of this compound have shown considerable promise in this area.[2][6]

Mechanism of Action: Targeting the COX-2 Enzyme

The primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the selective inhibition of the COX-2 enzyme.[2] The methylsulfonyl group plays a crucial role in this selectivity. Molecular modeling studies have shown that the methylsulfonyl moiety at the para position of a phenyl ring attached to the indole scaffold can orient itself into a secondary pocket present in the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[2] This specific interaction enhances the binding affinity and selectivity for COX-2.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation Indole_Derivative This compound Derivative Indole_Derivative->COX2 Selective Inhibition COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Reaction_Mix Prepare Reaction Mixture (Buffer, Cofactors) Add_Components Add Reaction Mix, Enzyme, and Inhibitor to Wells Prep_Reaction_Mix->Add_Components Prep_Enzyme Prepare Enzyme Solution (COX-1 or COX-2) Prep_Enzyme->Add_Components Prep_Inhibitor Prepare Test Compound Dilutions Prep_Inhibitor->Add_Components Pre_incubation Pre-incubate at 37°C Add_Components->Pre_incubation Add_Substrate Add Arachidonic Acid Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Quantify_PGE2 Quantify PGE2 Production (EIA or LC-MS/MS) Stop_Reaction->Quantify_PGE2 Calculate_Inhibition Calculate % Inhibition Quantify_PGE2->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Indole_Derivative This compound Derivative Indole_Derivative->PI3K Potential Inhibition Indole_Derivative->Akt Potential Inhibition

References

The Emerging Therapeutic Potential of 5-(Methylsulfonyl)-1H-indole: A Deep Dive into Its Biological Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Indole Sulfonamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] When combined with a sulfonamide moiety (SO₂NHR'), the resulting indole sulfonamide hybrids exhibit a fascinating spectrum of pharmacological actions.[4][5] This guide focuses on a specific, yet representative, member of this class: 5-(Methylsulfonyl)-1H-indole. We will explore its potential mechanisms of action in biological systems, drawing upon evidence from related indole sulfonamide derivatives to construct a comprehensive overview for researchers and drug development professionals.

The methylsulfonyl group at the 5-position of the indole ring is a key feature, analogous to the COX-2 pharmacophore found in selective inhibitors like rofecoxib.[6] This structural motif suggests a potential role in modulating inflammatory pathways. This guide will synthesize findings from across the indole sulfonamide family to illuminate the probable biological impact of this compound, providing a foundational understanding for future research and therapeutic development.

Part 1: Core Mechanisms of Action

While direct, comprehensive studies on this compound are emerging, the extensive research on structurally similar indole sulfonamides provides a strong basis for predicting its primary biological activities. The following sections detail the most probable mechanisms of action, supported by evidence from analogous compounds.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathways

A predominant theme in the literature surrounding indole derivatives bearing a methylsulfonyl group is their activity as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8]

Causality Behind the Mechanism:

The methylsulfonyl group is a well-established pharmacophore that confers selectivity for the COX-2 isozyme.[6] COX-2 is typically induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 (which is involved in gastric protection and platelet aggregation), compounds can achieve anti-inflammatory effects with a potentially improved gastrointestinal safety profile.

Some N-methylsulfonyl-indole derivatives have demonstrated a dual inhibitory effect on both COX-2 and 5-lipoxygenase (5-LOX).[6][8] 5-LOX is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators. Dual inhibition is a highly sought-after therapeutic strategy, as it can provide broader anti-inflammatory coverage and may circumvent the shunting of arachidonic acid metabolism towards the leukotriene pathway that can occur with selective COX-2 inhibitors.

Visualizing the Anti-Inflammatory Pathway:

inflammatory_pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (Pain, Fever, Inflammation) PGH2->Prostaglandins HPETE 5-HPETE Leukotrienes Leukotrienes (Inflammation) HPETE->Leukotrienes COX2->PGG2 LOX5->HPETE Indole This compound Indole->COX2 Inhibition Indole->LOX5 Inhibition

Caption: Dual Inhibition of COX-2 and 5-LOX by this compound.

Anticancer Activity: Targeting Key Cellular Processes

The indole sulfonamide scaffold is frequently associated with potent anticancer activities, acting through various mechanisms.[3][9]

  • Histone Deacetylase (HDAC) Inhibition: A series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as potent HDAC inhibitors.[10] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The structural similarity suggests that this compound could be investigated for similar activity.

  • Tubulin Polymerization Inhibition: The indole nucleus is a core component of vinca alkaloids, a class of chemotherapy agents that inhibit tubulin polymerization, thereby disrupting microtubule dynamics and arresting mitosis.[1] Studies on new indole derivatives continue to explore this mechanism.[5]

  • Carbonic Anhydrase (CA) Inhibition: Certain indole sulfonamides have shown selective inhibition of human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumors.[2] These enzymes are involved in regulating pH, and their inhibition in the hypoxic tumor microenvironment can disrupt cancer cell survival.

Visualizing a Potential Anticancer Workflow:

anticancer_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation CellLines Cancer Cell Lines (e.g., MCF-7, HepG2, A549) MTT MTT/MTS Assay (Viability) CellLines->MTT HDAC_Assay HDAC Inhibition Assay MTT->HDAC_Assay Tubulin_Assay Tubulin Polymerization Assay HDAC_Assay->Tubulin_Assay CA_Assay Carbonic Anhydrase Inhibition Assay Tubulin_Assay->CA_Assay Xenograft Xenograft Model (e.g., Nude Mice) CA_Assay->Xenograft Lead Compound TumorGrowth Measure Tumor Growth Xenograft->TumorGrowth

Caption: Experimental workflow for evaluating anticancer activity.

Modulation of Serotonin (5-HT) Receptors

The structural resemblance of the indole ring to serotonin is fundamental. This makes indole derivatives prime candidates for interacting with 5-HT receptors. Indeed, the potent migraine medication Sumatriptan is an indole derivative with a sulfonamide group at the 5-position, acting as a 5-HT1B/1D receptor agonist.[11] Conversely, other indole sulfonamides have been developed as selective 5-HT₆ receptor antagonists for potential cognitive enhancement in neurological disorders.[12] This dual potential for agonism or antagonism at different 5-HT receptor subtypes makes this compound a compelling subject for neurological drug discovery.

Additional Potential Biological Activities
  • Antimicrobial Effects: Several studies have reported that novel N-methylsulfonyl-indole derivatives exhibit selective antibacterial activity, particularly against Gram-negative bacteria like E. coli and Salmonella enterica.[6][8]

  • Antidiabetic Properties: Indole-based sulfonamides have been synthesized and shown to be potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[13] This suggests a potential role in the management of type-II diabetes.

Part 2: Experimental Protocols and Data

To rigorously investigate the proposed mechanisms of action for this compound, standardized and validated experimental protocols are essential.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is designed to determine the inhibitory potency and selectivity of the test compound.

Methodology:

  • Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a Tris-HCl buffer (e.g., 0.1 M, pH 8.0) containing necessary co-factors like hematin and glutathione.

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions to achieve a range of final assay concentrations.

  • Incubation: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound dilutions. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Quantification: The product of the COX reaction, Prostaglandin E₂ (PGE₂), is measured using a commercial Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration. Calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ (COX-1) by the IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimental ValueExperimental ValueCalculated Value
Celecoxib (Reference)~50~0.04>1250
Indomethacin (Reference)~0.1~0.6~0.17
In Vitro Anticancer Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

This compound emerges from a rich chemical family of indole sulfonamides with a high potential for diverse and therapeutically relevant biological activities. The strong precedent for COX-2/5-LOX inhibition, anticancer effects via mechanisms like HDAC or carbonic anhydrase inhibition, and modulation of serotonergic pathways provides a clear roadmap for future investigation. The experimental protocols outlined in this guide offer a starting point for researchers to systematically validate these potential mechanisms and uncover the full therapeutic promise of this intriguing molecule. Further studies should focus on elucidating specific molecular targets, exploring structure-activity relationships through the synthesis of new derivatives, and advancing lead compounds into preclinical in vivo models to assess efficacy and safety.

References

The Ascendant Core: A Technical Guide to the Discovery and Synthesis of Novel 5-(Methylsulfonyl)-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-(Methylsulfonyl)-1H-indole Scaffold - A Privileged Motif in Medicinal Chemistry

The indole nucleus is a cornerstone in the architecture of biologically active molecules, both natural and synthetic.[1][2] Its versatile structure serves as a template for a multitude of pharmacological activities.[1][2] The strategic incorporation of a methylsulfonyl group at the 5-position of the indole ring has emerged as a powerful approach in modern drug discovery. This electron-withdrawing moiety can significantly modulate the physicochemical properties of the parent indole, influencing its solubility, metabolic stability, and, most importantly, its interaction with biological targets.[3] This guide provides an in-depth exploration of the discovery and synthesis of novel this compound analogs, offering a technical resource for researchers and professionals in the field of drug development.

Strategic Synthesis of the this compound Core

The cornerstone of any drug discovery program centered on a specific scaffold is a robust and versatile synthetic route. The Fischer indole synthesis, a classic and reliable method, stands as a primary choice for the construction of the this compound core.[4][5][6][7] This venerable reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[4][7]

Causality in Experimental Design: The Fischer Indole Synthesis

The choice of the Fischer indole synthesis is predicated on its reliability and the commercial availability of the requisite starting materials. The key precursor, 4-(methylsulfonyl)phenylhydrazine hydrochloride, is a readily accessible building block.[3][8] The reaction mechanism, involving a[9][9]-sigmatropic rearrangement, is well-understood, allowing for predictable outcomes and rational optimization.[4][6][7]

Experimental Protocol: Synthesis of this compound

Step 1: Formation of 4-(Methylsulfonyl)phenylhydrazone

  • In a round-bottom flask, suspend 4-(methylsulfonyl)phenylhydrazine hydrochloride (1.0 eq.) in ethanol.

  • Add the desired aldehyde or ketone (1.1 eq.) to the suspension. For the synthesis of the parent this compound, acetaldehyde can be utilized.

  • Add a catalytic amount of a Brønsted acid, such as hydrochloric acid or sulfuric acid, to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the hydrazone product may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

Step 2: Cyclization to form this compound

  • The crude 4-(methylsulfonyl)phenylhydrazone is dissolved in a high-boiling point solvent such as glacial acetic acid or polyphosphoric acid (PPA).

  • The mixture is heated to a temperature ranging from 80°C to 150°C, depending on the reactivity of the hydrazone.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated crude product is collected by filtration and washed with water.

Step 3: Purification

  • The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Alternatively, column chromatography on silica gel can be employed for purification, using a gradient of ethyl acetate in hexane as the eluent.

Diagram: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Start 4-(Methylsulfonyl)phenylhydrazine + Aldehyde/Ketone Hydrazone Formation of Phenylhydrazone Start->Hydrazone Condensation Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization [3,3]-Sigmatropic Rearrangement Purification Purification (Recrystallization/Chromatography) Cyclization->Purification Product This compound Analog Purification->Product

Caption: Workflow of the Fischer Indole Synthesis.

Characterization of Novel Analogs

The unambiguous characterization of newly synthesized compounds is paramount for scientific integrity. A combination of spectroscopic techniques is employed to confirm the structure and purity of the this compound analogs.

Technique Expected Observations
¹H NMR Characteristic signals for the indole protons, including the NH proton (typically a broad singlet around 11-12 ppm), and aromatic protons. The methylsulfonyl group will exhibit a sharp singlet around 3 ppm.
¹³C NMR Resonances corresponding to the carbon atoms of the indole ring and the methylsulfonyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the synthesized analog.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3400 cm⁻¹) and the symmetric and asymmetric stretches of the sulfonyl group (around 1300-1350 cm⁻¹ and 1150-1170 cm⁻¹).

Biological Evaluation: Unveiling the Therapeutic Potential

The this compound scaffold has been explored for a range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents. The following protocols outline standard assays for evaluating the biological activity of novel analogs.

Anti-inflammatory Activity: COX-2 Inhibition Assay

The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. The selective inhibition of COX-2 over COX-1 is a desirable attribute to minimize gastrointestinal side effects.

Experimental Protocol: COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)

  • Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds at various concentrations.

  • Incubation: In a 96-well plate, incubate the respective enzyme (COX-1 or COX-2) with the test compound or vehicle control for a predetermined time at 37°C.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Termination and Measurement: After a specific incubation period, the reaction is terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme Immunoassay (EIA) kit.[1]

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Diagram: COX-2 Inhibition Assay Workflow

COX2_Inhibition_Assay Start COX-2 Enzyme + Test Compound Incubation Pre-incubation (37°C) Start->Incubation Reaction Add Arachidonic Acid (Substrate) Incubation->Reaction Quantification Quantify PGE2 (EIA) Reaction->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis

Caption: Workflow for the COX-2 Inhibition Assay.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value, representing the concentration that inhibits 50% of cell growth.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][13][14][15][16]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[9][13]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[9][16]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Structure-Activity Relationship (SAR) and Future Directions

The systematic synthesis and biological evaluation of a library of this compound analogs will enable the elucidation of structure-activity relationships (SAR). By modifying the substituents at various positions of the indole ring (e.g., N1, C2, C3), researchers can identify the key structural features that contribute to the desired biological activity and selectivity. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds and the development of novel drug candidates.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of new therapeutic agents. This technical guide has provided a comprehensive overview of the synthetic strategies, characterization techniques, and biological evaluation methods for novel analogs based on this core. By adhering to rigorous scientific principles and employing the detailed protocols outlined herein, researchers can effectively explore the chemical space around this privileged motif and unlock its full therapeutic potential.

References

The Therapeutic Potential of Indole-Sulfonamide Hybrids: From Chemical Design to Clinical Promise

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The strategic hybridization of pharmacologically active moieties is a cornerstone of modern medicinal chemistry. This guide delves into the synergistic potential of combining two privileged scaffolds: the indole nucleus and the sulfonamide group. The indole ring, a key structural component of the amino acid tryptophan, offers a versatile template for interacting with a multitude of biological targets, while the sulfonamide group provides crucial hydrogen bonding capabilities and proven therapeutic efficacy.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the rationale, synthesis, multifaceted mechanisms of action, and therapeutic applications of indole compounds bearing sulfonyl groups. We will explore their significant promise as anticancer, antimicrobial, and anti-neurodegenerative agents, supported by detailed experimental protocols and mechanistic pathways.

The Indole-Sulfonamide Motif: A Rationale for Hybridization

The fusion of an indole ring with a sulfonamide functional group creates a powerful pharmacophore with enhanced therapeutic properties. The indole scaffold is a bicyclic aromatic structure found in numerous natural products and FDA-approved drugs, prized for its ability to participate in π-π stacking, hydrogen bonding, and hydrophobic interactions within biological targets.[3][4] The sulfonamide moiety (-S(=O)₂NR₂), a cornerstone of "sulfa drugs," is a potent hydrogen bond donor and acceptor and acts as a bioisostere for carboxylic acids.[5][6] Its ability to coordinate with metal ions, particularly the zinc ion in metalloenzymes, is central to many of its therapeutic effects.[7]

The combination of these two groups can lead to:

  • Enhanced Binding Affinity: The sulfonamide group can form strong, directional hydrogen bonds with protein active sites, complementing the broader interactions of the indole nucleus.

  • Modulated Pharmacokinetics: The sulfonamide can improve aqueous solubility and alter metabolic pathways, favorably impacting the absorption, distribution, metabolism, and excretion (ADME) profile of the parent indole.[8]

  • Novel Mechanisms of Action: The hybrid structure can engage with biological targets in ways that neither fragment can achieve alone, leading to the discovery of compounds with unique or multi-target activities.[9]

The structural versatility is immense, depending on the attachment point of the sulfonyl group (most commonly at the N-1 or C-3 position of the indole) and the substitutions on the aryl ring of the sulfonamide.[10] This vast chemical space allows for fine-tuning of both potency and selectivity.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of indole-sulfonamide derivatives is generally accessible, with the most common approach being the direct sulfonylation of the indole nitrogen. This reaction leverages the acidic nature of the N-H proton.

Experimental Protocol 1: General Synthesis of N-Aryl-Sulfonylindoles

This protocol describes a standard and reliable method for synthesizing N-sulfonylated indoles, a common starting point for library development.

Causality: The choice of a base like pyridine or triethylamine is critical; it deprotonates the indole nitrogen, creating a nucleophile that readily attacks the electrophilic sulfur atom of the arylsulfonyl chloride.[11] The reaction is typically performed in an aprotic solvent to prevent unwanted side reactions with the sulfonyl chloride. Recrystallization from ethanol is a self-validating purification step, as the formation of a crystalline solid is indicative of high purity.

Methodology:

  • Reactant Preparation: Dissolve 1.0 equivalent of the desired indole derivative in dry pyridine or an aprotic solvent like Dichloromethane (DCM) containing 1.2 equivalents of triethylamine.

  • Sulfonylation: Cool the mixture to 0 °C in an ice bath. Add 1.1 equivalents of the corresponding arylsulfonyl chloride dropwise over 10-15 minutes with continuous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under a vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure indole-sulfonamide derivative.[11]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Diagram: General Synthetic Workflow

G Indole Indole Derivative Reaction Sulfonylation Reaction (0°C to RT) Indole->Reaction SulfonylChloride Aryl Sulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Deprotonation Solvent Aprotic Solvent Solvent->Reaction Workup Aqueous Workup (Precipitation) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct Pure Indole-Sulfonamide Product Purification->FinalProduct

Caption: A generalized workflow for the synthesis of N-sulfonylated indoles.

Therapeutic Applications and Core Mechanisms

Indole-sulfonamide hybrids have demonstrated significant activity across several key therapeutic areas.

Anticancer Activity

This class of compounds combats cancer through diverse and potent mechanisms, often targeting pathways critical for tumor survival and proliferation.[3][12]

  • Mechanism I: Carbonic Anhydrase (CA) Inhibition Many solid tumors overexpress human carbonic anhydrase isoforms IX and XII (hCA IX/XII) to adapt to the acidic and hypoxic tumor microenvironment.[7] These zinc-containing enzymes are crucial for pH regulation, promoting tumor cell survival and metastasis. The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding motif that anchors within the enzyme's active site, effectively inhibiting its function. Indole-based sulfonamides have been developed as highly potent and sometimes selective inhibitors of these tumor-associated CAs.[13] For example, the clinical trial candidate indisulam is an indole-based benzenesulfonamide that inhibits several CA isoforms.[13]

Diagram: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment

G cluster_tumor Tumor Cell cluster_drug Therapeutic Intervention Hypoxia Hypoxia Glycolysis Increased Glycolysis Hypoxia->Glycolysis H_ion H⁺ Production Glycolysis->H_ion CA_IX Carbonic Anhydrase IX (CA IX) H_ion->CA_IX Substrate pH_reg Extracellular pH Regulation CA_IX->pH_reg Catalyzes Survival Cell Survival & Invasion pH_reg->Survival IndoleSulfonamide Indole-Sulfonamide Inhibitor IndoleSulfonamide->CA_IX Inhibits G Pathology Neurodegenerative Pathology OxidativeStress Oxidative Stress (ROS/RNS) Pathology->OxidativeStress Neuroinflammation Neuroinflammation (Activated Microglia) Pathology->Neuroinflammation ProteinAgg Protein Aggregation (Aβ, α-Synuclein) Pathology->ProteinAgg Neurotransmitter Neurotransmitter Deficiency Pathology->Neurotransmitter Compound Indole-Sulfonamide Compound Compound->OxidativeStress Antioxidant Compound->Neuroinflammation Anti-inflammatory Compound->ProteinAgg Inhibits Aggregation Compound->Neurotransmitter Enzyme Inhibition (e.g., AChE)

References

The Ascendancy of Sulfonylated Indoles: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus, a quintessential privileged scaffold in medicinal chemistry, continues to be a focal point of intensive research. Its remarkable versatility and presence in a vast array of bioactive natural products and synthetic pharmaceuticals underscore its significance. The strategic incorporation of a sulfonyl moiety onto the indole core has emerged as a powerful approach to modulate and enhance the pharmacological properties of this remarkable heterocycle. Sulfonylated indoles have demonstrated a broad spectrum of biological activities, positioning them as promising candidates in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis and multifaceted applications of sulfonylated indoles, with a particular focus on their burgeoning role in oncology, inflammation, and virology. We will delve into the intricacies of synthetic methodologies, explore the mechanistic underpinnings of their biological actions, and provide practical insights for researchers in the field.

Part 1: The Synthetic Arsenal: Crafting Sulfonylated Indoles

The introduction of a sulfonyl group onto the indole ring can be achieved through a variety of synthetic strategies. The choice of method is often dictated by the desired regioselectivity (C2 vs. C3 sulfonylation), the nature of the substituents on the indole and the sulfonylating agent, and the overall efficiency and scalability of the process.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has gained significant traction as an elegant and atom-economical strategy for the synthesis of sulfonylated indoles, obviating the need for pre-functionalized starting materials.

A convenient and environmentally friendly method for the regioselective C2-sulfonylation of indoles utilizes an iodophor/hydrogen peroxide system with sulfonyl hydrazides as the sulfonyl source.[1] This approach is attractive due to the commercial availability and low toxicity of the reagents.

Experimental Protocol: Synthesis of 2-(Phenylsulfonyl)-1H-indole [1]

  • Step 1: To a sealed 10 mL reaction tube, add 1H-indole (0.5 mmol) and benzenesulfonyl hydrazide (1.0 mmol).

  • Step 2: Add 2 mL of iodophor (a 5% solution of povidone-iodine in water, containing 0.04 mmol of I₂) and 1 mL of 30% H₂O₂ solution.

  • Step 3: Heat the reaction mixture at 60 °C for 10 minutes.

  • Step 4: After completion of the reaction (monitored by TLC), add a saturated salt solution (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

  • Step 5: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 6: Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylsulfonyl)-1H-indole.

Causality Behind Experimental Choices:

  • Iodophor: Serves as a source of molecular iodine (I₂), which is the active catalytic species. The povidone carrier enhances the solubility of iodine in the aqueous medium.

  • H₂O₂: Acts as a green oxidant to regenerate the active iodine catalyst.

  • Sulfonyl hydrazide: Functions as a stable and easy-to-handle source of the sulfonyl radical.

  • Aqueous phase: Provides an environmentally benign reaction medium.

  • Heating: Accelerates the reaction rate, allowing for a short reaction time.

Plausible Reaction Mechanism:

The reaction is believed to proceed through a radical mechanism. Molecular iodine, released from the iodophor, is thought to react with the sulfonyl hydrazide to generate a sulfonyl radical. Concurrently, the indole undergoes a reaction with iodine. The subsequent coupling of the sulfonyl radical with the activated indole intermediate, followed by elimination, yields the C2-sulfonylated product.

Caption: Proposed mechanism for Iodophor/H₂O₂-mediated C2-sulfonylation of indoles.

Electrochemical Synthesis: A Sustainable Alternative

Electrochemical methods offer a green and sustainable approach to the synthesis of sulfonylated indoles, avoiding the use of stoichiometric oxidants and often proceeding under mild conditions.

An electrochemical method for the synthesis of 3-sulfonylindoles involves the annulation of o-alkynylanilines with sodium sulfinates.[2] This transition-metal-free approach demonstrates good functional group tolerance.

Experimental Protocol: Electrochemical Synthesis of a 3-Sulfonylindole [2]

  • Apparatus Setup: An undivided electrochemical cell equipped with two platinum electrodes.

  • Step 1: To the undivided cell, add o-alkynylaniline (0.3 mmol), sodium sulfinate (3 equivalents), nBu₄NI (2 equivalents), and Et₃N (1 equivalent).

  • Step 2: Add a solvent mixture of CH₃CN/H₂O (9 mL/1 mL).

  • Step 3: Apply a constant current of 15 mA at room temperature for 11 hours.

  • Step 4: Upon completion, remove the solvent under reduced pressure.

  • Step 5: Purify the residue by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Electrochemical setup: Provides a controlled and clean method for oxidation, replacing chemical oxidants.

  • nBu₄NI: Acts as both the electrolyte and a mediator in the reaction.

  • Et₃N: Serves as a base to facilitate the reaction.

  • CH₃CN/H₂O solvent system: Provides a suitable medium for the electrochemical reaction, ensuring solubility of the reactants and supporting electrolytes.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the synthesis of sulfonylated indoles.

A three-component reaction involving a 1-(pyridin-2-yl)indole, a source of sulfur dioxide (DABCO·(SO₂)₂), and an aryldiazonium tetrafluoroborate, catalyzed by palladium(II) bromide, provides a direct route to 2-sulfonylated indoles.[3]

Experimental Protocol: Synthesis of a 2-Sulfonylated Indole via Palladium Catalysis [3]

  • Step 1: In a reaction vessel, combine the 1-(pyridin-2-yl)indole (1.0 equiv), DABCO·(SO₂)₂ (1.5 equiv), and the aryldiazonium tetrafluoroborate (1.2 equiv).

  • Step 2: Add PdBr₂ (10 mol%) as the catalyst.

  • Step 3: The reaction is typically carried out in a suitable organic solvent at room temperature.

  • Step 4: Monitor the reaction progress by TLC.

  • Step 5: Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Palladium(II) bromide: A robust and effective catalyst for C-H activation and cross-coupling reactions.

  • 1-(Pyridin-2-yl) directing group: Directs the sulfonylation to the C2 position of the indole ring through chelation assistance. This directing group can be subsequently removed.

  • DABCO·(SO₂)₂: A solid, stable, and easy-to-handle source of sulfur dioxide.

  • Aryldiazonium tetrafluoroborate: Serves as the source of the aryl group.

Part 2: The Pharmacological Landscape: Applications of Sulfonylated Indoles

The incorporation of the sulfonyl group onto the indole scaffold gives rise to a diverse array of pharmacological activities, with prominent applications in cancer, inflammation, and infectious diseases.

Anticancer Activity: A Multi-pronged Attack

Sulfonylated indoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Several sulfonylated indole derivatives have been identified as potent inhibitors of tubulin polymerization.[4] By disrupting the dynamic equilibrium of microtubule assembly and disassembly, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

Caption: Sulfonylated indoles can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain indole compounds have been shown to modulate this pathway, as well as the downstream NF-κB signaling cascade, which plays a pivotal role in inflammation, immunity, and cancer.[5] Indole-3-carbinol, for instance, has been shown to suppress NF-κB activation.[6][7]

Signaling Pathway: PI3K/Akt/mTOR and NF-κB

PI3K_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK mTOR->IKK IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation GeneExpression Gene Expression (Proliferation, Survival, Anti-apoptosis) NFkB_p65_p50_nuc->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor SulfonylatedIndole Sulfonylated Indole SulfonylatedIndole->PI3K Inhibits SulfonylatedIndole->Akt Inhibits SulfonylatedIndole->mTOR Inhibits SulfonylatedIndole->IKK Inhibits

Caption: Sulfonylated indoles can inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, leading to decreased cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative Sulfonylated Indoles

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
5f MCF-7 (Breast)13.2Not specified[8]
5f MDA-MB-468 (Breast)8.2Not specified[8]
18 HeLa (Cervical)0.24Tubulin polymerization inhibitor[4]
18 A549 (Lung)0.31Tubulin polymerization inhibitor[4]
18 MCF-7 (Breast)0.59Tubulin polymerization inhibitor[4]
3b MCF-7 (Breast)4.0DNA intercalation and enzyme inhibition[9]
3f MDA-MB-231 (Breast)4.7DNA intercalation and enzyme inhibition[9]
Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Sulfonylated indoles have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Some 3-arylsulfonyl indoles have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[10] Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Antiviral Activity: A Broad Spectrum of Defense

Sulfonylated indoles have also shown promise as antiviral agents, with activity against a range of viruses. Their mechanisms of action can involve targeting various stages of the viral life cycle.

General Mechanisms of Antiviral Action: [11][12][13][14]

  • Inhibition of Viral Entry and Fusion: Preventing the virus from entering the host cell.

  • Inhibition of Viral Replication: Interfering with the replication of the viral genome. This can involve the inhibition of viral enzymes such as reverse transcriptase or polymerase.

  • Inhibition of Viral Protease: Blocking the activity of viral proteases that are essential for the maturation of new viral particles.

Part 3: Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[15][16][17] These models can be invaluable in guiding the design and optimization of new sulfonylated indole derivatives with enhanced potency and selectivity.

Key descriptors often found to be important in QSAR models for sulfonylated indoles include:

  • Electronic properties: The electron-donating or electron-withdrawing nature of substituents on the indole and sulfonyl moieties can significantly influence activity.

  • Steric properties: The size and shape of the molecule can affect its binding to the target protein.

  • Hydrophobicity: The lipophilicity of the molecule influences its ability to cross cell membranes and reach its target.

Part 4: Spectroscopic Characterization

The structural elucidation of newly synthesized sulfonylated indoles relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the connectivity of atoms and the overall structure of the molecule.[18][19][20]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, with characteristic absorptions for the N-H bond of the indole and the S=O bonds of the sulfonyl group.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.[21]

Conclusion and Future Perspectives

Sulfonylated indoles represent a rich and versatile class of compounds with significant therapeutic potential. The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly fuel the discovery of new drug candidates. The ability to fine-tune the electronic and steric properties of these molecules through targeted synthetic modifications offers a powerful platform for optimizing their biological activity and selectivity. As our knowledge of the complex signaling pathways involved in disease progression expands, so too will the opportunities to design next-generation sulfonylated indoles with improved efficacy and safety profiles. The future of this exciting field lies in the synergistic interplay between innovative synthetic chemistry, rigorous biological evaluation, and insightful computational modeling.

References

Exploring the chemical reactivity of the indole scaffold in 5-(Methylsulfonyl)-1H-indole.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of a methylsulfonyl group at the 5-position profoundly modulates the electronic properties of the indole ring, thereby influencing its chemical reactivity and providing a unique platform for further molecular elaboration. This technical guide offers a comprehensive exploration of the chemical reactivity of 5-(Methylsulfonyl)-1H-indole. We will delve into the electronic impact of the sulfonyl group, predict its influence on canonical indole reactions, and provide insights into strategic functionalization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and derivatization of this important heterocyclic motif.

The Indole Scaffold: A Privileged Heterocycle

The indole ring system, a fusion of a benzene and a pyrrole ring, is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom is delocalized into the bicyclic system, rendering the pyrrole ring particularly susceptible to electrophilic attack.[1][2] Generally, electrophilic substitution on the indole ring preferentially occurs at the C3 position. This regioselectivity is attributed to the formation of a more stable cationic intermediate that does not disrupt the aromaticity of the benzene ring.[3][4]

The Influence of the 5-Methylsulfonyl Group: An Electronic Perspective

The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom, which exert a strong negative inductive effect (-I).[5] Furthermore, the sulfonyl group can participate in resonance, withdrawing electron density from the aromatic ring (a -M effect).[6][7]

In the context of this compound, the presence of this group at the 5-position significantly deactivates the benzene portion of the indole ring towards electrophilic substitution. However, its influence on the reactivity of the pyrrole ring is more nuanced. While the overall electron density of the indole system is reduced, the C3 position is expected to remain the most nucleophilic site for many electrophilic reactions, albeit with a potentially diminished reaction rate compared to unsubstituted indole.

Key Reaction Classes and Mechanistic Considerations

Electrophilic Aromatic Substitution

Electrophilic substitution is a cornerstone of indole chemistry. The introduction of the 5-methylsulfonyl group is predicted to decrease the overall rate of these reactions due to its electron-withdrawing nature. However, the inherent nucleophilicity of the C3 position of the pyrrole ring should still direct substitution to this site.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, including indoles.[8][9][10] The reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] For this compound, the reaction is expected to proceed at the C3 position. Due to the deactivating effect of the sulfonyl group, harsher reaction conditions (e.g., higher temperature or longer reaction times) may be necessary compared to unsubstituted indole.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • To a stirred solution of N,N-dimethylformamide (3.0 eq.) in an appropriate solvent (e.g., 1,2-dichloroethane) at 0 °C, add phosphorus oxychloride (1.5 eq.) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring it onto crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH > 8).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound-3-carboxaldehyde.

Friedel-Crafts acylation allows for the introduction of an acyl group onto the indole ring, typically at the C3 position.[11][12][13][14] The reaction is commonly carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. For this compound, this reaction is expected to be more challenging than for electron-rich indoles. The choice of a strong Lewis acid and potentially higher reaction temperatures will likely be necessary to achieve good conversion.

Experimental Protocol: Friedel-Crafts Acylation of this compound

  • To a suspension of anhydrous aluminum chloride (1.2 eq.) in an inert solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride (1.1 eq.) dropwise.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 3-acyl-5-(methylsulfonyl)-1H-indole.

The Mannich reaction is a three-component condensation that installs an aminomethyl group at the C3 position of the indole nucleus.[15][16][17] The reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine, and the indole. The deactivating nature of the 5-methylsulfonyl group may necessitate longer reaction times or the use of a protic acid catalyst to facilitate the formation of the electrophilic Eschenmoser's salt intermediate.

Experimental Protocol: Mannich Reaction of this compound

  • To a solution of the secondary amine (e.g., dimethylamine, 1.2 eq.) in a suitable solvent such as acetic acid, add aqueous formaldehyde (1.2 eq.) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • After cooling to room temperature, basify the reaction mixture with a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired Mannich base.

N-Functionalization

The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base to generate the indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the N1 position. The electron-withdrawing 5-methylsulfonyl group is expected to increase the acidity of the N-H proton, potentially allowing for the use of milder bases for deprotonation compared to unsubstituted indole.

Common N-functionalization reactions include N-alkylation, N-arylation, and N-acylation. For instance, N-alkylation can be achieved by treating this compound with a base such as sodium hydride (NaH) followed by the addition of an alkyl halide.

Experimental Protocol: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent like DMF or THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

C-H Activation and Cross-Coupling Reactions

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indole C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[18][19][20][21][22][23][24][25][26][27] The regioselectivity of these reactions is often controlled by the choice of catalyst and directing group.

For this compound, C-H activation can be envisioned at various positions. While the C3 position is electronically favored for electrophilic attack, transition metal-catalyzed reactions can be directed to other positions, such as C2, C4, C6, or C7, often through the use of a directing group on the indole nitrogen.[20][21] The strong electron-withdrawing nature of the 5-methylsulfonyl group will likely influence the reactivity and regioselectivity of these transformations. For example, C-H functionalization at the C4 and C6 positions might be disfavored due to the electronic deactivation of the benzene ring. Conversely, C2-functionalization, often achieved with a directing group at N1, could be a viable strategy.

Data Summary

Table 1: Predicted Regioselectivity of Reactions on this compound

Reaction TypeReagentsPredicted Major Product
Vilsmeier-HaackPOCl₃, DMFThis compound-3-carboxaldehyde
Friedel-Crafts AcylationRCOCl, AlCl₃3-Acyl-5-(methylsulfonyl)-1H-indole
Mannich ReactionCH₂O, R₂NH3-((Dialkylamino)methyl)-5-(methylsulfonyl)-1H-indole
N-AlkylationNaH, RX1-Alkyl-5-(methylsulfonyl)-1H-indole

Visualizing Reaction Pathways

Electrophilic Substitution at C3

G Indole This compound Intermediate Cationic Intermediate (Wheland Intermediate) Indole->Intermediate Attack at C3 Electrophile Electrophile (E⁺) Electrophile->Intermediate Product C3-Substituted Product Intermediate->Product -H⁺

Caption: General mechanism for electrophilic substitution at the C3 position.

N-Functionalization Workflow

G cluster_0 Deprotonation cluster_1 Electrophilic Quench Indole This compound Anion Indolyl Anion Indole->Anion + Base Base Base (e.g., NaH) Product N-Functionalized Product Anion->Product + Electrophile Electrophile Electrophile (R-X)

Caption: Workflow for the N-functionalization of this compound.

Conclusion

The presence of a methylsulfonyl group at the 5-position of the indole scaffold imparts unique electronic properties that significantly influence its chemical reactivity. While the strong electron-withdrawing nature of this substituent deactivates the ring towards electrophilic attack, the C3 position remains the most probable site for substitution, albeit potentially requiring more forcing reaction conditions. The increased acidity of the N-H proton facilitates N-functionalization reactions. Furthermore, the strategic application of modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, opens up avenues for the selective functionalization of other positions on the indole ring. A thorough understanding of these reactivity patterns is crucial for the effective design and synthesis of novel this compound derivatives for applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of 5-(Methylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to the Safety Assessment of a Novel Indole Compound

5-(Methylsulfonyl)-1H-indole is a novel heterocyclic compound with potential applications in pharmaceutical development. Its unique structure, combining an indole nucleus with a methylsulfonyl group, necessitates a thorough and systematic toxicological evaluation to ensure its safety for potential therapeutic use. This guide provides a comprehensive framework for establishing the toxicological profile of this compound, from initial in silico predictions to detailed in vivo studies.

The indole ring is a common motif in biologically active compounds, and its metabolism can sometimes lead to the formation of reactive intermediates.[1] The addition of a methylsulfonyl group, a common functionality in many pharmaceuticals, can significantly influence the molecule's metabolic fate and toxicological properties.[2] Therefore, a bespoke safety assessment strategy is paramount.

This document is structured to guide researchers through a logical, tiered approach to toxicity testing, consistent with international regulatory guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3][4] We will delve into the causality behind experimental choices, ensuring a robust and self-validating toxicological package.

Part 1: Pre-assessment and In Silico Toxicology

Before embarking on resource-intensive in vitro and in vivo studies, a comprehensive pre-assessment is crucial. This initial phase involves physicochemical characterization and in silico toxicological predictions.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundation of its toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterImportance in Toxicology
Molecular Weight Influences diffusion and transport across biological membranes.
LogP (Octanol-Water Partition Coefficient) Predicts lipophilicity and potential for bioaccumulation.
Water Solubility Affects absorption and distribution in the body.
pKa Determines the ionization state at physiological pH, impacting absorption and receptor interaction.
Physical State and Appearance Important for handling and formulation development.
In Silico Toxicity Prediction

Computational toxicology tools can provide early warnings of potential toxicities, guiding the design of subsequent studies.[5] Various software platforms can predict a range of toxicological endpoints based on the chemical structure of this compound.

Toxicological EndpointIn Silico Prediction Tools (Examples)Rationale
Mutagenicity (Ames) DEREK, CASE Ultra, Sarah NexusIdentifies structural alerts for potential DNA reactivity.
Carcinogenicity DEREK, CASE UltraFlags potential carcinogenic liabilities based on structural fragments.
Hepatotoxicity DEREK, TOPKATAssesses the potential for liver injury, a common toxicity.
Cardiotoxicity (hERG inhibition) Various QSAR modelsPredicts the risk of QT interval prolongation and cardiac arrhythmias.[6]
Metabolite Prediction Meteor Nexus, ADMET Predictor™Identifies potential metabolites that may be responsible for toxicity.[7]

It is critical to understand that in silico predictions are not a substitute for experimental data but are valuable for hypothesis generation and study design.

Part 2: A Tiered Approach to In Vitro Toxicity Assessment

In vitro assays are the next step in the safety evaluation, providing data on specific toxicological endpoints without the use of whole animals.

Genotoxicity Assessment

A standard battery of genotoxicity tests is required to assess the potential of a compound to cause genetic damage.[8]

This test evaluates the ability of this compound and its metabolites to induce gene mutations in bacteria.[9]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strains: A minimum of five strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) should be used to detect different types of mutations.[10][11]

  • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

  • Dose Levels: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. At least five concentrations of the test article are evaluated.

  • Procedure: The test article, bacterial culture, and S9 mix (if applicable) are combined with molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted.

  • Positive Result: A dose-dependent increase in revertant colonies that is at least two to three times the background level is considered a positive result.

This assay assesses the potential of the test compound to induce structural chromosomal damage in mammalian cells.[12][13][14]

Experimental Protocol: Chromosomal Aberration Test

  • Cell Lines: Human peripheral blood lymphocytes or a suitable cell line like Chinese Hamster Ovary (CHO) cells are used.[13]

  • Treatment: Cells are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 18-24 hours) without S9.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).

  • Analysis: At least 200 metaphases per concentration are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, rearrangements).

  • Positive Result: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.[12]

Safety Pharmacology

The core battery of safety pharmacology studies aims to identify potential adverse effects on vital organ systems.[15][16]

Organ SystemIn Vitro AssayPurpose
Cardiovascular hERG Patch Clamp Assay To assess the potential for QT interval prolongation, a risk factor for serious cardiac arrhythmias.[6]
Central Nervous System Receptor Binding Panel To screen for off-target binding to a wide range of CNS receptors, which could predict potential neurological side effects.
Respiratory In vitro assays are less common for primary screening.Effects on the respiratory system are typically evaluated in vivo.

Part 3: In Vivo Toxicology and ADME

In vivo studies are essential to understand the toxicological effects of this compound in a whole organism, taking into account its ADME properties.

Pharmacokinetics and Metabolism

Understanding the ADME profile of this compound is crucial for interpreting toxicology data and extrapolating findings to humans.

Hypothetical Metabolic Pathway of this compound

Based on the known metabolism of indole and sulfone-containing compounds, a plausible metabolic pathway for this compound could involve:

  • Phase I Metabolism: Oxidation of the indole ring by cytochrome P450 enzymes (e.g., CYP2E1, CYP3A4) to form hydroxylated metabolites.[7][17] The methylsulfonyl group is generally stable but can undergo oxidation in some cases.

  • Phase II Metabolism: Conjugation of the hydroxylated metabolites with glucuronic acid or sulfate to facilitate excretion.

G This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Phase I (CYP450) Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Hydroxylated Metabolites->Glucuronide/Sulfate Conjugates Phase II (UGTs, SULTs) Excretion Excretion Glucuronide/Sulfate Conjugates->Excretion Urine/Feces

Caption: Proposed metabolic pathway for this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This study provides information on the short-term toxicity of a single oral dose of the compound and helps in classifying it according to the Globally Harmonised System (GHS).[18][19]

Experimental Protocol: Acute Toxic Class Method

  • Species: Typically, rats or mice are used.

  • Dose Levels: A stepwise procedure is used with a starting dose of 300 mg/kg. The dose for the next animal is increased or decreased based on the outcome of the previously dosed animal.

  • Administration: The compound is administered by oral gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.[20][21][22]

Experimental Protocol: In Vivo Micronucleus Test

  • Species: Mice or rats are commonly used.

  • Dose Levels: A preliminary range-finding study is conducted to determine the maximum tolerated dose (MTD). At least three dose levels are tested.

  • Administration: The compound is administered via a relevant route, typically oral gavage.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points (e.g., 24 and 48 hours after dosing).

  • Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. At least 4000 PCEs per animal are analyzed.[20]

  • Positive Result: A dose-related and statistically significant increase in the frequency of micronucleated PCEs indicates a positive result.[20]

G cluster_0 In Silico Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Studies Physicochemical Characterization Physicochemical Characterization Toxicity Prediction (QSAR) Toxicity Prediction (QSAR) Physicochemical Characterization->Toxicity Prediction (QSAR) Ames Test (OECD 471) Ames Test (OECD 471) Toxicity Prediction (QSAR)->Ames Test (OECD 471) Chromosomal Aberration (OECD 473) Chromosomal Aberration (OECD 473) Ames Test (OECD 471)->Chromosomal Aberration (OECD 473) Acute Oral Toxicity (OECD 423) Acute Oral Toxicity (OECD 423) Chromosomal Aberration (OECD 473)->Acute Oral Toxicity (OECD 423) hERG Assay hERG Assay Micronucleus Test (OECD 474) Micronucleus Test (OECD 474) Acute Oral Toxicity (OECD 423)->Micronucleus Test (OECD 474) Repeat-Dose Toxicity Repeat-Dose Toxicity Micronucleus Test (OECD 474)->Repeat-Dose Toxicity

Caption: Tiered approach to toxicological assessment.

Part 4: Repeat-Dose Toxicity and Risk Assessment

If the initial studies do not reveal significant toxicities, repeat-dose toxicity studies are conducted to evaluate the effects of longer-term exposure.

Repeat-Dose Toxicity Studies

These studies are designed to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Study DurationSpeciesPurpose
14- or 28-Day Rodent (e.g., rat) and Non-rodent (e.g., dog)To support initial clinical trials.
90-Day Rodent and Non-rodentTo support longer-duration clinical trials.
6-Month or longer Dependent on intended clinical useTo support chronic use of the drug.

In these studies, a comprehensive range of endpoints is evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathology of all major organs.

Risk Assessment

The culmination of the toxicological assessment is a comprehensive risk assessment. This involves integrating all the data from in silico, in vitro, and in vivo studies to:

  • Identify and characterize any potential hazards associated with this compound.

  • Determine a safe starting dose for first-in-human clinical trials.

  • Establish parameters for clinical monitoring to ensure patient safety.

Conclusion

The toxicological evaluation of a novel compound like this compound is a complex but essential process. By following a systematic, tiered approach grounded in established international guidelines, researchers can build a robust safety profile. This guide provides a detailed roadmap for this process, emphasizing the importance of understanding the scientific rationale behind each study. A thorough and well-documented toxicological assessment is fundamental to the successful development of any new therapeutic agent and is a prerequisite for regulatory approval and ensuring human safety.

References

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 5-(Methylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Methylsulfonyl)-1H-indole is a crucial heterocyclic building block in contemporary medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the methylsulfonyl group at the 5-position significantly influences the molecule's electronic properties, solubility, and metabolic stability. This functional group can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, often enhancing the binding affinity of drug candidates to their biological targets. Consequently, a robust and reproducible synthetic protocol for this compound is of high value to researchers in the pharmaceutical sciences.

This guide provides a detailed, two-step synthetic pathway to this compound. The synthesis begins with a palladium-catalyzed cross-coupling reaction to form the key intermediate, 5-(methylthio)-1H-indole, from commercially available 5-bromo-1H-indole. This is followed by a selective oxidation of the thioether to the desired sulfone. The protocol is designed to be accessible and reliable, with explanations for key experimental choices to ensure successful execution.

Synthetic Strategy Overview

The synthesis of this compound is accomplished in two main steps, starting from 5-bromo-1H-indole. The first step is a palladium-catalyzed C-S cross-coupling reaction to introduce the methylthio group. The second step is the selective oxidation of the resulting thioether to the sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

Synthesis_Workflow Start 5-Bromo-1H-indole Intermediate 5-(Methylthio)-1H-indole Start->Intermediate Step 1: Pd-catalyzed C-S Coupling FinalProduct This compound Intermediate->FinalProduct Step 2: Selective Oxidation (m-CPBA)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 5-(Methylthio)-1H-indole

This procedure details the palladium-catalyzed cross-coupling of 5-bromo-1H-indole with sodium thiomethoxide. The use of a palladium catalyst, in this case, Pd(OAc)₂, with a suitable ligand like Xantphos, is crucial for the efficient formation of the carbon-sulfur bond.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
5-Bromo-1H-indoleC₈H₆BrN196.055.01.0
Sodium thiomethoxideCH₃NaS70.097.51.5
Palladium(II) acetatePd(OAc)₂224.500.10.02
XantphosC₃₉H₃₂OP₂578.620.20.04
Sodium tert-butoxideNaOᵗBu96.1010.02.0
TolueneC₇H₈-50 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask, add 5-bromo-1H-indole (0.98 g, 5.0 mmol), sodium thiomethoxide (0.53 g, 7.5 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), Xantphos (116 mg, 0.2 mmol), and sodium tert-butoxide (0.96 g, 10.0 mmol).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with nitrogen three times. Add 50 mL of anhydrous toluene via syringe. Degas the resulting suspension by bubbling nitrogen through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 2 x 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(methylthio)-1H-indole as a pale yellow solid.

Part 2: Synthesis of this compound

This part of the protocol describes the selective oxidation of the thioether group in 5-(methylthio)-1H-indole to a sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and effective oxidant for this transformation. The use of a slight excess of m-CPBA ensures the complete conversion of the sulfide to the sulfone, rather than stopping at the sulfoxide intermediate. The reaction is performed at a low temperature to control the exothermicity and minimize potential side reactions on the electron-rich indole ring.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
5-(Methylthio)-1H-indoleC₉H₉NS163.243.01.0
m-CPBA (77%)C₇H₅ClO₃172.577.82.6
Dichloromethane (DCM)CH₂Cl₂-30 mL-
Saturated NaHCO₃ solution----
Saturated Na₂S₂O₃ solution----

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-(methylthio)-1H-indole (0.49 g, 3.0 mmol) in 30 mL of dichloromethane in a 100 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add m-CPBA (77% purity, 1.35 g, ~6.0 mmol based on purity) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 1:1) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by slowly adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with 2 x 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel to afford this compound as a white to off-white solid.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds are toxic and should be handled with care.

  • Sodium tert-butoxide and sodium thiomethoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Avoid grinding it and handle it with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Expected analytical data includes:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.55 (s, 1H), 8.15 (d, J = 1.8 Hz, 1H), 7.62 (dd, J = 8.6, 1.8 Hz, 1H), 7.55 (d, J = 8.6 Hz, 1H), 7.48 (t, J = 2.8 Hz, 1H), 6.62 (t, J = 2.8 Hz, 1H), 3.15 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 138.9, 134.2, 128.1, 125.9, 121.2, 119.3, 112.9, 102.4, 44.7.

  • Melting Point: 168-171 °C

Purification techniques for 5-(Methylsulfonyl)-1H-indole, such as chromatography and crystallization.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 5-(Methylsulfonyl)-1H-indole

Abstract

This compound is a crucial heterocyclic building block in medicinal chemistry and materials science.[1] The efficacy, safety, and reproducibility of its downstream applications are critically dependent on its purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the two primary techniques for purifying this compound: column chromatography and crystallization. It offers not only detailed, step-by-step protocols but also delves into the scientific principles and rationale behind the experimental choices, ensuring a robust and validated approach to achieving high-purity material.

Introduction and Physicochemical Profile

The indole scaffold is a foundational motif in countless natural products and pharmaceuticals.[2][3] The introduction of a methylsulfonyl group at the 5-position significantly modulates the electronic and physical properties of the indole ring, making this compound a valuable intermediate in synthetic chemistry. Achieving a purity level of >98% is often a prerequisite for its use in sensitive applications such as pharmaceutical synthesis.

Understanding the physicochemical properties of the target molecule is the cornerstone of developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in Purification
Molecular Formula C₉H₉NO₂SUsed for all mass-based calculations and characterization.[1]
Molecular Weight 195.24 g/mol Essential for calculating molar quantities and reaction stoichiometry.[1]
Polarity Moderately HighThe presence of the polar sulfonyl (-SO₂CH₃) group and the N-H group on the indole ring makes the molecule polar. This dictates its strong interaction with polar stationary phases (like silica gel) and its solubility in polar organic solvents.
Physical State Solid at room temperatureThis property makes crystallization a viable and highly effective purification method.[4]
Solubility Profile Generally soluble in polar organic solvents (e.g., Ethyl Acetate, Acetone, Methanol, Dichloromethane); sparingly soluble in non-polar solvents (e.g., Hexane).Critical for selecting the appropriate mobile phase for chromatography and the ideal solvent system for crystallization.[5][6]

Purification by Flash Column Chromatography

Flash column chromatography is a cornerstone technique for purifying organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[7] For a moderately polar compound like this compound, it is an exceptionally effective method for removing both more polar and less polar impurities.

The Science Behind the Separation

The primary separation mechanism relies on the polarity differences between the compound of interest and its impurities.

  • Stationary Phase Selection: Silica gel (SiO₂) is the standard stationary phase for this application. Its surface is rich in polar silanol (Si-OH) groups, which form hydrogen bonds and dipole-dipole interactions with polar molecules. This compound, with its polar sulfonyl group and indole N-H, will adsorb onto the silica surface. Less polar impurities will interact weakly and elute quickly, while more polar impurities will adsorb more strongly and elute later.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent ("weak" solvent) and a polar solvent ("strong" solvent) is typically used. The polarity of the eluent is fine-tuned to control how strongly the compounds adhere to the silica. A less polar eluent will result in slower elution, while a more polar eluent will speed up elution. The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC), aiming for an Rƒ value of approximately 0.2-0.4 for the target compound.

Detailed Protocol for Column Chromatography

This protocol assumes a crude sample of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials:

  • Crude this compound

  • Silica gel (flash grade, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of the crude material in DCM or EtOAc.

    • Spot the solution on a TLC plate and develop it in various ratios of Hexane:EtOAc (e.g., 9:1, 7:3, 1:1).

    • Visualize the plate under a UV lamp (254 nm).

    • Select the solvent system that provides good separation and places the spot for this compound at an Rƒ of ~0.3. A common starting point for indole derivatives is a 7:3 to 1:1 mixture of Hexane:EtOAc.[8]

  • Column Packing (Slurry Method):

    • Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool and a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (Hexane).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Drain the excess solvent until the level just reaches the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.

  • Sample Loading (Wet Loading):

    • Dissolve the crude this compound in a minimum volume of the mobile phase or a slightly more polar solvent like DCM.

    • Carefully apply the solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica, ensuring the bed does not run dry.

    • Gently add a small amount of the mobile phase to wash the sides of the column and settle the sample into a tight band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the prepared mobile phase.

    • Apply gentle positive pressure (using a pump or bulb) to begin the flow.

    • Collect the eluent in fractions (e.g., 10-20 mL per tube).

    • Monitor the separation by periodically spotting the collected fractions onto TLC plates.

  • Isolation:

    • Analyze the TLC plates of the collected fractions.

    • Combine all fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.

Workflow Diagram

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC TLC Analysis to Find Solvent System Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Repeat Monitor Monitor Fractions by TLC Collect->Monitor Repeat Monitor->Elute Repeat Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for purification via column chromatography.

Purification by Crystallization

Crystallization is a powerful thermodynamic purification technique that separates a compound from its impurities based on differences in solubility.[6] For solid compounds like this compound, it is an excellent final step to achieve high analytical purity, as the slow formation of a crystal lattice tends to exclude foreign molecules. Sulfones are known to be good candidates for crystallization.[4][5]

The Science Behind Crystal Formation

The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, reaching a point of supersaturation. This drives the compound to crystallize out of the solution, while the impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor").[6]

Solvent Selection is Paramount: The ideal solvent should:

  • Completely dissolve the compound when hot (at or near its boiling point).

  • Provide very low solubility for the compound when cold.

  • Either not dissolve the impurities at all (allowing for hot filtration) or keep them fully dissolved even when cold.

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Table 2: Potential Solvent Systems for Crystallization

Solvent/SystemTypeRationale
Ethanol or Isopropanol Single SolventThe polarity of alcohols can effectively dissolve the polar sulfonyl indole at elevated temperatures, with solubility decreasing significantly upon cooling.
Ethyl Acetate (EtOAc) Single SolventA medium-polarity solvent that often provides a good solubility gradient between hot and cold conditions for moderately polar compounds.
Dichloromethane/Hexane Solvent PairDCM is a good solvent for the compound, while Hexane is a poor solvent (anti-solvent). The compound is dissolved in hot DCM, and Hexane is added until turbidity appears, then redissolved and cooled slowly.[9]
Ethanol/Water Solvent PairSimilar to the above, the compound is dissolved in hot ethanol, and water is added as the anti-solvent to induce crystallization upon cooling.
Detailed Protocol for Single-Solvent Crystallization

Materials:

  • Chromatographically purified or crude this compound

  • Selected crystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring.

    • Continue adding the solvent in small portions until the solid is just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.[6]

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration into a pre-warmed clean flask to remove them.

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for an additional 15-30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold crystallization solvent.

    • Pour the cold slurry of crystals into the funnel.

    • Rinse the flask with a small amount of ice-cold solvent to transfer any remaining crystals.

  • Washing and Drying:

    • With the vacuum still applied, wash the collected crystals with a minimal amount of ice-cold solvent to remove any residual mother liquor.

    • Allow the crystals to dry on the filter by drawing air through them for several minutes.

    • Transfer the dried crystals to a watch glass or drying dish and dry them completely in a vacuum oven or desiccator.

Workflow Diagram

Crystallization_Workflow cluster_prep Solubilization cluster_formation Crystal Formation cluster_iso Isolation Dissolve Dissolve Crude Solid in Minimum Hot Solvent HotFilter Hot Filtration (If Needed) Dissolve->HotFilter CoolSlow Slow Cooling to Room Temperature HotFilter->CoolSlow IceBath Cool in Ice Bath CoolSlow->IceBath Collect Collect Crystals via Vacuum Filtration IceBath->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Product High-Purity Crystals Dry->Product

Caption: Workflow for purification via recrystallization.

Purity Assessment and Conclusion

The purity of the final product should always be validated. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies any remaining impurities.

References

Application Note: Comprehensive Spectroscopic Characterization of 5-(Methylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed framework for the analytical characterization of 5-(Methylsulfonyl)-1H-indole, a key heterocyclic building block in medicinal chemistry and materials science. We present an integrated, multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document moves beyond mere procedural outlines, delving into the causal reasoning behind experimental choices and the interpretation of spectral data. The protocols herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve unambiguous structural elucidation and purity verification of this target compound.

Introduction: The Significance of Structural Verification

This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and anti-inflammatory agents. The precise location and electronic nature of the methylsulfonyl group on the indole scaffold critically influence molecular interactions and pharmacological activity. Therefore, rigorous and unequivocal structural confirmation is not merely a procedural step but a foundational requirement for advancing research and development.

This guide leverages the synergistic power of three orthogonal analytical techniques. NMR spectroscopy provides the skeletal map of proton and carbon environments, IR spectroscopy identifies key functional groups through their vibrational signatures, and Mass Spectrometry confirms the molecular weight and offers structural insights through fragmentation analysis. Together, they form a robust system for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled detail about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Framework

Causality and Rationale: ¹H NMR analysis relies on the principle that protons within a molecule resonate at different frequencies depending on their local electronic environment. The strongly electron-withdrawing nature of the sulfonyl group (SO₂) at the C5 position exerts a significant deshielding effect on nearby protons, causing their signals to appear further downfield in the spectrum. This predictable electronic influence is key to assigning the signals of the aromatic protons.

Expected Spectral Analysis:

  • Indole N-H Proton: A broad singlet is anticipated at a high chemical shift (δ > 11.0 ppm in DMSO-d₆), characteristic of an acidic proton involved in hydrogen bonding with the solvent.

  • Aromatic Protons:

    • H4: This proton is ortho to the powerful electron-withdrawing sulfonyl group and is expected to be the most downfield of the benzene ring protons, appearing as a doublet of doublets.

    • H6: Positioned meta to the indole nitrogen and ortho to the sulfonyl group, this proton will also be significantly deshielded, appearing as a doublet of doublets.

    • H7: This proton is ortho to the indole nitrogen and will appear as a doublet.

    • H2 & H3: These protons on the pyrrole ring have characteristic shifts, with H3 often appearing as a triplet (coupled to H2 and N-H) and H2 as a doublet or multiplet.

  • Methyl (SO₂-CH₃) Protons: The three equivalent protons of the methyl group attached to the sulfonyl moiety will appear as a sharp singlet, deshielded by the adjacent electronegative oxygen atoms.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H > 11.0 br s -
H4 ~8.1 - 8.3 d ~1.5
H7 ~7.6 - 7.8 d ~8.5
H6 ~7.5 - 7.7 dd ~8.5, 1.8
H2 ~7.4 - 7.6 m -
H3 ~6.6 - 6.8 t ~2.5
SO₂-CH₃ ~3.1 - 3.3 s -

Note: Predicted values are based on general principles and data from related structures. Actual values may vary based on solvent and concentration.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (DMSO-d₆ is recommended for its ability to resolve the N-H proton).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis p1 Weigh 5-10 mg of Compound p2 Dissolve in 0.7 mL DMSO-d₆ p1->p2 a1 Acquire 1D Spectrum (16-32 scans) p2->a1 d1 Fourier Transform a1->d1 d2 Phase & Baseline Correction d1->d2 d3 Calibrate to Solvent (δ 2.50 ppm) d2->d3 an1 Assign Chemical Shifts d3->an1 an2 Analyze Multiplicities & Coupling Constants an1->an2 an3 Confirm Structure an2->an3

Caption: Workflow for ¹H NMR characterization.

Carbon (¹³C) NMR Spectroscopy: Elucidating the Carbon Skeleton

Causality and Rationale: ¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment. The sulfonyl group at C5 will cause a significant downfield shift for the C5 carbon to which it is attached, as well as influencing the shifts of the neighboring C4 and C6 carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.

Expected Spectral Analysis:

  • Quaternary Carbons (C): C3a, C5, and C7a will be visible in the broadband-decoupled ¹³C spectrum but absent in DEPT spectra. C5 will be notably downfield due to the direct attachment of the sulfonyl group.

  • Methine Carbons (CH): C2, C3, C4, C6, and C7 will show positive signals in DEPT-135 and DEPT-90 experiments.

  • Methyl Carbon (CH₃): The SO₂-CH₃ carbon will appear as a positive signal in the DEPT-135 spectrum but will be absent in the DEPT-90 spectrum.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
C7a ~138 - 140 Quaternary (absent)
C5 ~132 - 134 Quaternary (absent)
C3a ~128 - 130 Quaternary (absent)
C2 ~125 - 127 Positive
C4 ~121 - 123 Positive
C7 ~120 - 122 Positive
C6 ~112 - 114 Positive
C3 ~102 - 104 Positive
SO₂-CH₃ ~44 - 46 Positive

Note: Predicted values are based on general principles and data from related structures.[1][2][3]

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Acquire DEPT-135 and DEPT-90 spectra to aid in signal assignment.

    • Set the spectral width to cover a range of 0-160 ppm.

    • Process and calibrate the spectra using the solvent signal (DMSO-d₆ at δ 39.52 ppm).

Workflow for ¹³C NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis p1 Use ¹H NMR Sample (10-25 mg in DMSO-d₆) a1 Acquire Broadband Decoupled ¹³C Spectrum p1->a1 a2 Acquire DEPT-135 & DEPT-90 Spectra a1->a2 d1 Fourier Transform a2->d1 d2 Calibrate to Solvent (δ 39.52 ppm) d1->d2 an1 Identify Quaternary vs. Protonated Carbons d2->an1 an2 Assign Chemical Shifts using DEPT data an1->an2 an3 Confirm Carbon Skeleton an2->an3

Caption: Workflow for ¹³C NMR characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality and Rationale: The bonds within a molecule vibrate at specific, quantized frequencies. The presence of a strong dipole moment in a bond, such as the S=O bonds in the sulfonyl group and the N-H bond of the indole, leads to strong absorption bands in the IR spectrum. These bands are highly characteristic and serve as reliable diagnostic markers for the presence of these functional groups.

Expected Spectral Features: The IR spectrum of this compound will be dominated by the characteristic absorptions of the N-H and S=O bonds.

  • N-H Stretch: A relatively sharp, medium-to-strong intensity peak is expected in the region of 3500-3300 cm⁻¹.[4][5] The sharpness indicates that in the solid state, hydrogen bonding is uniform.

  • Aromatic C-H Stretch: A series of weaker bands typically appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands corresponding to the methyl group will appear just below 3000 cm⁻¹.

  • S=O Asymmetric & Symmetric Stretch: These are the most diagnostic peaks for the sulfonyl group. Two very strong and sharp absorption bands are expected: one for the asymmetric stretch and one for the symmetric stretch.[6][7][8]

  • Aromatic C=C Stretch: Multiple bands of varying intensity will be present in the 1620-1450 cm⁻¹ region, characteristic of the indole ring system.

Key Diagnostic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Indole N-H Stretch 3500 - 3300 Medium-Strong, Sharp
Sulfonyl S=O Asymmetric Stretch 1350 - 1310 Strong, Sharp
Sulfonyl S=O Symmetric Stretch 1160 - 1120 Strong, Sharp

| Aromatic C=C | Ring Stretch | 1620 - 1450 | Medium-Variable |

Experimental Protocol: FTIR

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the preferred method due to its simplicity and speed.

    • KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Workflow for FTIR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis p1 Place solid sample on ATR crystal a1 Collect Background Spectrum p1->a1 a2 Collect Sample Spectrum (4000-400 cm⁻¹, 32 scans) a1->a2 an1 Identify N-H stretch (~3400 cm⁻¹) a2->an1 an2 Identify diagnostic S=O stretches (~1330 & ~1140 cm⁻¹) an1->an2 an3 Confirm Functional Groups an2->an3

Caption: Workflow for FTIR functional group analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Causality and Rationale: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, allowing for the accurate determination of its molecular weight. The calculated monoisotopic mass of this compound (C₉H₉NO₂S) is 195.0354 Da. The high-resolution mass spectrometer should detect the protonated molecule, [M+H]⁺, at m/z 196.0427. Subsequent fragmentation (MS/MS) of this parent ion by collision-induced dissociation (CID) will preferentially break the weakest bonds, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure.

Expected Mass Spectrum:

  • Parent Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 196.

  • Key Fragments: The fragmentation of indole derivatives often involves characteristic losses and rearrangements.[9][10][11] For this compound, likely fragmentation pathways include:

    • Loss of the methyl radical (•CH₃) from the sulfonyl group, leading to a fragment at m/z ≈ 181.

    • Loss of sulfur dioxide (SO₂), resulting in a fragment at m/z ≈ 132.

    • Loss of the entire methylsulfonyl radical (•SO₂CH₃), leading to a fragment corresponding to the 5-indolyl cation at m/z ≈ 116.

Predicted MS Data (ESI+)

m/z (Predicted) Assignment
196.0427 [M+H]⁺ (Protonated Molecule)
181.0195 [M+H - •CH₃]⁺
132.0651 [M+H - SO₂]⁺

| 116.0491 | [M+H - •SO₂CH₃]⁺ |

Experimental Protocol: MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition:

    • Inject the sample solution into the mass spectrometer.

    • Acquire data in positive electrospray ionization (ESI+) mode.

    • Perform a full scan MS experiment over a mass range of m/z 50-500 to detect the parent ion.

    • Perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 196) and subjecting it to collision-induced dissociation to generate a fragmentation spectrum.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-MS) cluster_analysis Data Analysis p1 Prepare dilute solution (~0.1 mg/mL in MeOH) a1 Full Scan (ESI+) to find [M+H]⁺ p1->a1 a2 Isolate m/z 196 a1->a2 a3 Perform MS/MS Fragmentation a2->a3 an1 Confirm Accurate Mass of [M+H]⁺ a3->an1 an2 Analyze Fragmentation Pattern an1->an2 an3 Verify Molecular Formula & Structure an2->an3

Caption: Workflow for MS and MS/MS structural verification.

Conclusion

The structural integrity of this compound can be confidently established through the integrated application of NMR, IR, and MS. ¹H and ¹³C NMR provide a definitive map of the covalent framework, IR spectroscopy confirms the presence of the critical N-H and S=O functional groups, and high-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns. This orthogonal, self-validating approach ensures the generation of high-quality, reliable data, which is paramount for any subsequent application in research and development.

References

Application Notes & Protocols: Utilizing 5-(Methylsulfonyl)-1H-indole as a Chemical Probe in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the validation and application of 5-(Methylsulfonyl)-1H-indole as a chemical probe in cellular assays. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1][2][3] Derivatives containing the methylsulfonyl-indole moiety have shown inhibitory activity against key enzyme classes, including cyclooxygenases (COX) and histone deacetylases (HDACs).[4][5][6] This guide outlines the critical steps to rigorously validate this compound, from initial biochemical characterization to confirming target engagement in living cells and its application in functional cellular assays. By following these protocols, researchers can confidently use this molecule to investigate specific biological pathways and validate potential therapeutic targets.

The Philosophy of a Chemical Probe: Beyond a Simple Inhibitor

A chemical probe is a small molecule designed to selectively engage a specific protein target, enabling the user to answer a precise biological question.[7] This is distinct from a drug, which is optimized for a clinical outcome.[7] The utility of a probe is entirely dependent on its rigorous characterization. For this compound, before it can be used to interrogate cellular biology, we must establish its potency, selectivity, and most critically, evidence of target engagement in a relevant cellular context.[8][9]

This guide will walk you through a self-validating workflow to characterize this compound, assuming a primary hypothesis that it targets COX enzymes, based on literature for similar compounds.[4][5]

Diagram: The Chemical Probe Validation Workflow

The following diagram illustrates the logical flow for validating and deploying a novel chemical probe like this compound.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Application A Compound Acquisition & QC (Purity >95%, Structure Verification) B In Vitro Target Profiling (e.g., COX-1/COX-2 Enzyme Assays) A->B Confirm Biochemical Potency C Assess Cell Permeability (PAMPA or similar) B->C Proceed if potent (IC50 < 100 nM) D Confirm Cellular Target Engagement (e.g., CETSA, Chemoproteomics) C->D E Determine Cellular Potency (Functional Assay, e.g., PGE2 ELISA) D->E F Evaluate Selectivity (Inactive Control, Orthogonal Assays) E->F G Hypothesis-Driven Cellular Assay (e.g., Measuring Inflammatory Response) F->G Use at validated concentration (<1 µM)

Caption: A logical workflow for the validation of this compound.

Foundational Characterization: Purity and In Vitro Activity

Rationale: The first step is to ensure the integrity of your tool compound and confirm its activity against the hypothesized molecular targets in a clean, biochemical system. Impurities can lead to misleading results, and a lack of biochemical potency makes cellular activity difficult to interpret.

Protocol 2.1: Quality Control and Stock Preparation
  • Purity Assessment: Verify the purity of this compound via LC-MS and ¹H NMR. Purity should be >95%.

  • Solubility Testing: Determine the solubility in DMSO and the intended cell culture medium. Aim for a final DMSO concentration of ≤0.1% in all cellular assays to avoid solvent-induced artifacts.

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO. Store in small aliquots at -80°C to minimize freeze-thaw cycles.

Protocol 2.2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol measures the direct inhibitory effect of the compound on purified cyclooxygenase enzymes.

  • Reagents:

    • Purified, recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with hematin and EDTA).

    • Prostaglandin E2 (PGE2) ELISA kit for detection.

    • This compound and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Procedure: a. Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM). b. In a 96-well plate, add the enzyme to the reaction buffer. c. Add the diluted compound or control and incubate for 15 minutes at 37°C to allow for binding. d. Initiate the reaction by adding arachidonic acid. e. Incubate for a defined period (e.g., 10 minutes) at 37°C. f. Stop the reaction by adding a quench solution (e.g., 1 M HCl). g. Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions. h. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Acceptance Criterion for a Good Probe Rationale
Biochemical Potency (IC50) < 100 nM on the primary targetEnsures that the compound is potent enough to be used at low concentrations, minimizing off-target risks.[10]
Selectivity >30-fold against other isoforms (e.g., COX-1 vs. COX-2)Differentiates the biological effect of inhibiting one target over another.[10]

Cellular Validation: Proving the Probe Works in a Relevant System

Rationale: Potent biochemical activity does not guarantee cellular efficacy. The compound must be able to cross the cell membrane, engage its target in the crowded cellular environment, and elicit a functional response.[11]

Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify direct target engagement in intact cells.[7] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) to ~80% confluency.

  • Compound Treatment: Treat cells with this compound at a concentration 10-100x the biochemical IC50 (e.g., 1 µM) or vehicle (0.1% DMSO) for 1 hour.

  • Heating Gradient: a. Harvest the cells and resuspend them in PBS with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler. d. Cool immediately on ice for 3 minutes.

  • Lysis and Protein Quantification: a. Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath). b. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C. c. Transfer the supernatant to a new tube.

  • Detection by Western Blot: a. Analyze the soluble protein fractions by SDS-PAGE and Western blot using an antibody specific for the target protein (e.g., anti-COX-2). b. Quantify the band intensities. c. Plot the intensity of the soluble target protein against the temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, engagement.

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_result Expected Outcome A 1. Treat Intact Cells (Vehicle vs. Probe) B 2. Heat Cells (Temperature Gradient) A->B C 3. Lyse & Centrifuge (Separate Soluble/Aggregated Proteins) B->C D 4. Analyze Soluble Fraction (Western Blot for Target) C->D E 5. Plot Melting Curve (Intensity vs. Temperature) D->E Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3.2: Cellular Functional Assay - Measuring Prostaglandin E2 Production

This assay measures the functional downstream consequence of target engagement—the inhibition of prostaglandin synthesis.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with a serial dilution of this compound for 1 hour. Include vehicle (0.1% DMSO) and a known COX inhibitor as controls.

  • Stimulation: Induce inflammation and COX-2 expression by treating the cells with Lipopolysaccharide (LPS, 1 µg/mL) for 6-8 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the cellular IC50 by plotting the inhibition of PGE2 production against the log concentration of the compound.

Parameter Acceptance Criterion for a Good Probe Rationale
Cellular Potency (IC50) < 1 µMDemonstrates efficacy in a complex cellular system at a concentration that limits off-target effects.[10]
Correlation Cellular IC50 should be within 10-fold of the biochemical IC50.A large discrepancy may indicate poor permeability, efflux, or metabolism issues.

Application Protocol: A Case Study

Once validated, this compound can be used to answer specific biological questions.

Objective: To determine if COX-2 activity is required for the LPS-induced expression of the pro-inflammatory cytokine TNF-α in macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 12-well plate.

  • Controls: Prepare the following treatment groups:

    • Vehicle (0.1% DMSO)

    • LPS (1 µg/mL) + Vehicle

    • LPS (1 µg/mL) + this compound (at 1x, 3x, and 10x the cellular IC50)

    • LPS (1 µg/mL) + Inactive Control (if available)

  • Treatment: Pre-treat cells with the probe or controls for 1 hour before adding LPS.

  • Incubation: Incubate for 4 hours (a typical time point for TNF-α mRNA expression).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • Gene Expression Analysis: a. Synthesize cDNA from the extracted RNA. b. Perform quantitative PCR (qPCR) to measure the relative expression levels of Tnf mRNA. Normalize to a stable housekeeping gene (e.g., Actb or Gapdh).

  • Interpretation: If this compound treatment leads to a dose-dependent reduction in Tnf mRNA levels compared to the LPS + Vehicle control, it suggests that COX-2 enzymatic activity (or a product of it) is involved in the transcriptional regulation of TNF-α in this context. The inactive control should show no effect, confirming the phenotype is due to on-target activity.

Trustworthiness and Best Practices

  • Use an Inactive Control: The gold standard is to use a structurally similar analog that is inactive against the target. This helps confirm that the observed cellular phenotype is due to inhibition of the intended target and not some off-target effect of the chemical scaffold.

  • Concentration is Key: Always use the probe at the lowest concentration that gives a robust on-target effect. The Chemical Probes Portal recommends using probes at concentrations no higher than 1 µM in cells.[11]

  • Orthogonal Confirmation: Whenever possible, confirm findings using a different method, such as genetic knockdown (siRNA/CRISPR) of the target protein. A high-quality chemical probe should recapitulate the phenotype of the genetic perturbation.[7]

  • Target Expression: Before starting, confirm that your chosen cell line expresses the target protein (e.g., COX-2 is often inducible and not constitutively expressed).

By adhering to this rigorous, multi-step validation process, researchers can confidently deploy this compound as a powerful tool to dissect complex biological systems and generate reliable, reproducible data.

References

Application Notes and Protocols for Evaluating the Biological Efficacy of 5-(Methylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 5-(Methylsulfonyl)-1H-indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] Derivatives of indole have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[2][3] Our focus here is on this compound, a compound whose structural features suggest a potential interaction with key enzymes in pathological pathways. The presence of the methylsulfonyl group is a notable feature in several selective COX-2 inhibitors.[4][5] Indeed, preliminary data indicates that this compound and its derivatives may act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[6][7][8]

The COX enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[9] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is elevated during inflammatory processes and in various cancers.[1][10] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation and potentially combat cancer with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the biological efficacy of this compound. We will delve into detailed protocols for assessing its enzymatic inhibitory activity, cellular effects, and potential as an anti-inflammatory and anti-cancer agent. The experimental design emphasizes a logical progression from direct enzyme inhibition assays to cell-based functional assays, ensuring a thorough and scientifically sound evaluation.

Experimental Workflow: A Stepwise Approach to Efficacy Evaluation

A systematic evaluation of this compound's biological efficacy should follow a multi-tiered approach. This ensures a comprehensive understanding of the compound's mechanism of action, from its direct molecular target to its effects on cellular pathways and viability.

experimental_workflow cluster_0 Tier 1: In Vitro Enzymatic Assays cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: Anti-Cancer Efficacy Assays enzymatic_assay COX-1 & COX-2 Inhibition Assay ic50_determination IC50 Value Determination enzymatic_assay->ic50_determination Quantify Potency pge2_assay Prostaglandin E2 (PGE2) Measurement ic50_determination->pge2_assay Confirm Cellular Activity nfkb_assay NF-κB Pathway Analysis pge2_assay->nfkb_assay Investigate Downstream Signaling viability_assay Cell Viability/Cytotoxicity (MTT/LDH Assays) nfkb_assay->viability_assay Assess Anti-Cancer Potential apoptosis_assay Apoptosis Induction Analysis viability_assay->apoptosis_assay Elucidate Mechanism of Cell Death

Figure 1: A tiered experimental workflow for evaluating the biological efficacy of this compound.

Tier 1: In Vitro Enzymatic Assays - Direct Target Engagement

The initial step is to ascertain the direct inhibitory effect of this compound on its putative targets, the COX-1 and COX-2 enzymes. This is crucial for confirming its mechanism of action and determining its potency and selectivity.[11][12]

Protocol 1: COX-1 and COX-2 Inhibition Assay

This protocol outlines a colorimetric or fluorometric assay to measure the peroxidase activity of COX enzymes. The assay measures the oxidation of a chromogenic substrate, which is proportional to the prostaglandin H2 (PGH2) produced by the enzyme.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • This compound stock solution (in DMSO)

  • Positive controls: a non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the test compound in the reaction buffer.

  • Enzyme Preparation: In separate wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of this compound to the respective wells. For control wells, add the vehicle (DMSO) or the positive control inhibitors.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Signal Detection: Immediately add the chromogenic substrate and measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and controls. The percentage of inhibition is calculated relative to the vehicle control.

IC50 Value Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[13] It is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Procedure:

  • Perform the COX inhibition assay with a range of concentrations of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[14]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Experimental ValueExperimental ValueCalculated Value
Indomethacin (Control)Literature/Experimental ValueLiterature/Experimental ValueCalculated Value
Celecoxib (Control)Literature/Experimental ValueLiterature/Experimental ValueCalculated Value
Table 1: Hypothetical data table for summarizing the in vitro inhibitory activity of this compound.

Tier 2: Cell-Based Functional Assays - Cellular Efficacy

Following the confirmation of direct enzyme inhibition, the next logical step is to evaluate the compound's efficacy in a cellular context. These assays will determine if this compound can effectively inhibit COX-2 activity within living cells and modulate downstream signaling pathways.

Protocol 2: Prostaglandin E2 (PGE2) Measurement in Cell Culture

This protocol measures the production of PGE2, a major product of the COX-2 pathway, in response to an inflammatory stimulus. A reduction in PGE2 levels in the presence of the test compound indicates cellular COX-2 inhibition.[2][3]

Cell Line Selection:

  • COX-2 Expressing Cells: Human macrophage-like cells (e.g., U937 differentiated with PMA) or colon cancer cell lines with high basal COX-2 expression (e.g., HT-29).[15]

Materials:

  • Selected cell line

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) to induce inflammation and COX-2 expression

  • This compound

  • PGE2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Inflammatory Stimulation: Add LPS to the wells (except for the unstimulated control) to induce COX-2 expression and PGE2 production.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[16]

  • Data Analysis: Normalize the PGE2 levels to the vehicle-treated, LPS-stimulated control and plot the results as a percentage of inhibition.

Protocol 3: NF-κB Pathway Analysis

The transcription factor NF-κB is a key regulator of inflammation and is often activated downstream of the COX-2/PGE2 pathway.[17][18] Evaluating the effect of this compound on NF-κB activation can provide further insight into its anti-inflammatory mechanism.

Materials:

  • Cell line used in the PGE2 assay

  • This compound

  • LPS

  • Antibodies for western blotting: anti-p65, anti-phospho-p65, anti-IκBα, and a loading control (e.g., anti-β-actin)

  • Reagents for western blotting (lysis buffer, SDS-PAGE gels, transfer membranes, etc.)

Procedure:

  • Cell Treatment: Treat the cells with this compound and/or LPS as described in the PGE2 assay protocol.

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated p65, and IκBα.

    • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated p65 to total p65, and the levels of IκBα degradation. A decrease in p65 phosphorylation and IκBα degradation would indicate inhibition of the NF-κB pathway.

nfkb_pathway cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates COX2_inhibitor This compound COX2 COX-2 COX2_inhibitor->COX2 Inhibits PGE2 PGE2 COX2->PGE2 Produces PGE2->IKK Activates (Feedback loop) IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Gene_expression Induces

Figure 2: Simplified signaling pathway showing the potential inhibitory effect of this compound on the COX-2/NF-κB axis.

Tier 3: Anti-Cancer Efficacy Assays - Therapeutic Potential in Oncology

Given the established link between chronic inflammation, COX-2 overexpression, and cancer development, it is pertinent to investigate the anti-cancer properties of this compound.[10][19]

Protocol 4: Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of the compound on cancer cell proliferation and survival. The MTT assay measures metabolic activity, reflecting cell viability, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.[20][21]

Cell Line Selection:

  • COX-2 Positive Cancer Cell Lines: e.g., HT-29 (colon), MDA-MB-231 (breast), Hela (cervical).[15][22]

  • COX-2 Negative Cancer Cell Line (as a control): e.g., A-2780-s (ovarian).[15]

Materials:

  • Selected cancer cell lines

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

Procedure (MTT Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for each cell line and time point.

Procedure (LDH Assay):

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Transfer: Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to the supernatants and incubate as per the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Protocol 5: Apoptosis Induction Analysis

To understand the mechanism of cell death induced by this compound, it is important to assess whether it triggers apoptosis (programmed cell death).

Materials:

  • Cancer cell lines

  • This compound

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

  • Antibodies for western blotting: anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP

Procedure (Flow Cytometry):

  • Cell Treatment: Treat cells with the IC50 concentration of this compound for a defined period (e.g., 24-48 hours).

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the kit protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure (Western Blotting):

  • Cell Treatment and Protein Extraction: Treat cells and extract proteins as previously described.

  • Western Blotting: Perform western blotting using antibodies against key apoptotic markers like cleaved Caspase-3 and cleaved PARP. An increase in the cleaved forms of these proteins is indicative of apoptosis.

Conclusion and Future Directions

The experimental framework outlined in these application notes provides a robust and logical approach to characterizing the biological efficacy of this compound. By systematically progressing from in vitro enzyme assays to cell-based functional and anti-cancer assays, researchers can build a comprehensive profile of the compound's mechanism of action, potency, and therapeutic potential. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models of inflammation and cancer, as well as pharmacokinetic and toxicological profiling, to further validate its potential as a novel therapeutic agent.

References

Application Notes and Protocols for 5-(Methylsulfonyl)-1H-indole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-(Methylsulfonyl)-1H-indole

The indole nucleus is a cornerstone scaffold in medicinal chemistry and organic synthesis, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3][4] Within the vast family of indole derivatives, this compound stands out as a particularly valuable building block. The strategic placement of the methylsulfonyl (-SO₂CH₃) group at the C5 position imparts unique electronic properties that chemists can exploit for targeted molecular design.

The methylsulfonyl group is a strong electron-withdrawing group. This has two profound consequences on the reactivity of the indole scaffold:

  • Increased N-H Acidity: The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton compared to unsubstituted indole. This facilitates deprotonation, making N-functionalization reactions more accessible under milder basic conditions.

  • Modulation of Ring Electronics: The group deactivates the benzene portion of the indole ring towards electrophilic substitution, while the pyrrole ring, though also deactivated, typically retains its characteristic reactivity, with the C3 position remaining the most nucleophilic carbon.

In drug discovery, the methylsulfonyl moiety is a well-established pharmacophore, notably for its role in selective cyclooxygenase-2 (COX-2) inhibitors.[5][6] Its ability to act as a hydrogen bond acceptor and its specific steric and electronic profile allow it to mimic structural features of endogenous ligands, making this compound a sought-after precursor for novel therapeutic agents.[5][6][7] This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and the mechanistic rationale behind them.

Core Synthetic Transformations

The utility of this compound can be best understood by examining the key transformations it readily undergoes. This section details the major reaction classes, providing both the conceptual framework and practical methodologies.

N-Functionalization: Leveraging Enhanced Acidity

The most common and straightforward modification of this compound is functionalization at the N1 position. The enhanced acidity of the N-H proton allows for efficient reactions with a wide range of electrophiles.

N-arylation is a critical transformation for creating compounds with diverse pharmacological profiles.[8] Both copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations are effective, with the choice often depending on substrate scope and functional group tolerance.[8][9] The use of a sulfonyl group on the indole nitrogen can serve as a protecting group that is later cleaved to allow for N-arylation in a one-pot sequence.[10][11]

Causality Behind Experimental Choices:

  • Base: A relatively mild base like K₂CO₃ or K₃PO₄ is often sufficient for deprotonation, a direct result of the electron-withdrawing sulfonyl group. Stronger bases like NaH or NaOtBu can also be used but may not be necessary.[12][13]

  • Catalyst System:

    • Palladium: Buchwald-Hartwig coupling offers broad scope and high yields. The choice of phosphine ligand (e.g., XPhos, SPhos) is crucial and must be optimized to balance catalyst activity and stability.[13]

    • Copper: Ullmann reactions, particularly modern ligand-assisted variants, provide an economical alternative. Ligands like N,N'-dimethyl-1,2-cyclohexanediamine can accelerate the reaction at lower temperatures.[9]

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.0 mmol, 195.2 mg)

  • Aryl Bromide (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a steady stream of inert gas, add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the filter pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent typically a gradient of hexane/ethyl acetate) to yield the pure N-aryl-5-(methylsulfonyl)-1H-indole.

Data Presentation: N-Arylation Reaction Summary

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene110>90Adapted from[13]
4-IodoanisoleCuI (5)trans-N,N'-dimethyl-1,2-cyclohexanediamine (10)K₃PO₄Dioxane100~85Adapted from[9]
2-ChloropyridinePd(OAc)₂ (2)SPhos (4)K₂CO₃t-AmylOH110~80General method

Visualization: N-Functionalization Workflow

N_Functionalization_Workflow cluster_start Starting Material cluster_reagents Reaction Components cluster_product Product Indole This compound Deprotonation Indolide Anion Indole->Deprotonation Deprotonation Base Base (K₂CO₃, NaOtBu, etc.) Base->Deprotonation Electrophile Electrophile (Ar-X, R-X, etc.) Product N-Functionalized Indole Electrophile->Product Catalyst Catalyst (Pd or Cu based) Catalyst->Product Catalyzes Reaction Deprotonation->Product Nucleophilic Attack

Caption: General workflow for N-functionalization of this compound.

C3-Functionalization: Reactions at the Pyrrole Ring

Despite the deactivating effect of the C5-sulfonyl group, the C3 position of the indole remains the most electron-rich and thus the primary site for electrophilic attack. This allows for the introduction of a variety of functional groups that are pivotal for building molecular complexity.

The Vilsmeier-Haack reaction introduces a formyl (-CHO) group at the C3 position, a versatile handle for further transformations. The reaction proceeds by generating the electrophilic Vilsmeier reagent (chloroiminium ion) in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).

Causality Behind Experimental Choices:

  • Reagents: POCl₃ and DMF are the classic combination. The electron-deficient nature of the indole substrate may require slightly elevated temperatures or longer reaction times compared to electron-rich indoles.

  • Workup: The reaction is quenched with an aqueous base (e.g., NaOH or NaHCO₃) to hydrolyze the intermediate iminium salt to the final aldehyde product. Careful pH control is necessary to prevent side reactions.

This protocol details the synthesis of this compound-3-carboxaldehyde, a key intermediate for compounds like those studied for COX/LOX inhibition.[5][7]

Materials:

  • This compound (1.0 mmol, 195.2 mg)

  • Anhydrous N,N-dimethylformamide (DMF) (3 mL)

  • Phosphorus oxychloride (POCl₃) (1.5 mmol, 0.14 mL)

  • Ice bath

  • Aqueous sodium hydroxide solution (2M)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF (3 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Add POCl₃ dropwise to the stirred solution over 10 minutes. The solution may become thick and colored.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Heat the reaction mixture to 40-50 °C and stir for an additional 2-4 hours until TLC analysis indicates consumption of the starting material.

  • Cool the mixture back to 0 °C in an ice bath.

  • Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of 2M aqueous NaOH until the solution is basic (pH > 10). This step is exothermic.

  • A precipitate of the product should form. Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (3 x 10 mL) and dry under vacuum.

  • The product, this compound-3-carboxaldehyde, can be further purified by recrystallization (e.g., from ethanol/water) if necessary.

C-H Functionalization of the Benzene Ring

Directing the functionalization to the C4, C6, or C7 positions of the indole core is a significant challenge due to the inherent reactivity of the C2 and C3 positions.[14][15] Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H activation, which typically requires a directing group on the indole nitrogen to achieve site-selectivity.[16]

Causality and Strategy:

  • Directing Groups (DGs): A removable group installed at the N1 position (e.g., pivaloyl, pyrimidyl, or phosphinoyl groups) can chelate to a metal catalyst (like Pd, Rh, or Ru) and direct the C-H activation to an ortho position (C7).[14][16]

  • Regioselectivity: The choice of catalyst and directing group is paramount for controlling the site of functionalization. For instance, some palladium-catalyzed systems with a P(O)tBu₂ directing group can favor C7 arylation, while copper-based systems may favor C6.[16]

While specific protocols for C4-C7 functionalization of this compound are not yet widespread, the principles developed for other indoles are directly applicable. The electron-withdrawing nature of the sulfonyl group will influence the ease of C-H bond cleavage, presenting an area ripe for further research.

Visualization: Logic of C-H Activation

CH_Activation Indole N(DG)-5-(SO₂Me)-Indole (DG = Directing Group) Coordination Intermediate Complex Indole->Coordination Coordination of DG to Metal Catalyst Transition Metal Catalyst (e.g., Pd(II)) Catalyst->Coordination Partner Coupling Partner (e.g., Ar-I) Oxidative_Addition High-Valent Metal Complex Partner->Oxidative_Addition Activation Cyclometalated Intermediate Coordination->Activation Directed C-H Activation (e.g., at C7) Activation->Oxidative_Addition Reacts with Coupling Partner Product C-H Functionalized Product Oxidative_Addition->Product Reductive Elimination Product->Catalyst Regenerates Catalyst

Caption: Directed C-H activation strategy for indole functionalization.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in modern organic synthesis. Its unique electronic properties, conferred by the C5-sulfonyl group, provide chemists with strategic advantages, particularly for facilitating N-functionalization and for its role as a key pharmacophore in drug design. The protocols detailed herein for N-arylation and C3-formylation represent robust and scalable methods for elaborating this core structure. While direct C-H functionalization of its benzene ring remains a developing field, the established principles of directed C-H activation offer a clear roadmap for future exploration. As the demand for complex and precisely functionalized heterocyclic compounds continues to grow, the strategic application of building blocks like this compound will be indispensable for innovation in both academic research and industrial drug development.

References

Application Notes and Protocols: Radiolabeling of 5-(Methylsulfonyl)-1H-indole for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system. The 5-(methylsulfonyl)-1H-indole moiety, in particular, is a key pharmacophore in several selective enzyme inhibitors and receptor modulators. Radiolabeling this molecule provides a powerful tool for in vivo imaging using Positron Emission Tomography (PET), enabling non-invasive investigation of drug pharmacokinetics, target engagement, and disease-related biomarker expression. This document provides a comprehensive guide to the radiolabeling of this compound with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), including precursor synthesis, detailed radiolabeling protocols, quality control procedures, and applications in preclinical imaging studies. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Radiolabeling this compound

This compound serves as a core structural motif in a variety of biologically active molecules. Its methylsulfonyl group can act as a hydrogen bond acceptor, influencing ligand-receptor interactions, while the indole nucleus provides a platform for diverse chemical modifications. PET imaging with radiolabeled analogs of this scaffold can provide invaluable insights into the in vivo behavior of drug candidates.[1]

The choice between Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min) depends on the specific research question.[2] The short half-life of ¹¹C is ideal for repeated studies in the same subject on the same day and minimizes the radiation dose to the subject.[2] In contrast, the longer half-life of ¹⁸F allows for more complex multi-step radiosyntheses, centralized production, and distribution to satellite imaging centers, as well as longer imaging protocols.[3]

This guide will detail two distinct strategies for radiolabeling this compound:

  • [¹¹C]Methylation of a des-methyl precursor for the synthesis of [¹¹C]this compound.

  • [¹⁸F]Fluorination of a suitable precursor to generate a fluorinated analog, 5-([¹⁸F]Fluoromethylsulfonyl)-1H-indole.

Radiolabeling with Carbon-11: [¹¹C]Methylation Strategy

The most direct approach for incorporating Carbon-11 into this compound is via methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[4] This strategy involves the synthesis of a des-methyl precursor, 5-sulfeno-1H-indole, which is then reacted with the ¹¹C-methylating agent.

Precursor Synthesis: 5-Mercapto-1H-indole

The synthesis of the 5-mercapto-1H-indole precursor is a critical first step. A plausible synthetic route is outlined below:

Caption: Synthetic scheme for the 5-mercapto-1H-indole precursor.

[¹¹C]Methylation Protocol

This protocol details the automated radiosynthesis of [¹¹C]this compound.

2.2.1. Materials and Reagents

  • 5-Mercapto-1H-indole (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous Dimethylformamide (DMF)

  • HPLC purification system with a semi-preparative C18 column

  • TLC system for quality control

  • Sterile water for injection

  • Ethanol for formulation

2.2.2. Experimental Workflow

Caption: Workflow for the radiosynthesis of [¹¹C]this compound.

2.2.3. Step-by-Step Methodology

  • Precursor Preparation: In a shielded hot cell, dissolve 1-2 mg of 5-mercapto-1H-indole in 300 µL of anhydrous DMF in a reaction vessel. Add a suspension of sodium hydride (1.2 equivalents) in DMF.

  • Radiosynthesis: Bubble the cyclotron-produced [¹¹C]CH₃I through the precursor solution at room temperature for 2 minutes. Seal the vessel and heat at 80-100°C for 5 minutes.

  • Purification: After cooling, quench the reaction with 1 mL of HPLC mobile phase. Inject the entire mixture onto a semi-preparative C18 HPLC column. Elute with a suitable mobile phase (e.g., 40:60 acetonitrile:water) to separate the radiolabeled product from unreacted precursor and byproducts.

  • Formulation: Collect the radioactive peak corresponding to [¹¹C]this compound. Remove the organic solvent under a stream of nitrogen and reformulate the product in a sterile solution of saline containing up to 10% ethanol for injection.

Radiolabeling with Fluorine-18: [¹⁸F]Fluoromethylation Strategy

Direct radiofluorination of the unactivated indole ring is challenging. A more viable strategy is to introduce a fluoromethyl group. This involves the synthesis of a precursor with a suitable leaving group on the methylsulfonyl moiety.

Precursor Synthesis: 5-(Bromomethylsulfonyl)-1H-indole

The synthesis of the 5-(bromomethylsulfonyl)-1H-indole precursor is a multi-step process.

Caption: Synthetic scheme for the 5-(bromomethylsulfonyl)-1H-indole precursor.

[¹⁸F]Fluorination Protocol

This protocol describes the nucleophilic substitution of the bromo-precursor with [¹⁸F]fluoride.

3.2.1. Materials and Reagents

  • 5-(Bromomethylsulfonyl)-1H-indole (precursor)

  • [¹⁸F]Fluoride produced from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • HPLC purification system

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sterile formulation solutions

3.2.2. Experimental Workflow

Caption: Workflow for the radiosynthesis of 5-([¹⁸F]Fluoromethylsulfonyl)-1H-indole.

3.2.3. Step-by-Step Methodology

  • [¹⁸F]Fluoride Preparation: Trap aqueous [¹⁸F]fluoride from the cyclotron target on a quaternary ammonium anion exchange cartridge. Elute the [¹⁸F]fluoride with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the [¹⁸F]fluoride azeotropically by heating under a stream of nitrogen.

  • Radiosynthesis: Add a solution of 5-(bromomethylsulfonyl)-1H-indole (2-3 mg) in 500 µL of anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂ complex. Seal the reaction vessel and heat at 110-130°C for 15 minutes.

  • Purification: Cool the reaction mixture and dilute with 2 mL of water. Inject the mixture onto a semi-preparative C18 HPLC column and elute with a gradient of acetonitrile in water.

  • Formulation: Collect the radioactive fraction corresponding to the product. Dilute the collected fraction with water and trap the product on a C18 SPE cartridge. Wash the cartridge with water and elute the final product with a small volume of ethanol. Dilute with sterile saline for injection.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled compound for in vivo studies.

Test Method Acceptance Criteria
Radiochemical Purity Analytical HPLC≥ 95%
Identity Co-elution with a non-radioactive standard on HPLC and TLCRetention time of the radioactive peak matches the standard
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% for the respective radionuclide
pH pH paper or meter4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Ethanol ≤ 10% (v/v), Acetonitrile ≤ 410 ppm
Sterility Standard microbiological testsNo microbial growth
Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V

In Vitro and In Vivo Evaluation

In Vitro Binding Affinity Assay

To confirm that the radiolabeled compound retains its binding affinity for the intended biological target, a competitive binding assay should be performed.

Protocol:

  • Preparation: Prepare cell membranes or tissue homogenates expressing the target of interest.

  • Incubation: Incubate the membranes/homogenates with a fixed concentration of the radiolabeled this compound analog and increasing concentrations of the non-radiolabeled standard.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a gamma or beta counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[5][6][7]

In Vivo PET Imaging and Biodistribution Studies

In vivo evaluation in animal models is crucial to determine the pharmacokinetic profile and target engagement of the radiolabeled tracer.

Protocol:

  • Animal Model: Use an appropriate animal model (e.g., mouse or rat) relevant to the research question (e.g., a model of neuroinflammation).

  • Tracer Administration: Inject a known amount of the radiolabeled this compound analog intravenously (e.g., via the tail vein).

  • PET/CT or PET/MR Imaging: Acquire dynamic or static PET scans at various time points post-injection to visualize the tracer distribution in the body, particularly in the brain and other organs of interest. Co-registration with CT or MRI provides anatomical context.

  • Ex Vivo Biodistribution: At the end of the imaging study, euthanize the animals and collect major organs and tissues. Weigh the samples and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the tissue radioactivity as a percentage of the injected dose per gram of tissue (%ID/g). Analyze the PET images to generate time-activity curves for regions of interest.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the successful radiolabeling of this compound with both Carbon-11 and Fluorine-18. By carefully following the outlined procedures for precursor synthesis, radiosynthesis, purification, and quality control, researchers can produce high-quality radiotracers for preclinical imaging studies. The subsequent in vitro and in vivo evaluation will enable the characterization of these novel imaging agents and their potential application in drug development and disease research.

References

Formulation of 5-(Methylsulfonyl)-1H-indole for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the formulation of 5-(Methylsulfonyl)-1H-indole, a compound of interest in contemporary drug discovery, for in vivo administration in animal models. Recognizing the compound's predicted poor aqueous solubility, this document outlines tailored strategies for creating stable and homogenous formulations suitable for oral (p.o.) and intravenous (i.v.) routes of administration in rodents. The protocols herein are grounded in established principles of pharmaceutical formulation, emphasizing the rationale behind excipient selection and procedural steps to ensure scientific rigor and reproducibility in preclinical research.

Introduction: The Formulation Challenge of Poorly Soluble Indole Derivatives

This guide addresses these challenges by providing a systematic approach to formulation development for this compound, focusing on practical, well-validated vehicle systems for common preclinical species such as mice and rats.

Physicochemical Characterization and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉NO₂SChemScene[1]
Molecular Weight195.24 g/mol ChemScene[1]
AppearanceSolid powder---
LogP1.5714 (Predicted)ChemScene[1]
TPSA49.93 ŲChemScene[1]
Hydrogen Bond Donors1ChemScene[1]
Hydrogen Bond Acceptors2ChemScene[1]
Solubility
DMSOSoluble to 100 mMBenchchem[2]
EthanolSoluble to 100 mMBenchchem[2]

The predicted LogP value suggests a moderate lipophilicity, which often correlates with low water solubility. The presence of a hydrogen bond donor and two acceptors indicates some potential for interaction with polar solvents, though the overall hydrophobicity of the indole ring system is likely to dominate. The high solubility in organic solvents like DMSO and ethanol is a critical starting point for developing suitable formulations.

Excipient Compatibility:
  • Indole Moiety: The indole nucleus is generally stable but can be susceptible to oxidation under harsh conditions (light and air exposure) and certain acid-catalyzed reactions.[3] Formulation strategies should aim to protect the compound from excessive light and use pH-neutral vehicles where possible.

  • Methylsulfonyl Group: This group is generally stable and unreactive under standard formulation conditions. It does not typically pose a risk of incompatibility with common pharmaceutical excipients.

Formulation Strategies and Protocols

Based on the physicochemical properties, two primary formulation strategies are recommended: a suspension for oral administration and a co-solvent solution for intravenous administration.

Oral Administration (p.o.): Suspension Formulation

For oral dosing, a uniform suspension is often the most practical approach for water-insoluble compounds. This method ensures consistent dosing and can improve oral bioavailability by increasing the surface area of the drug particles exposed to the gastrointestinal fluids. A widely used and well-tolerated vehicle for this purpose is an aqueous solution of carboxymethylcellulose (CMC) with a surfactant like Tween 80 (polysorbate 80).

  • Carboxymethylcellulose (CMC): A suspending agent that increases the viscosity of the vehicle, thereby slowing down the sedimentation of drug particles and ensuring a more uniform dose can be withdrawn. A 0.5% (w/v) solution is commonly used and well-tolerated in rodents.[4][5]

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent. It reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, facilitating a more uniform dispersion.[4]

  • Dimethyl Sulfoxide (DMSO): Used in a minimal amount to first dissolve the compound, creating a stock solution that can be readily dispersed into the aqueous vehicle.

This protocol is designed to prepare a suspension of this compound for oral gavage in mice or rats.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Carboxymethylcellulose (CMC), low viscosity

  • Tween 80 (Polysorbate 80)

  • Sterile, purified water

  • Magnetic stirrer and stir bars

  • Heating plate

  • Sterile conical tubes

Procedure:

Part A: Vehicle Preparation (0.5% CMC with 0.1% Tween 80)

  • Heat 80 mL of sterile water to approximately 60°C on a magnetic stirrer.[2]

  • Slowly add 0.5 g of CMC to the heated water while stirring continuously to avoid clumping.[2]

  • Continue stirring until the CMC is fully dispersed. The solution will appear cloudy.

  • Remove the solution from the heat and allow it to cool to room temperature while still stirring. As it cools, the solution will become clear and more viscous.

  • Add 0.1 mL of Tween 80 to the CMC solution.[2]

  • Add sterile water to bring the final volume to 100 mL.

  • Stir for an additional 15 minutes until the solution is homogeneous. This is your final vehicle.

Part B: Suspension Preparation (Example: 10 mg/kg dose for a 25g mouse at 10 mL/kg dosing volume)

  • Dose Calculation:

    • Target Dose: 10 mg/kg

    • Dosing Volume: 10 mL/kg

    • Required Concentration: 1 mg/mL [2]

  • Formulation (for 10 mL of suspension):

    • Weigh 10 mg of this compound powder.

    • In a small, sterile tube, add a minimal volume of DMSO (e.g., 100 µL) to the powder to create a concentrated stock solution. Vortex until the compound is fully dissolved.[2]

    • In a separate 15 mL conical tube, measure 9.9 mL of the prepared CMC/Tween 80 vehicle.

    • While vortexing the vehicle, slowly add the 100 µL of the dissolved drug-DMSO stock solution.[2]

    • Continue to vortex or stir for 10-15 minutes to ensure a uniform suspension is formed. Gentle sonication can be used if necessary to break up any agglomerates.

Important Considerations:

  • Fresh Preparation: Always prepare the dosing suspension fresh on the day of the experiment.

  • Continuous Stirring: Keep the suspension under continuous agitation (e.g., on a stir plate) during the dosing procedure to prevent the compound from settling.

Intravenous Administration (i.v.): Co-Solvent Solution

For intravenous administration, the formulation must be a clear, sterile solution to prevent emboli. Given the poor aqueous solubility of this compound, a co-solvent system is necessary to achieve complete dissolution. A common and well-tolerated co-solvent system for preclinical studies in rodents is a mixture of DMSO, polyethylene glycol 400 (PEG400), Tween 80, and saline.

  • DMSO and PEG400: These are water-miscible organic solvents with a strong capacity to dissolve hydrophobic compounds. They are used in combination to achieve the desired drug concentration while minimizing the toxicity of each individual solvent.

  • Tween 80: Acts as a surfactant to further aid in solubilization and prevent precipitation of the drug upon injection into the aqueous environment of the bloodstream.

  • Saline (0.9% NaCl): The primary diluent, used to bring the formulation to the final volume and to ensure the solution is relatively isotonic.

This protocol details the preparation of a solution of this compound suitable for intravenous injection in mice or rats.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

Example Formulation: 1 mg/mL solution in 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline

  • Stock Solution Preparation:

    • Weigh the required amount of this compound. For a 1 mL final solution at 1 mg/mL, you will need 1 mg of the compound.

    • Prepare a concentrated stock solution in DMSO. For instance, dissolve 10 mg of the compound in 1 mL of DMSO to get a 10 mg/mL stock.

  • Co-Solvent Mixture Preparation (for a final volume of 1 mL):

    • In a sterile tube, add 400 µL of PEG400.

    • Add 100 µL of the 10 mg/mL drug-DMSO stock solution to the PEG400. Vortex thoroughly to mix.

    • Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is homogeneous.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing. This gradual addition is crucial to prevent precipitation.

    • Visually inspect the final solution to ensure it is clear and free of any particulates.

Important Considerations:

  • Order of Addition: The order in which the solvents are added is critical. Always dissolve the compound in the strong organic solvent (DMSO) first, then dilute with the co-solvents before adding the aqueous component (saline).[1]

  • Tolerability: While this vehicle is generally well-tolerated, it is always advisable to run a vehicle-only control group in your studies to account for any potential effects of the formulation itself. For animals that may be sensitive, the proportion of DMSO can be reduced (e.g., to 2%) with a corresponding increase in the saline percentage.[6]

  • Sterility: All components and procedures for intravenous formulations must be sterile. The final solution should be filtered through a 0.22 µm sterile filter before injection.

Data Presentation and Visualization

Table 2: Recommended Vehicle Compositions and Tolerability in Rodents

RouteVehicle CompositionMax Tolerated Dose (Vehicle) in RatsSpeciesNotes
Oral0.5% CMC, 0.1% Tween 80 in waterN/A (Generally well-tolerated)Mouse, RatCommon suspension vehicle for poorly soluble compounds.[5]
Oral10% DMSO, 90% Corn Oil5 mL/kg (for 7 days)RatAn alternative for highly lipophilic compounds.[6]
IV10% DMSO, 40% PEG400, 5% Tween 80, 45% SalineN/A (Component limits apply)Mouse, RatA robust co-solvent system for achieving solubility.[1][6]
IV10% Ethanol, 10% Propylene Glycol, 40% PEG400 in bufferN/A (Component limits apply)RatAn alternative IV formulation.[7]
Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the formulation preparation processes.

Oral_Formulation_Workflow cluster_vehicle Vehicle Preparation cluster_suspension Suspension Preparation V1 Heat 80mL Water to 60°C V2 Slowly add 0.5g CMC V1->V2 V3 Cool to Room Temp V2->V3 V4 Add 0.1mL Tween 80 V3->V4 V5 QS to 100mL with Water V4->V5 S3 Measure Vehicle V5->S3 Use as Vehicle S1 Weigh Compound S2 Dissolve in minimal DMSO (Stock Solution) S1->S2 S4 Add Stock to Vehicle while vortexing S2->S4 S3->S4 S5 Homogenize (Vortex/Sonicate) S4->S5 Dosing Dosing S5->Dosing

Caption: Workflow for Oral Suspension Preparation.

IV_Formulation_Workflow cluster_iv_prep IV Solution Preparation IV1 Prepare concentrated stock in DMSO IV2 Add stock to PEG400 IV1->IV2 IV3 Add Tween 80 IV2->IV3 IV4 Slowly add Saline IV3->IV4 IV5 Vortex until clear IV4->IV5 Filtration Filtration IV5->Filtration Sterile Filter (0.22µm) Dosing Dosing Filtration->Dosing

Caption: Workflow for Intravenous Solution Preparation.

Conclusion and Best Practices

The successful in vivo evaluation of this compound hinges on the development of appropriate and well-characterized formulations. The protocols provided in this guide offer robust starting points for both oral and intravenous administration in rodent models. Researchers should always perform small-scale pilot formulations to confirm the solubility and stability of the compound in the chosen vehicle before proceeding to large-scale preparation for animal studies. Furthermore, the inclusion of a vehicle-only control group is essential for discerning the true pharmacological effects of the test compound from any potential vehicle-induced effects. Adherence to these principles will enhance the quality and reliability of preclinical data, ultimately accelerating the drug development process.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 5-(Methylsulfonyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-(Methylsulfonyl)-1H-indole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of biological activity across a wide range of therapeutic targets.[2] Among the various substituted indoles, derivatives featuring a methylsulfonyl group at the 5-position of the indole ring have garnered significant attention. The sulfonyl moiety can act as a key pharmacophore, influencing the compound's electronic properties, solubility, and ability to form crucial interactions with biological targets.[3]

This guide provides detailed application notes and protocols for high-throughput screening (HTS) of this compound derivatives. These protocols are designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel therapeutic agents. The methodologies described herein are grounded in established principles of HTS and are tailored to targets relevant to this class of compounds, such as protein kinases and cyclooxygenase (COX) enzymes.[3][4]

High-Throughput Screening Strategies for this compound Derivatives

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[5][6] The choice of HTS assay is dictated by the biological target of interest and can be broadly categorized into biochemical and cell-based assays.[5] For this compound derivatives, which have shown promise as enzyme inhibitors, both assay formats are highly relevant.[3][4]

A typical HTS workflow for this class of compounds would involve a primary screen to identify initial hits, followed by secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.[7][8]

Application Note 1: Screening for Cyclooxygenase-2 (COX-2) Inhibition

Background and Rationale:

A significant application of this compound derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[3][4] COX-2 is an enzyme involved in inflammatory pathways, and its selective inhibition is a therapeutic strategy for treating inflammation and pain with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[9] The methylsulfonyl group in these indole derivatives often serves as a key pharmacophore for interacting with the COX-2 active site.[3]

An in vitro HTS assay for COX-2 inhibition typically measures the production of prostaglandins from arachidonic acid. A common method involves the use of a commercially available enzyme immunoassay (EIA) kit that quantifies prostaglandin E2 (PGE2).

Experimental Protocol: Homogeneous HTS Assay for COX-2 Inhibition

This protocol is designed for a 384-well plate format, suitable for automated HTS.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Glutathione (GSH)

  • Hematin

  • COX-2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • This compound derivative library in DMSO

  • Celecoxib (positive control)

  • DMSO (negative control)

  • PGE2 EIA Kit

  • 384-well white, opaque plates

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds, positive control (Celecoxib), and negative control (DMSO) into the wells of a 384-well plate using an acoustic liquid handler.

  • Enzyme Preparation: Prepare a 2X COX-2 enzyme solution in cold COX-2 Assay Buffer containing GSH and Hematin.

  • Enzyme Addition: Add 5 µL of the 2X enzyme solution to each well of the compound plate.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Preparation: Prepare a 2X arachidonic acid substrate solution in cold COX-2 Assay Buffer.

  • Reaction Initiation: Add 5 µL of the 2X substrate solution to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.

  • PGE2 Detection: Proceed with the quantification of PGE2 using a commercial EIA kit according to the manufacturer's instructions. This typically involves the addition of a PGE2-peroxidase conjugate and a substrate that generates a chemiluminescent or fluorescent signal.

  • Signal Measurement: Read the plate on a luminometer or fluorometer.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.

Data Presentation: Hypothetical Screening Data for COX-2 Inhibition
Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
MSI-0010.2525.0100
MSI-0021.510.06.7
MSI-0030.0832.0400
MSI-004> 50> 50-
Celecoxib0.0515.0300
Causality Behind Experimental Choices:
  • Homogeneous Assay Format: This format is preferred for HTS as it involves fewer wash steps, making it more amenable to automation and reducing variability.[10]

  • Pre-incubation with Compound: Incubating the enzyme with the test compounds before adding the substrate allows for the binding of inhibitors to the enzyme, which is crucial for identifying compounds with time-dependent inhibition.

  • Use of a Selective COX-2 Inhibitor as a Positive Control: Celecoxib, a known selective COX-2 inhibitor, is used to validate the assay performance and as a benchmark for the potency and selectivity of the test compounds.

Application Note 2: Screening for Protein Kinase Inhibition

Background and Rationale:

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them important drug targets.[2] Indole derivatives have been identified as potent inhibitors of various protein kinases.[1][2] A high-throughput screening assay for kinase inhibition is essential for identifying novel kinase-targeted therapies.

A common HTS method for kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A decrease in ATP consumption corresponds to kinase inhibition.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol is adaptable for various protein kinases and is suitable for a 384-well plate format.

Materials:

  • Recombinant protein kinase of interest

  • Kinase substrate peptide

  • Kinase reaction buffer (specific to the kinase)

  • ATP

  • This compound derivative library in DMSO

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque plates

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds, positive control (Staurosporine), and negative control (DMSO) into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in kinase reaction buffer. Add 5 µL of this solution to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase.

  • Signal Development: Add 10 µL of the ATP detection reagent to each well.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound. A higher luminescent signal indicates greater inhibition.

Data Presentation: Hypothetical Screening Data for Kinase X Inhibition
Compound IDKinase X IC50 (µM)
MSI-0050.12
MSI-0062.8
MSI-007> 100
MSI-0080.05
Staurosporine0.01

Visualization of Experimental Workflow

HTS_Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Compound Plating (50 nL) Kinase_Substrate Add 2X Kinase/ Substrate (5 µL) Compound->Kinase_Substrate Incubate (15 min) ATP_Addition Initiate with 2X ATP (5 µL) Kinase_Substrate->ATP_Addition Incubate_Reaction Incubate (60 min, RT) ATP_Addition->Incubate_Reaction Add_Reagent Add Detection Reagent (10 µL) Incubate_Reaction->Add_Reagent Incubate_Signal Incubate (10 min, RT) Add_Reagent->Incubate_Signal Read_Plate Measure Luminescence Incubate_Signal->Read_Plate

Caption: Workflow for a luminescence-based kinase inhibition HTS assay.

Application Note 3: Cell-Based Cytotoxicity Assay

Background and Rationale:

For this compound derivatives being investigated as potential anticancer agents, a cell-based cytotoxicity assay is a crucial primary screen.[11] This type of assay determines the concentration at which a compound induces cell death in a cancer cell line. A common and robust method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format but can be adapted to 384-well plates.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)[1]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative library in DMSO

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.[1]

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells with DMSO only as a negative control and a known cytotoxic agent like doxorubicin as a positive control.[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[1]

  • Data Analysis: Calculate the percent viability for each compound concentration and determine the IC50 value.

Visualization of Signaling Pathway

Cytotoxicity_Pathway Compound This compound Derivative Target Cellular Target (e.g., Kinase, Tubulin) Compound->Target Inhibition Pathway Disrupted Signaling Pathway Target->Pathway Apoptosis Apoptosis/ Cell Cycle Arrest Pathway->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

Caption: General pathway of cytotoxicity induced by an active compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls.

  • Positive Controls (e.g., Celecoxib, Staurosporine, Doxorubicin) ensure that the assay system is working correctly and provide a reference for the potency of test compounds.

  • Negative Controls (e.g., DMSO) define the baseline response in the absence of an active compound and are used for data normalization.

Dose-response curves should be generated for all "hit" compounds to confirm their activity and determine their potency (IC50 values).[7] A clear dose-dependent effect provides confidence in the observed activity. Furthermore, hits from the primary screen should be evaluated in orthogonal assays to rule out assay artifacts and confirm the mechanism of action.[7]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The high-throughput screening assays and protocols detailed in this guide provide a robust framework for identifying and characterizing active compounds from this chemical class. By employing these methodologies with careful consideration of the underlying scientific principles and incorporating rigorous data validation, researchers can effectively advance their drug discovery programs.

References

Troubleshooting & Optimization

Overcoming solubility issues of 5-(Methylsulfonyl)-1H-indole in aqueous buffers.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Methylsulfonyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in aqueous buffers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of this compound into your research workflows.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a heterocyclic compound with a molecular weight of 195.24 g/mol .[1] Its structure, featuring a hydrophobic indole ring and a polar methylsulfonyl group, results in poor aqueous solubility, a common hurdle in experimental biology and drug development. The calculated LogP (a measure of lipophilicity) for structurally similar molecules suggests a preference for organic environments over aqueous ones.[2] This inherent hydrophobicity can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental data.

This guide will provide a systematic approach to addressing these solubility issues, enabling you to prepare stable and effective solutions of this compound for your specific application.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems encountered when working with this compound.

Q1: Why is this compound so poorly soluble in my aqueous buffer?

A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The indole nucleus is a predominantly non-polar aromatic system, which contributes to the molecule's hydrophobicity. While the methylsulfonyl group adds some polarity, it is often insufficient to overcome the insolubility imparted by the indole ring. This leads to unfavorable interactions with the highly polar water molecules in your buffer, causing the compound to precipitate.

Q2: I've prepared a stock solution in DMSO, but the compound crashes out when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a very common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent (DMSO) in the stock solution is able to solubilize the compound, but upon dilution into an aqueous medium, the compound's concentration exceeds its thermodynamic solubility limit in the final buffer composition.

Here is a troubleshooting workflow to address this:

  • Decrease the final concentration of DMSO: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid cytotoxicity, although some cell lines can tolerate up to 1%.[3][4] Always perform a vehicle control experiment to determine the tolerance of your specific cell line.

  • Lower the stock solution concentration: By reducing the concentration of your DMSO stock, you will introduce less organic solvent into the final aqueous solution during dilution, which can help prevent precipitation.

  • Modify the dilution method: Instead of a single large dilution, perform a serial dilution. Additionally, add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid and uniform mixing.[5]

Diagram: Troubleshooting Compound Precipitation

Caption: A workflow for troubleshooting precipitation of this compound upon dilution from a DMSO stock.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH modification can be a powerful tool if the molecule has an ionizable group. The nitrogen atom in the indole ring of this compound is weakly acidic, with a pKa of approximately 17.[6] This means that at physiological pH, it exists predominantly in its neutral, less soluble form. To significantly deprotonate and ionize the indole nitrogen to enhance solubility, a very high pH (alkaline) would be required, which is often not compatible with biological assays.

However, if your experimental conditions can tolerate a moderately basic pH, you may see a modest increase in solubility. It is crucial to determine the pH stability of your compound and the pH tolerance of your experimental system before employing this strategy. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[3][4][7]

Q4: What are co-solvents, and how can they help?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8][9] This can enhance the solubility of hydrophobic compounds like this compound. Common co-solvents used in biological research include ethanol and polyethylene glycol (PEG).[6][10] The addition of a co-solvent can be particularly effective when combined with other techniques like pH adjustment.[11]

Co-solventTypical Concentration Range in Final SolutionConsiderations
Ethanol 1-5% (v/v)Can be toxic to some cells at higher concentrations.
Polyethylene Glycol (PEG 300/400) 5-20% (v/v)Generally well-tolerated by cells, can also act as a weak organic solvent.[12][13][14]

Q5: I've heard about cyclodextrins for improving solubility. How do they work?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate hydrophobic molecules, or "guest" molecules, like this compound, within their central cavity, forming an "inclusion complex."[5] This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the guest molecule.[9]

Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often preferred due to their higher aqueous solubility and lower toxicity compared to their parent cyclodextrins.[16][17] The formation of an inclusion complex can lead to a significant, often several-fold, increase in the solubility of a poorly soluble compound.[9]

Diagram: Mechanism of Cyclodextrin Solubilization

Caption: The formation of a soluble inclusion complex between this compound and a cyclodextrin.

Experimental Protocols

Here we provide step-by-step protocols for preparing solutions of this compound using the methods discussed.

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution

This is the recommended starting point for solubilizing this compound for most in vitro applications.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your desired aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Perform Serial Dilutions:

    • Prepare a series of tubes containing your aqueous buffer.

    • To the first tube, add a small aliquot of the concentrated DMSO stock and immediately vortex vigorously.

    • Transfer a portion of this diluted solution to the next tube of buffer and repeat the vortexing.

    • Continue this process until you reach your desired final concentration, ensuring the final DMSO concentration is within the tolerated limit for your assay (typically ≤ 0.5%).[3][4]

Protocol 2: Solubilization using a Co-solvent

This protocol is for situations where dilution from a DMSO stock still results in precipitation.

Materials:

  • This compound (solid)

  • Co-solvent (e.g., Ethanol or PEG 400)

  • Your desired aqueous buffer

  • Stir plate and stir bar

Procedure:

  • Prepare a Co-solvent/Buffer Mixture:

    • Determine the final desired concentration of the co-solvent (e.g., 5% ethanol or 10% PEG 400).

    • Prepare a sufficient volume of your aqueous buffer containing the chosen co-solvent at the desired concentration.

  • Dissolve the Compound:

    • Weigh the required amount of this compound and add it to the co-solvent/buffer mixture.

    • Stir the solution continuously until the compound is fully dissolved. Gentle warming may be applied if necessary, but be cautious of potential compound degradation.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This method is highly effective for significantly increasing the aqueous solubility of this compound.

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous buffer

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve HP-β-CD in your aqueous buffer to the desired concentration (e.g., 10% w/v).

  • Form the Inclusion Complex:

    • Add the solid this compound to the HP-β-CD solution.

    • Vortex or sonicate the mixture for an extended period (e.g., 1-2 hours) to facilitate the formation of the inclusion complex.

    • The solution should become clear as the complex forms.

  • Sterilization (if required):

    • Sterile-filter the final solution through a 0.22 µm filter.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
DMSO Stock & Dilution High concentration of organic solvent for initial dissolution.Simple, widely used for in vitro studies.Risk of precipitation upon dilution; potential for solvent toxicity.
pH Adjustment Ionization of the molecule to increase its polarity.Can be effective for ionizable compounds.Limited applicability for this compound due to high pKa; potential for pH to interfere with the assay.
Co-solvents Reduction of the overall polarity of the aqueous medium.Can be effective in preventing precipitation.Potential for co-solvent toxicity; may alter protein conformation in some assays.
Cyclodextrins Encapsulation of the hydrophobic molecule within a hydrophilic shell.Significant increase in aqueous solubility; generally low toxicity.May require longer preparation time to form the complex; potential for cyclodextrins to interact with other components of the assay.

Final Recommendations

For researchers encountering solubility issues with this compound, we recommend a stepwise approach. Begin with the preparation of a DMSO stock solution followed by careful serial dilution. If precipitation persists, explore the use of co-solvents or, for the most challenging cases, the formation of a cyclodextrin inclusion complex. Always validate your chosen solubilization method by including appropriate vehicle controls in your experiments to ensure that the solubilizing agents themselves do not influence your results.

References

Identifying and minimizing side reactions during the synthesis of 5-(Methylsulfonyl)-1H-indole.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Methylsulfonyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. My aim is to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically proceeds through a multi-step pathway. A common and effective route involves the introduction of a methylthio group onto the indole core, followed by oxidation to the desired sulfone. This approach, while generally reliable, is susceptible to several side reactions that can impact yield and purity.

A prevalent synthetic route begins with a 5-halo-1H-indole, such as 5-bromo-1H-indole. This is followed by a nucleophilic substitution reaction to introduce the methylthio group, often via an Ullmann-type coupling with a methylthiolate source. The resulting 5-(methylthio)-1H-indole is then oxidized to the final product, this compound. Each of these stages presents its own set of challenges and potential for side-product formation.

Here is a generalized workflow for the synthesis:

Synthesis_Workflow Start 5-Bromo-1H-indole Step1 Methylthiolation (e.g., Ullmann Coupling) Start->Step1 Intermediate 5-(Methylthio)-1H-indole Step1->Intermediate Step2 Oxidation Intermediate->Step2 Product This compound Step2->Product

Caption: Generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing insights into their causes and actionable solutions.

Question 1: Why is the yield of 5-(methylthio)-1H-indole unexpectedly low during the Ullmann coupling step?

Answer:

Low yields in the Ullmann condensation for C-S bond formation can stem from several factors, often related to reaction conditions and reagent quality.

  • Incomplete Reactio[1]n: Traditional Ullmann reactions often require high temperatures (frequently over 210°C) and polar aprotic solvents like DMF or N-methylpyrrolidone to proceed to completion. Insufficient temperature [1]or reaction time can lead to a significant amount of unreacted starting material.

  • Catalyst Deactivation: The copper catalyst is central to the Ullmann reaction. The active species is typically a copper(I) compound. Oxidation of Cu(I) to Cu([2]II) or poisoning of the catalyst by impurities can halt the catalytic cycle. It is crucial to use high-purity copper sources and ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Side Reactions of the Aryl Halide: While the desired reaction is the coupling with the methylthiolate, competing side reactions can consume the 5-bromo-1H-indole. These can include hydrodehalogenation (replacement of bromine with hydrogen) or dimerization of the indole starting material.

  • N-Alkylation/Arylation: The indole nitrogen is nucleophilic and can compete with the methylthiolate for reaction with the aryl halide or other electrophiles present. While less common under t[3]ypical Ullmann conditions, it can become a factor, especially if the indole nitrogen is deprotonated.

Troubleshooting Protocol: Optimizing the Ullmann Coupling

ParameterRecommendationRationale
Temperature Gradually increase the reaction temperature in increments of 10-20°C.To ensure sufficient energy for the reaction to proceed without degrading the starting materials or products.
Catalyst Use a freshly opened, high-purity source of Cu(I) iodide or another suitable copper catalyst.To minimize catalyst deactivation from impurities or oxidation.
Ligand Consider[1] the addition of a ligand, such as phenanthroline or a diamine, to stabilize the copper catalyst and improve its solubility and reactivity.Ligands can accelerate [4]the reaction and allow for lower reaction temperatures.
Atmosphere Maintain a strict inert atmosphere throughout the reaction.To prevent oxidation of the copper catalyst and other sensitive reagents.
Solvent Ensure the use of a dry, high-boiling polar aprotic solvent.To facilitate the reaction and maintain the necessary temperature.

Question 2: My NMR spectrum of the crude product after oxidation shows multiple sulfone-containing species. What are they, and how can I avoid them?

Answer:

The presence of multiple sulfone species suggests over-oxidation or reaction at unintended sites on the indole ring.

  • Over-oxidation to Sulfonic Acid: While the desired product is the sulfone, harsh oxidizing conditions can lead to further oxidation of the sulfone to a sulfonic acid. This is more likely with potent oxidizing agents or prolonged reaction times.

  • Oxidation of the Indole Ring: The electron-rich indole ring itself is susceptible to oxidation, which can lead to the formation of oxindoles and other degradation products. This is a common issue in[5] indole chemistry.

  • Polysulfonation: While less common at the 5-position, under certain conditions, electrophilic sulfonation could potentially occur at other positions of the indole ring, especially if a strong sulfonating agent is inadvertently generated. However, direct C-H sulfonylation of indoles is a known, though distinct, reaction.

Minimizing Oxidation-R[6][7]elated Side Products:

ParameterRecommendationRationale
Oxidizing Agent Use a controlled amount of a milder oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or Oxone®.To selectively oxidize [8]the sulfide to the sulfone without affecting the indole ring or over-oxidizing to the sulfonic acid.
Stoichiometry Carefully control the stoichiometry of the oxidizing agent. A slight excess (e.g., 2.1-2.2 equivalents) is often sufficient for the conversion of the sulfide to the sulfone.To prevent unwanted side reactions from an excess of the oxidant.
Temperature Perform the oxidation at low temperatures (e.g., 0°C to room temperature).To control the reactivity of the oxidizing agent and minimize degradation of the indole ring.
Reaction Monitoring Monitor the reaction progress closely by TLC or LC-MS.To quench the reaction as soon as the starting material is consumed, preventing over-oxidation.

Question 3: I am observing significant N-alkylation of the indole during the synthesis. How can I prevent this?

Answer:

N-alkylation is a common side reaction in indole chemistry due to the nucleophilicity of the indole nitrogen. This can be particularly [9]problematic if electrophilic reagents are present.

  • Direct Alkylation: If any alkylating agents are present as impurities or byproducts, they can react with the indole nitrogen.

  • Reaction with Solvent: Under certain conditions, particularly with solvents like DMF at high temperatures, decomposition can generate species that can alkylate the indole.

Strategies to Prevent N-Alkylation:

  • N-Protection: The most effective way to prevent N-alkylation is to protect the indole nitrogen with a suitable protecting group. Common protecting groups [10]for indoles include tosyl (Ts), benzenesulfonyl (Bs), and tert-butyloxycarbonyl (Boc). The protecting group can be removed in a later step. The choice of protecting group will depend on the subsequent reaction conditions. For instance, a sulfonylethyl group can be readily removed under basic conditions.

  • Reaction Conditions[10]: Carefully select reaction conditions that do not favor N-alkylation. This includes using aprotic solvents and avoiding strong bases that can deprotonate the indole nitrogen, increasing its nucleophilicity.

N_Protection_Strategy Indole Indole Protect Protection (e.g., TsCl, pyridine) Indole->Protect ProtectedIndole N-Protected Indole Protect->ProtectedIndole Reaction Main Reaction (e.g., Methylthiolation, Oxidation) ProtectedIndole->Reaction Deprotect Deprotection Reaction->Deprotect FinalProduct Desired Product Deprotect->FinalProduct

Caption: Workflow incorporating an N-protection/deprotection strategy.

III. Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to this compound that might have fewer side reactions?

A1: Yes, several other synthetic strategies can be employed, each with its own advantages and disadvantages. One notable alternative is the Fischer indole synthesis. This method involves the [11][12]reaction of a suitably substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of 5-(M[5]ethylsulfonyl)-1H-indole, one could start with (4-(methylsulfonyl)phenyl)hydrazine. However, the Fischer indole synthesis can also have side reactions, such as the formation of regioisomers if an unsymmetrical ketone is used. Another approach could be[5] a reductive cyclization of a nitro compound.

Q2: How can I effectiv[13]ely purify the final product, this compound, from the common side products?

A2: Purification of this compound typically involves chromatographic techniques or recrystallization.

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from less polar starting materials (like 5-bromo-1H-indole or 5-(methylthio)-1H-indole) and more polar impurities. A gradient elution system, for example, with hexanes and ethyl acetate, is often successful.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step. The choice of solvent is [14]critical and may require some experimentation. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

Q3: Can I directly sulfonylate the 5-position of indole?

A3: Direct C-H functionalization of indoles is an active area of research. While methods for the dir[6]ect sulfonylation of indoles exist, they often require specific catalysts and reaction conditions. Achieving high regioselec[7]tivity at the 5-position without affecting the more reactive positions on the pyrrole ring (like the 3-position) can be challenging. Therefore, the multi-step[5] approach involving the introduction of a directing group or a precursor functional group at the 5-position is often more reliable for achieving the desired isomer.

IV. References

  • ResearchGate. A New Protecting-Group Strategy for Indoles. Available at: --INVALID-LINK--

  • Wikipedia. Ullmann condensation. Available at: --INVALID-LINK--

  • BenchChem. common side reactions in the synthesis of 5-Bromoindole. Available at: --INVALID-LINK--

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of indole-annulated sulfur heterocycles using copper-catalysed C–N coupling and palladium-catalysed direct arylation. Available at: --INVALID-LINK--

  • ResearchGate. Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Available at: --INVALID-LINK--

  • Google Patents. Process for n-alkylation of indoles. Available at: --INVALID-LINK--

  • Semantic Scholar. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: --INVALID-LINK--

  • ScienceDirect. Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Ullmann Reaction. Available at: --INVALID-LINK--

  • MDPI. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Available at: --INVALID-LINK--

  • BenchChem. Application Note: High-Purity Isolation of 1-Methyl-1H-indole-3,5,6-triol. Available at: --INVALID-LINK--

  • ACS Publications. Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. Available at: --INVALID-LINK--

  • Google Patents. Preparation method of high-purity indole. Available at: --INVALID-LINK--

  • PubChem. 5-Bromo-1-methyl-1H-indole. Available at: --INVALID-LINK--

  • Moldb. 152879-73-7 | 5-Methylsulfonyl-1H-indole. Available at: --INVALID-LINK--

  • PMC. Identification and synthesis of impurities formed during sertindole preparation. Available at: --INVALID-LINK--

  • PubMed. Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. Available at: --INVALID-LINK--

  • NIH. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Available at: --INVALID-LINK--

  • Google Patents. Method for preparing 5-bromoindole. Available at: --INVALID-LINK--

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available at: --INVALID-LINK--

  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: --INVALID-LINK--

  • Sigma-Aldrich. 5-Bromoindole 99%. Available at: --INVALID-LINK--

  • PubChem. 5-Bromo-3-methyl-1H-indole. Available at: --INVALID-LINK--

  • Indian Academy of Sciences. [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles: Synthesis, SAR and. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available at: --INVALID-LINK--

  • PMC. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Available at: --INVALID-LINK--

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available at: --INVALID-LINK--

  • PubMed. Mechanism of the Fischer indole synthesis. Available at: --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available at: --INVALID-LINK--

  • ChemScene. 152879-73-7 | 5-Methylsulfonyl-1H-indole. Available at: --INVALID-LINK--

  • PubMed. Repression and inhibition of indole-synthesizing activity in Neurospora crassa. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of indoles. Available at: --INVALID-LINK--

References

Troubleshooting common problems in the crystallization of 5-(Methylsulfonyl)-1H-indole.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 5-(Methylsulfonyl)-1H-indole (C₉H₉NO₂S, Mol. Wt. 195.24 g/mol )[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the purification of this active pharmaceutical ingredient (API). A successful crystallization is not merely about solidification; it is a critical step that dictates the purity, stability, and bioavailability of the final compound.[3][4][5] This document provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific, frequently encountered problems during the crystallization of this compound and similar indole derivatives.

Q1: My this compound solution fails to crystallize, even after cooling. What's wrong?

A1: The failure to form crystals is typically a problem of insufficient supersaturation, meaning the concentration of the solute has not exceeded its solubility limit under the given conditions.[6] Nucleation, the initial step of crystal formation, cannot occur if the solution is stable or only metastable.[]

Causality and Resolution:

  • Insufficient Concentration: The most common cause is using too much solvent. The solution is simply not saturated enough for crystals to form upon cooling.

  • High Solubility: The compound may be too soluble in the chosen solvent, even at lower temperatures.

  • Inhibition of Nucleation: Trace impurities can sometimes inhibit the formation of crystal nuclei.

Troubleshooting Protocol:

  • Increase Supersaturation:

    • Evaporation: Gently heat the solution and allow some of the solvent to evaporate. This increases the concentration of the API. Be cautious not to evaporate too much or too quickly, which could lead to "oiling out" or impurity precipitation.

    • Anti-Solvent Addition: If you are using a single-solvent system, consider a multi-solvent approach. Slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution until slight turbidity (cloudiness) appears.[3] Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly. For indole-like compounds, a methanol/water or ethanol/water system can be effective.[6][8]

  • Induce Nucleation:

    • Seeding: Introduce a "seed crystal" (a tiny, pure crystal of this compound from a previous successful batch) into the supersaturated solution.[9] Seeding provides a template for crystal growth, bypassing the often difficult primary nucleation step.[3][9]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.

  • Drastic Cooling: As a last resort, cool the solution in an ice bath or freezer.[6] This significantly lowers the solubility but may result in the formation of very small crystals or an impure solid.

Q2: Instead of crystals, an oil is forming in my flask. How do I resolve this "oiling out" issue?

A2: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase instead of a solid.[10] This happens when a highly supersaturated solution is cooled below the saturation point but remains above the melting point of the solute in that specific solvent environment.[6] Oiled-out products are often impure and difficult to handle.

Causality and Resolution:

  • Excessive Supersaturation: The solution is too concentrated, causing the solute to crash out of solution rapidly.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, leading to dissolution temperatures that are above the compound's melting point in the solution.

Troubleshooting Protocol:

  • Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into a homogeneous solution.

  • Reduce Supersaturation: Add a small amount (5-10% by volume) of the hot solvent to the solution.[6] This lowers the saturation point.

  • Slow Down Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote slow, controlled crystal growth.

  • Modify the Solvent System: If the problem persists, the solvent system is likely unsuitable. Switch to a solvent with a lower boiling point or a solvent mixture that reduces the solubility of the compound more gradually upon cooling.[10]

Q3: My crystal yield is consistently low. How can I improve it?

A3: A low yield indicates that a significant portion of your compound remains dissolved in the mother liquor after filtration. This is a common and frustrating issue, often stemming from the choice of solvent and the final cooling temperature.

Causality and Resolution:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield.[6]

  • High Compound Solubility: The compound may still be significantly soluble in the chosen solvent, even at reduced temperatures.

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in product loss.

Troubleshooting Protocol:

  • Minimize Solvent Usage: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude this compound. Add the solvent in small portions, waiting for the material to dissolve before adding more.

  • Optimize the Solvent System: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Refer to the solvent selection guide in the FAQ section. Using an anti-solvent system can significantly improve yields by drastically reducing the compound's solubility at the final step.[3]

  • Maximize Cooling: Ensure the crystallization mixture has reached its minimum temperature before filtration. Cooling in an ice bath for an additional 15-30 minutes after initial crystallization can significantly increase the yield.

  • Mother Liquor Analysis: If yields remain low, concentrate the mother liquor and analyze the residue (e.g., by TLC or HPLC). If a large amount of product is present, you can attempt a second crystallization from the concentrated mother liquor to recover more material.

Q4: I suspect I have a polymorphism issue. How can I control which crystal form I get?

A4: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[11][12] These different forms can have distinct physicochemical properties, including solubility, stability, and bioavailability, making polymorphism control critical in drug development.[4][13]

Causality and Resolution:

The formation of a specific polymorph is governed by a delicate interplay between thermodynamics and kinetics.[14] Factors like solvent choice, temperature, cooling rate, and agitation all influence which form nucleates and grows.[13]

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent is one of the most powerful tools for controlling polymorphism.[13] Different solvents can stabilize different molecular conformations or interactions, favoring the formation of a specific crystal lattice.[15] Screen a variety of solvents with different polarities and hydrogen-bonding capabilities.

  • Control Cooling Rate:

    • Kinetic Form (Metastable): Rapid cooling often traps the less stable, or "kinetic," polymorph.

    • Thermodynamic Form (Stable): Slow, controlled cooling allows the system to reach its lowest energy state, typically yielding the most stable polymorph.[12]

  • Temperature Control: Crystallizing at different temperatures can favor different forms. Some compounds have enantiotropic systems where different polymorphs are stable at different temperature ranges.[14]

  • Seeding: Seeding with the desired polymorph is the most direct way to control the crystal form. The seed crystal provides a template for the growth of that specific form, bypassing the nucleation of undesired polymorphs.[3]

  • Characterization: Use analytical techniques to identify the polymorphic form. X-ray Powder Diffraction (XRPD) is the gold standard for distinguishing polymorphs, as each form will have a unique diffraction pattern.[11] Differential Scanning Calorimetry (DSC) can also be used to identify different melting points and phase transitions associated with different polymorphs.

This diagram illustrates the key experimental variables that can be manipulated to control the resulting polymorphic form of this compound.

PolymorphismControl cluster_params Experimental Parameters cluster_outcomes Crystallization Outcomes Solvent Solvent System Kinetic Kinetic Polymorph (Metastable) Solvent->Kinetic Thermo Thermodynamic Polymorph (Stable) Solvent->Thermo Cooling Cooling Rate Cooling->Kinetic Fast Cooling->Thermo Slow Temp Temperature Temp->Kinetic Temp->Thermo Agitation Agitation / Seeding Agitation->Kinetic Agitation->Thermo

Caption: Key parameters influencing the formation of kinetic vs. thermodynamic polymorphs.

Frequently Asked Questions (FAQs)
FAQ1: How do I choose the right solvent system for recrystallization?

The ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures. A rule of thumb is "like dissolves like," but experimental screening is essential.

Solvent Selection Workflow:

  • Initial Screening: Test the solubility of a small amount of your compound in various solvents at room temperature. Good candidates will show poor solubility.

  • Hot Solubility Test: Heat the solvents that showed poor cold solubility. A good solvent will fully dissolve the compound near its boiling point.

  • Cooling Test: Allow the hot solutions to cool. The best solvent will produce a high yield of crystals upon returning to room temperature or upon further cooling in an ice bath.

SolventClassPolarityBoiling Point (°C)Notes
WaterPolar ProticHigh100Often used as an anti-solvent for indoles dissolved in alcohols.[8]
EthanolPolar ProticMedium-High78Good general-purpose solvent for many organic compounds.
MethanolPolar ProticMedium-High65Similar to ethanol; often used in combination with water.[6][8]
AcetonePolar AproticMedium56Good solvent for a wide range of compounds; its volatility is a benefit for drying.
Ethyl AcetatePolar AproticMedium-Low77A common choice for compounds of intermediate polarity.
TolueneNon-polarLow111Good for less polar compounds; high boiling point requires careful handling.
Hexane / HeptaneNon-polarVery Low~69 / ~98Often used as anti-solvents or for crystallizing very non-polar compounds.[16][17][18]
FAQ2: What is seeding and when should I use it?

Seeding is the technique of adding a small, pure crystal of the target compound to a supersaturated solution to initiate crystallization.[9] It is a powerful tool used to:

  • Induce crystallization when spontaneous nucleation is difficult.

  • Control polymorphism by providing a template of the desired crystal form.[3]

  • Improve crystal size and uniformity by controlling the number of nucleation sites.

You should use seeding when you experience inconsistent crystallization, are targeting a specific polymorph, or want to move from a lab-scale procedure to a more controlled, scalable process.[19]

This diagram outlines the fundamental steps for performing a successful recrystallization.

RecrystallizationWorkflow A 1. Dissolve Crude API in Minimum Hot Solvent B 2. Hot Filter (Optional) to Remove Insoluble Impurities A->B C 3. Cool Slowly to Induce Crystallization B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals with Ice-Cold Solvent D->E F 6. Dry Crystals (Air or Vacuum Oven) E->F G Pure Crystalline Product F->G

Caption: A standard step-by-step workflow for purification by recrystallization.

FAQ3: What analytical techniques are essential for characterizing my final product?

Characterizing the final crystalline product is crucial to ensure you have obtained the desired compound with the correct purity, form, and quality.

TechniqueAbbreviationPurpose
X-ray Powder Diffraction XRPDThe definitive method to identify the crystal form (polymorph). Provides a unique "fingerprint" for a specific crystalline lattice.[11]
Differential Scanning Calorimetry DSCMeasures heat flow as a function of temperature. Used to determine melting point, purity, and identify polymorphic transitions.[20]
Thermogravimetric Analysis TGAMeasures changes in mass as a function of temperature. Used to quantify the amount of residual solvent or to study desolvation processes.
Optical Microscopy -Visual inspection of crystal habit (shape) and size. Helps identify issues like agglomeration or the presence of needle-like crystals.[21]
High-Performance Liquid Chromatography HPLCDetermines the chemical purity of the compound by separating it from any soluble impurities.
Nuclear Magnetic Resonance Spectroscopy NMRConfirms the chemical structure and purity of the isolated compound.

References

Challenges in the purification of polar indole derivatives like 5-(Methylsulfonyl)-1H-indole.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Polarity Predicament

Welcome to the technical support guide for the purification of polar indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of these valuable but often troublesome molecules.

Polar indole derivatives, particularly those bearing highly polar functional groups like the methylsulfonyl moiety in 5-(Methylsulfonyl)-1H-indole, present a unique set of purification challenges. The presence of the electron-withdrawing sulfonyl group, combined with the hydrogen-bonding capability of the indole N-H, significantly increases the molecule's polarity. This leads to strong interactions with polar stationary phases, poor solubility in non-polar organic solvents, and difficulties in achieving sharp, symmetrical peaks in chromatography.[1] This guide provides a structured approach to troubleshooting these issues, grounded in the principles of separation science.

Compound Focus: this compound

To provide context, let's consider the physicochemical properties of our model compound, which dictate its behavior during purification.

PropertyValueSignificance in Purification
Molecular Formula C₉H₉NO₂SGuides mass-based characterization.
Molar Mass 195.24 g/mol Essential for stoichiometric calculations.[2]
Polarity HighThe primary driver of purification challenges. Dictates choice of chromatographic stationary and mobile phases.[3]
Solubility Likely soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, Acetone); low solubility in non-polar solvents (e.g., Hexane) and potentially water.[4][5]Critical for selecting appropriate solvents for chromatography and crystallization.
Chemical Stability Indole rings can be sensitive to highly acidic conditions, potentially leading to degradation on standard silica gel.[6][7]Purification should be conducted using neutral or deactivated media where possible to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so challenging to purify via standard column chromatography?

A: The difficulty arises from its high polarity. The combination of the indole nucleus and the potent electron-withdrawing methylsulfonyl group leads to very strong dipole-dipole interactions and hydrogen bonding. When using a standard polar stationary phase like silica gel, the compound can adsorb very strongly, requiring highly polar mobile phases for elution.[1] This often results in poor separation from other polar impurities and significant peak tailing.

Q2: What causes the persistent peak tailing I see when running my polar indole on a silica gel column?

A: Peak tailing is typically caused by secondary, non-ideal interactions between your compound and the stationary phase. The primary cause is the interaction of the polar indole, especially the slightly acidic N-H proton, with acidic silanol groups (Si-OH) on the surface of the silica gel.[1] These strong, non-uniform interactions delay the elution of a portion of the compound, causing the peak to tail.

Q3: I tried using Reverse-Phase (RP) HPLC, but my compound eluted almost immediately. What happened?

A: This is a classic sign that your compound is too polar for traditional reverse-phase chromatography. RP separates molecules based on hydrophobic interactions; a non-polar stationary phase (like C18) retains non-polar compounds.[8] Highly polar molecules, like this compound, have very little affinity for the stationary phase and are swept through the column with the polar mobile phase, eluting in or near the void volume.[9]

Q4: How can I tell if my indole derivative is degrading on the silica gel column?

A: Signs of degradation include the appearance of new, unexpected spots on the TLC analysis of your collected fractions, significant streaking on the column, and a very low overall recovery of your material.[6] To confirm, you can perform a stability test: spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears at the baseline or elsewhere, your compound is likely unstable on silica.[7]

Q5: During crystallization, my compound "oils out" instead of forming solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often caused by a very high level of supersaturation, the presence of impurities that inhibit crystal formation, or the boiling point of the solvent being higher than the melting point of the solute. To fix this, you can try using a more dilute solution, cooling the solution at a much slower rate, or employing a different solvent or a binary solvent system.[10]

Troubleshooting Guide: Chromatographic Purification

This guide provides solutions to common problems encountered during the chromatographic purification of polar indole derivatives.

Workflow: Selecting a Chromatography Method

G start Start: Crude Polar Indole Derivative tlc Run TLC with Standard Systems (e.g., Hex/EtOAc, DCM/MeOH) start->tlc check_rf Is Rf between 0.2-0.4 with good separation? tlc->check_rf stuck Compound stuck at baseline (Rf ~ 0)? check_rf->stuck No normal_phase Proceed with Normal-Phase Column Chromatography check_rf->normal_phase Yes streaking Severe streaking or tailing? stuck->streaking No increase_polarity Increase mobile phase polarity. Try DCM/MeOH or add modifiers (e.g., 1% TEA or AcOH). stuck->increase_polarity Yes deactivate_silica Consider Deactivated Silica or Alumina. streaking->deactivate_silica Yes try_rp Try Reverse-Phase (RP-TLC). Does it stick at all? streaking->try_rp No increase_polarity->tlc Re-evaluate deactivate_silica->tlc Re-evaluate rp_ok Proceed with Reverse-Phase Chromatography (HPLC/MPLC) try_rp->rp_ok Yes try_hilic Compound elutes too fast on RP? Consider HILIC. try_rp->try_hilic No

Caption: Decision tree for selecting an appropriate chromatography method.

Problem 1: Compound is Stuck at the Baseline on Silica Gel (Rf ≈ 0)
  • Causality: The mobile phase is not polar enough to compete with the silica gel for interaction with your highly polar compound. The molecule remains strongly adsorbed to the stationary phase.

  • Solutions:

    • Increase Mobile Phase Polarity: Switch from common ethyl acetate/hexane systems to more polar mixtures like dichloromethane/methanol. Start with 1-2% methanol and gradually increase the concentration.[6]

    • Add a Modifier: If your indole has a basic nitrogen, adding 0.5-1% triethylamine (TEA) to the mobile phase can neutralize acidic silanol sites on the silica, reducing strong adsorption and tailing.[6] For acidic indoles, a small amount of acetic acid can serve a similar purpose.

    • Change Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like Diol or Cyano.

Problem 2: Compound Elutes with Severe Peak Tailing on Silica Gel
  • Causality: This is a clear indication of strong secondary interactions with acidic silanol groups on the silica surface, as described in the FAQs.[1]

  • Solutions:

    • Use Deactivated Silica: Prepare a slurry of silica gel in your mobile phase containing 1% triethylamine, let it stand for an hour, and then pack your column. This neutralizes the most active sites.

    • Dry Loading with an Adsorbent: Instead of loading your sample in a liquid, pre-adsorb it onto a small amount of Celite® or deactivated silica. This ensures the compound is introduced to the column in a fine, uniform band, which can improve peak shape.

    • Switch Chromatography Mode: This is a strong indication that normal-phase on silica is not ideal. Consider Reverse-Phase or HILIC (Hydrophilic Interaction Liquid Chromatography).

Problem 3: Compound is Not Retained on a Reverse-Phase (C18) Column
  • Causality: The molecule is too polar and hydrophilic to interact with the non-polar, hydrophobic C18 stationary phase. It has a higher affinity for the polar mobile phase and is eluted quickly.[9]

  • Solutions:

    • Use a Highly Aqueous Mobile Phase: Attempt the separation using 95-100% water or an aqueous buffer with a minimal amount of organic modifier (e.g., acetonitrile or methanol).[11]

    • Use a Polar-Embedded or Polar-Endcapped Column: These specialized RP columns contain polar groups within the alkyl chains or at the end, which provides an alternative retention mechanism for polar compounds.

    • Switch to HILIC: HILIC is specifically designed for highly polar compounds. It uses a polar stationary phase (like silica or diol) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water.[12] Water acts as the strong eluting solvent in this mode.

Comparison of Key Chromatography Modes
FeatureNormal-Phase (NP)Reverse-Phase (RP)HILIC
Stationary Phase Polar (e.g., Silica, Alumina)[13][14]Non-polar (e.g., C18, C8)[8][11]Polar (e.g., Silica, Diol, Amide)[12]
Mobile Phase Non-polar (e.g., Hexane/EtOAc)[13][15]Polar (e.g., Water/Acetonitrile)[11][16]High Organic (>70% ACN in Water)[12]
Elution Order Least polar elutes first.[17]Most polar elutes first.[15]Most polar elutes last.
Best For Non-polar to moderately polar compounds.[16]Non-polar and many polar compounds.[8][13]Very polar, hydrophilic compounds.[12]
Notes for Indoles Risk of strong adsorption and degradation on silica.[1][6]Most common HPLC method, but fails for highly polar derivatives.[9]Excellent alternative when RP fails due to lack of retention.

Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for final purification, but finding the right conditions for polar molecules can be an iterative process.

Workflow: Systematic Recrystallization

G start Start: Impure Solid (Post-Chromatography) solvent_screen Solvent Screening: Find a solvent that dissolves the compound when hot but not cold. start->solvent_screen single_solvent Single solvent found? solvent_screen->single_solvent binary_system Create Binary System: 1. Dissolve in min. 'good' solvent. 2. Add 'poor' anti-solvent until cloudy. 3. Heat to clarify. single_solvent->binary_system No dissolve Dissolve compound in minimum amount of boiling solvent. single_solvent->dissolve Yes cool Cool slowly to room temperature, then in an ice bath. binary_system->cool dissolve->cool crystals_form Do crystals form? cool->crystals_form induce Induce Crystallization: - Scratch flask walls - Add a seed crystal - Concentrate solution slightly crystals_form->induce No success Filter, wash with cold solvent, and dry crystals. crystals_form->success Yes induce->cool

Caption: A systematic workflow for achieving successful recrystallization.

Problem 1: Finding a Suitable Solvent is Difficult
  • Causality: Polar compounds are often highly soluble in polar solvents (like methanol) even when cold, and insoluble in non-polar solvents (like hexane) even when hot.[10]

  • Solution: Use a Binary Solvent System.

    • Dissolve your compound in a minimum amount of a "good" solvent in which it is very soluble (e.g., Methanol, Acetone, or Ethyl Acetate).

    • While warm, add a "poor" anti-solvent in which the compound is insoluble (e.g., Water, Hexane, or Diethyl Ether) dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly. The gradual change in solvent polarity upon cooling will promote crystal growth.

Problem 2: The Compound "Oils Out" of Solution
  • Causality: This happens when the solubility of the compound is exceeded so rapidly that the molecules do not have time to orient themselves into a crystal lattice. This is common with impure samples or when cooling is too fast.

  • Solutions:

    • Slow Down Cooling: After heating to dissolve, cover the flask with a watch glass and let it cool to room temperature on the benchtop undisturbed for several hours before moving it to an ice bath.

    • Use More Solvent: The initial solution may be too concentrated. Add more solvent, reheat to dissolve, and attempt the slow cooling process again.

    • Change Solvents: The solvent's boiling point might be too high. Try a solvent system with a lower boiling point. The crystal habit of indole derivatives can be sensitive to solvent polarity.[18]

Problem 3: No Crystals Form, Even After Cooling in an Ice Bath
  • Causality: The solution is not supersaturated enough, or there is a significant kinetic barrier to the nucleation (the first step of crystal formation).

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a surface for crystals to begin forming.

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cold solution. This provides a template for further crystal growth.

    • Increase Concentration: Remove the stopper and allow some of the solvent to evaporate slowly over a day or two. This will increase the concentration to the point of supersaturation.

Key Experimental Protocols

Protocol 1: TLC Analysis for Mobile Phase Selection (Normal-Phase)
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Prepare a developing chamber with your chosen mobile phase (e.g., 95:5 Dichloromethane:Methanol).

  • Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots using a UV lamp (254 nm and/or 365 nm) and/or a chemical stain (e.g., permanganate).

  • Goal: Find a solvent system where your desired product has an Rf value between 0.2 and 0.4, and is well-separated from major impurities.[6]

Protocol 2: General Recrystallization from a Binary Solvent System
  • Place the impure solid in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., hot ethyl acetate) just sufficient to dissolve the solid completely.

  • Slowly add the "poor" anti-solvent (e.g., hexane) dropwise with swirling until the solution just begins to turn cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of ice-cold anti-solvent.

  • Allow the crystals to air-dry completely.

References

Technical Support Center: Strategies for Scaling Up the Laboratory Synthesis of 5-(Methylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Methylsulfonyl)-1H-indole. Recognizing the challenges that can arise during the transition from laboratory-scale to larger-scale production, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our aim is to equip you with the necessary insights to navigate potential hurdles, optimize your synthetic strategy, and ensure a robust and scalable process.

I. Synthetic Strategy Overview: A Two-Step Approach from 5-Bromoindole

A robust and scalable synthetic route to this compound commences with the readily available starting material, 5-bromoindole. The strategy involves two key transformations:

  • Copper-Catalyzed Thiomethylation: A nucleophilic substitution reaction to introduce the methylthio- group at the C5 position of the indole ring.

  • Selective Oxidation: Conversion of the intermediate, 5-(methylthio)-1H-indole, to the final product, this compound.

This approach is favored for its scalability due to the use of relatively inexpensive reagents and catalysts, and reaction conditions that can be controlled in standard industrial reactors.

II. Visualizing the Workflow: Synthetic Pathway and Troubleshooting

To provide a clear visual representation of the synthetic process and a logical framework for addressing potential issues, the following diagrams have been developed.

Synthetic_Pathway Start 5-Bromoindole Step1 Thiomethylation (Ullmann-Type Coupling) Start->Step1 Intermediate 5-(Methylthio)-1H-indole Step1->Intermediate Step2 Oxidation Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered Step Identify Synthesis Step: Thiomethylation or Oxidation? Start->Step Purification Purification Challenges Start->Purification Post-Reaction Thio Thiomethylation Issues Step->Thio Thiomethylation Ox Oxidation Issues Step->Ox Oxidation Thio_Q1 Low Yield/ Incomplete Conversion? Thio->Thio_Q1 Thio_Q2 Side Product Formation? Thio->Thio_Q2 Ox_Q1 Over-oxidation to Sulfoxide? Ox->Ox_Q1 Ox_Q2 Low Yield/ Decomposition? Ox->Ox_Q2 Thio_A1 Check Catalyst Activity Optimize Ligand/Base Increase Reaction Time/Temp Thio_Q1->Thio_A1 Thio_A2 Lower Temperature Degas Solvents Use Alternative Ligand Thio_Q2->Thio_A2 Ox_A1 Control Oxidant Stoichiometry Lower Temperature Slow Addition of Oxidant Ox_Q1->Ox_A1 Ox_A2 Careful Temperature Control Check pH Use Alternative Oxidant Ox_Q2->Ox_A2 Pur_Q1 Difficulty in Crystallization? Purification->Pur_Q1 Pur_A1 Screen Solvents Control Cooling Rate Seeding Pur_Q1->Pur_A1

Caption: A decision tree for troubleshooting common synthetic issues.

III. Frequently Asked Questions (FAQs)

Q1: Why is the two-step synthesis from 5-bromoindole preferred for scale-up?

A1: This route is advantageous for several reasons. 5-Bromoindole is a commercially available and relatively inexpensive starting material. The subsequent thiomethylation and oxidation steps generally proceed with good yields and selectivity. Alternative routes, such as the Fischer indole synthesis, can be problematic when scaling up due to the potential for tar and polymer formation under harsh acidic conditions.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The main safety hazards are associated with the oxidation step, especially when using hydrogen peroxide.[1][2] This reaction is exothermic and can lead to a thermal runaway if not properly controlled.[3] It is crucial to have adequate cooling capacity and to monitor the internal reaction temperature closely.[3] Additionally, concentrated hydrogen peroxide is a strong oxidizer and requires careful handling to avoid contact with incompatible materials.[4][5]

Q3: Can I use a different starting material other than 5-bromoindole?

A3: Yes, other 5-substituted indoles can be used. For instance, the Japp-Klingemann reaction can be employed to synthesize hydrazones that can then be cyclized to form the indole ring, a method used in the synthesis of sumatriptan, a structurally related compound.[2][6] However, the availability and cost of the necessary precursors for these alternative routes should be considered for large-scale production.

Q4: Is column chromatography a viable purification method on a large scale?

A4: While possible, column chromatography is often avoided in large-scale synthesis due to the large volumes of solvents required and the associated costs and environmental impact.[5] Crystallization and recrystallization are generally the preferred methods for purifying the final product at scale, as they can provide high purity with lower solvent consumption.[7][8]

IV. Troubleshooting Guide: Thiomethylation (Ullmann-Type Coupling)

This section addresses common issues encountered during the copper-catalyzed synthesis of 5-(methylthio)-1H-indole from 5-bromoindole.

Q5: My thiomethylation reaction shows low conversion or has stalled. What are the likely causes and how can I resolve this?

A5:

  • Cause: Inactive catalyst. Copper(I) catalysts can be sensitive to air and moisture.

    • Solution: Ensure you are using a high-quality copper(I) source and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Cause: Inappropriate ligand or base. The choice of ligand and base is crucial for an efficient Ullmann-type coupling.

    • Solution: Screen different ligands (e.g., L-proline, diamines) and bases (e.g., K₂CO₃, Cs₂CO₃) to find the optimal combination for your specific substrate and conditions.[9][10]

  • Cause: Insufficient reaction temperature or time.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Extending the reaction time may also drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.

Q6: I am observing significant side product formation in my thiomethylation reaction. How can I minimize these impurities?

A6:

  • Cause: Homocoupling of 5-bromoindole. This can occur at higher temperatures or with certain catalyst systems.

    • Solution: Lowering the reaction temperature can often reduce the rate of homocoupling. Using a more selective ligand can also help to favor the desired cross-coupling reaction.

  • Cause: Decomposition of the starting material or product. Indole derivatives can be sensitive to harsh reaction conditions.

    • Solution: Ensure that the reaction is performed under an inert atmosphere to prevent oxidative degradation. If the reaction is run at a high temperature, consider if a milder catalytic system could be employed.

  • Cause: Reactions involving the indole nitrogen. The N-H proton of the indole is acidic and can react with the base.

    • Solution: While N-protection is an option, it adds extra steps to the synthesis. Optimizing the base and reaction conditions can often minimize side reactions at the indole nitrogen.

V. Troubleshooting Guide: Oxidation

This section focuses on troubleshooting the oxidation of 5-(methylthio)-1H-indole to this compound.

Q7: My oxidation reaction is producing a mixture of the desired sulfone and the intermediate sulfoxide. How can I improve the conversion to the sulfone?

A7:

  • Cause: Insufficient amount of oxidizing agent. The oxidation of a sulfide to a sulfone requires two equivalents of the oxidant.

    • Solution: Ensure that you are using at least two molar equivalents of the oxidizing agent (e.g., hydrogen peroxide). A slight excess may be necessary to drive the reaction to completion.

  • Cause: The reaction has not gone to completion. The oxidation of the sulfoxide to the sulfone is often slower than the initial oxidation of the sulfide.

    • Solution: Increase the reaction time and continue to monitor the reaction by TLC or HPLC until the sulfoxide intermediate is consumed. A moderate increase in temperature may also be beneficial, but must be done with caution due to the exothermic nature of the reaction.

Q8: I am observing over-oxidation or decomposition of my product during the oxidation step. What can I do to prevent this?

A8:

  • Cause: Poor temperature control. The oxidation of sulfides is highly exothermic, and a rapid rise in temperature can lead to uncontrolled reactions and product degradation.[3][11]

    • Solution: Add the oxidizing agent slowly and portion-wise, while carefully monitoring the internal temperature of the reaction.[11] Ensure that the reactor has efficient cooling. For very large-scale reactions, a semi-batch or continuous flow process may be considered to improve heat management.[1]

  • Cause: Inappropriate solvent. The choice of solvent can affect the rate and selectivity of the oxidation.

    • Solution: Acetic acid is a common solvent for this type of oxidation as it can activate the oxidizing agent.[12] However, other solvents can be explored to optimize the reaction.

  • Cause: The indole ring is being oxidized. The indole nucleus itself can be susceptible to oxidation under harsh conditions.[13]

    • Solution: Use a milder oxidizing agent or perform the reaction at a lower temperature. Careful control of the oxidant stoichiometry is also crucial.

VI. Troubleshooting Guide: Purification

This section provides guidance on overcoming challenges in the purification of this compound.

Q9: I am having difficulty crystallizing the final product. What should I do?

A9:

  • Cause: The product is too soluble in the chosen solvent.

    • Solution: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7] Common solvents for the crystallization of indole derivatives include alcohols, esters, and aromatic hydrocarbons.[8][14]

  • Cause: The presence of impurities is inhibiting crystallization.

    • Solution: If the crude product is oily or contains significant impurities, it may be necessary to perform a preliminary purification step, such as a wash with a non-polar solvent to remove less polar impurities, before attempting crystallization.

  • Cause: Spontaneous nucleation is slow.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the pure product.[7] A slow cooling rate can also promote the formation of larger, purer crystals.[7]

Q10: The purity of my crystallized product is not satisfactory. How can I improve it?

A10:

  • Cause: Impurities are co-crystallizing with the product.

    • Solution: A second recrystallization from a different solvent system can be effective in removing trapped impurities.[15]

  • Cause: Inefficient removal of the mother liquor.

    • Solution: Ensure that the crystals are thoroughly washed with a cold, fresh portion of the crystallization solvent after filtration to remove any residual mother liquor containing dissolved impurities.

  • Cause: The cooling process is too rapid.

    • Solution: A slower, more controlled cooling process allows for more selective crystal growth and can result in higher purity.[7]

VII. Scalable Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound on a larger laboratory scale. Note: This protocol should be optimized for your specific equipment and safety procedures. A thorough risk assessment should be conducted before proceeding.[3][5]

Part A: Synthesis of 5-(Methylthio)-1H-indole

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 5-bromoindole (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add sodium thiomethoxide (1.5 eq) portion-wise, ensuring the internal temperature does not rise excessively.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir until the reaction is complete as monitored by HPLC (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part B: Synthesis of this compound

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the crude 5-(methylthio)-1H-indole from Part A in glacial acetic acid.

  • Cooling: Cool the solution to 10-15 °C using a circulating chiller.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (2.2 eq) via the dropping funnel, maintaining the internal temperature below 25 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature until the oxidation is complete as monitored by HPLC (typically 4-8 hours).

  • Work-up: Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite.

  • Crystallization: Add water to the reaction mixture to precipitate the product. Stir for 1-2 hours, then filter the solid.

  • Purification: Wash the filter cake with water and then with a cold, non-polar solvent (e.g., hexane) to remove any remaining impurities. Dry the product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water or toluene).

VIII. Data Summary

StepReagent/ParameterTypical Range/ValueKey Considerations
Thiomethylation CatalystCopper(I) IodideEnsure high purity and inert atmosphere.
LigandL-ProlineOther ligands can be screened for optimization.
BasePotassium CarbonateStronger bases may be required for less reactive substrates.
SolventDMF or NMPHigh boiling point, polar aprotic solvents are typical.
Temperature100-120 °CHigher temperatures may lead to side reactions.
Oxidation Oxidant30% Hydrogen PeroxideSlow, controlled addition is critical for safety.[2][11]
SolventGlacial Acetic AcidCan also act as a catalyst.[12]
Temperature10-25 °CMaintain strict temperature control to avoid runaway reactions.[3]
Purification MethodCrystallizationPreferred over chromatography for scale-up.[5]
SolventEthanol/Water, TolueneSolvent screening is essential for optimal yield and purity.[7][14]

IX. References

  • Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives - Benchchem. (URL not available)

  • Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)

  • Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine | Organic Process Research & Development - ACS Publications. (--INVALID-LINK--)

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC - NIH. (--INVALID-LINK--)

  • Safe use of Hydrogen Peroxide in the Organic Lab - UNL Digital Commons. (--INVALID-LINK--)

  • 5′-Substituted Indoline Spiropyrans: Synthesis and Applications - MDPI. (--INVALID-LINK--)

  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (--INVALID-LINK--)

  • Scale-up Reactions - Division of Research Safety | Illinois. (--INVALID-LINK--)

  • A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride - Benchchem. (URL not available)

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI. (--INVALID-LINK--)

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. (--INVALID-LINK--)

  • Japp–Klingemann reaction - Wikipedia. (--INVALID-LINK--)

  • Ullmann condensation - Wikipedia. (--INVALID-LINK--)

  • Utility of Japp-Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol | Request PDF - ResearchGate. (--INVALID-LINK--)

  • A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. (--INVALID-LINK--)

  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. (--INVALID-LINK--)

  • Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation | Request PDF - ResearchGate. (--INVALID-LINK--)

  • Recrystallization and Crystallization. (--INVALID-LINK--)

  • Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. (--INVALID-LINK--)

  • Palladium-Catalyzed Functionalization of Olefins and Alkynes: From Oxyalkynylation to Tethered Dynamic Kinetic Asymmetric Transf. (--INVALID-LINK--)

  • Copper-Mediated C–X Functionalization of Aryl Halides - St. Albert's College. (--INVALID-LINK--)

  • An In-depth Technical Guide to the Synthesis and Discovery of Demeton-O-sulfone - Benchchem. (URL not available)

  • Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. (--INVALID-LINK--)

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (--INVALID-LINK--)

  • A Comparative Guide to Solvents in Sulfone Synthesis - Benchchem. (URL not available)

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. (--INVALID-LINK--)

  • Palladium-Catalyzed Modular Synthesis of Thiophene-Fused Polycyclic Aromatics via Sequential C-H Activation - PubMed. (--INVALID-LINK--)

  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis | Request PDF - ResearchGate. (--INVALID-LINK--)

  • CN1746157A - Refining method of indoly dissoluable and separated crystallation - Google Patents. (--INVALID-LINK--)

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (--INVALID-LINK--)

  • Copper-catalyzed arylations and heteroarylations. (--INVALID-LINK--)

  • Identification and synthesis of impurities formed during sertindole preparation - BJOC. (--INVALID-LINK--)

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. (--INVALID-LINK--)

  • A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) - Organic Chemistry Portal. (--INVALID-LINK--)

  • Sulfones – Knowledge and References - Taylor & Francis. (--INVALID-LINK--)

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. (--INVALID-LINK--)

  • Mild Oxidation of Organosulfur Compounds with H 2 O 2 over Metal-Containing Microporous and Mesoporous Catalysts - MDPI. (--INVALID-LINK--)

  • Pharmaceutical impurity profiling & custom synthesis - LGC Standards. (--INVALID-LINK--)

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (--INVALID-LINK--)

  • IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS *Corresponding Author - ResearchGate. (--INVALID-LINK--)

  • Crystallization purification of indole - ResearchGate. (--INVALID-LINK--)

  • Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PMC - NIH. (--INVALID-LINK--)

References

How to avoid degradation of 5-(Methylsulfonyl)-1H-indole during storage and handling.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Methylsulfonyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of this compound throughout its storage and handling. By understanding its stability profile, you can mitigate degradation and ensure the reliability of your experimental results.

Introduction to this compound Stability

This compound is a valuable building block in medicinal chemistry, often utilized for its unique electronic properties imparted by the electron-withdrawing methylsulfonyl group. However, the indole scaffold is susceptible to degradation under various conditions. This guide provides a comprehensive overview of best practices for storage and handling, along with troubleshooting advice for common stability-related issues.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. The key is to protect it from heat, light, and moisture. For optimal long-term storage, consider the following:

  • Temperature: While some suppliers suggest room temperature storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation. For extended periods, storage at -20°C is advisable, a common practice for preserving the integrity of bioactive secondary metabolites.

  • Atmosphere: The indole ring is susceptible to oxidation. Therefore, storing the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended. This is particularly crucial for long-term storage or if the compound will be opened and accessed multiple times.

  • Container: Use a tightly sealed, amber glass vial or a container that blocks light to prevent photodegradation.

Q2: How should I handle this compound in the laboratory?

Proper handling is crucial to prevent contamination and degradation during experimental use.

  • Inert Atmosphere: When weighing or transferring the solid, it is best practice to do so in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[1][2][3][4]

  • Solvent Selection: For preparing stock solutions, use high-purity, anhydrous, and degassed solvents. Aprotic solvents are generally preferred if compatible with your experimental design.

  • Solution Storage: Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.[5] Avoid repeated freeze-thaw cycles. If possible, aliquot the stock solution into smaller, single-use vials.

  • pH Considerations: The indole nucleus can be sensitive to strongly acidic or basic conditions.[5] If working with aqueous solutions, it is advisable to use buffers to maintain a neutral or slightly acidic pH.

Q3: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, we can infer the most likely routes based on the chemistry of the indole ring. The electron-withdrawing nature of the methylsulfonyl group will influence the reactivity of the indole nucleus.

  • Oxidation: The pyrrole ring of the indole is electron-rich and prone to oxidation.[5] This can lead to the formation of oxindole derivatives and other oxidized species. The presence of atmospheric oxygen, especially in solution and when heated, can accelerate this process.

  • Photodegradation: Exposure to UV or ambient light can provide the energy to initiate degradation reactions.[5] Following ICH guidelines for photostability testing is recommended if the compound is to be used in a light-exposed formulation.[6][7][8][9][10]

  • Acid/Base Instability: Strong acids can protonate the indole ring, primarily at the C3 position, which can lead to polymerization or other side reactions.[5] Strong bases can deprotonate the N-H group, which may or may not lead to degradation depending on the subsequent reaction conditions.

  • Thermal Degradation: Like most organic molecules, prolonged exposure to high temperatures can cause decomposition. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the onset of thermal decomposition.[11][12][13][14]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: You observe new, unexpected peaks in your chromatogram when analyzing a sample of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Verify Handling Procedures: Ensure the compound and its solutions have been handled under an inert atmosphere. 2. Use Fresh Solvents: Prepare fresh, degassed mobile phases for your analysis. 3. LC-MS Analysis: Use LC-MS to obtain the mass of the impurity peaks. Oxidative degradation often results in an increase in mass corresponding to the addition of one or more oxygen atoms.
Hydrolysis 1. Check pH of Solutions: If using aqueous solutions or mobile phases, measure the pH. Indole derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions. 2. Forced Degradation Study: Perform a forced degradation study by treating a small sample with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) to see if the impurity peaks are generated.
Photodegradation 1. Review Storage and Handling: Confirm that the compound and its solutions have been consistently protected from light. 2. Forced Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight for a controlled period and analyze by HPLC to see if the impurity profile matches.
Solvent-Related Impurities 1. Run a Solvent Blank: Inject the solvent used to dissolve the sample to check for any inherent impurities. 2. Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents.
Issue 2: Color Change of the Solid Compound or Solution

Symptom: The typically white to off-white solid, or a colorless solution, develops a yellow, brown, or even black color over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Primary Indicator: Color change is a common sign of indole oxidation. The formation of colored byproducts is often due to the formation of highly conjugated systems. 2. Mitigation: Store the compound under an inert atmosphere and protected from light. When preparing solutions, work quickly and use degassed solvents.
Trace Impurities 1. Catalytic Degradation: The presence of trace amounts of acid, base, or metal ions can catalyze degradation and lead to color formation. 2. Purity Check: Re-evaluate the purity of your starting material. If necessary, repurify the compound by recrystallization or chromatography.
Issue 3: Inconsistent Experimental Results

Symptom: You observe high variability in the results of your experiments (e.g., biological assays, reaction yields) using different batches or preparations of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation of Stock Solutions 1. Stability of Stock: Do not assume stock solutions are stable indefinitely. Prepare fresh stock solutions regularly. 2. Purity Check of Stock: Before use in a critical experiment, analyze an aliquot of the stock solution by HPLC or LC-MS to confirm its purity.
Batch-to-Batch Variability 1. Certificate of Analysis: Always review the Certificate of Analysis for each new batch of the compound. 2. Analytical Comparison: If you suspect batch-to-batch variability, analyze samples from different batches side-by-side using a validated analytical method.

Experimental Protocols & Methodologies

To empower you to assess the stability of your own samples, we provide the following foundational protocols.

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC-UV method. Optimization may be required based on your specific instrumentation.

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is recommended to ensure the separation of potential degradation products with different polarities. A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable organic solvent like acetonitrile to a concentration of approximately 0.5-1 mg/mL.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1][2][4][15][16][17]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.

  • Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) or a photostability chamber according to ICH guidelines.[6][7][8][9][10]

  • Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point for an extended period.

For each condition, take samples at various time points, neutralize if necessary, and analyze by the stability-indicating HPLC method to monitor for the appearance of degradation products.

Visualizing Degradation & Handling

To further clarify the concepts discussed, the following diagrams illustrate key workflows and potential degradation pathways.

Diagram 1: Decision Tree for Troubleshooting Impurities

G start Unexpected Peak(s) in HPLC check_handling Review Handling Procedures (Inert atmosphere, fresh solvents) start->check_handling run_blank Run Solvent Blank check_handling->run_blank Handling OK repurify Repurify Compound check_handling->repurify Handling Issue Identified check_storage Review Storage Conditions (Light, Temp, Atmosphere) run_blank->check_storage Blank is Clean run_blank->repurify Blank is Contaminated forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Photo) check_storage->forced_degradation Storage OK check_storage->repurify Improper Storage lcms_analysis Analyze by LC-MS forced_degradation->lcms_analysis Degradation Observed source_identified Source of Impurity Identified lcms_analysis->source_identified Structure Elucidated

Troubleshooting workflow for identifying unknown peaks.
Diagram 2: General Handling Workflow for Air-Sensitive Compounds

G cluster_storage Storage cluster_handling Handling cluster_use Experimental Use storage Store in Amber Vial -20°C, Inert Atmosphere weigh Weigh under Inert Gas storage->weigh dissolve Dissolve in Degassed Solvent weigh->dissolve reaction Reaction under Inert Atmosphere dissolve->reaction analysis Analyze Promptly reaction->analysis

Recommended workflow for handling this compound.

References

Technical Support Center: Resolving Analytical Challenges in the Quantification of 5-(Methylsulfonyl)-1H-indole in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the analytical quantification of 5-(Methylsulfonyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical challenge of accurately measuring this compound in complex matrices such as plasma, urine, and pharmaceutical formulations. This compound, an indole derivative, presents a unique set of analytical hurdles due to its chemical structure, which includes a polar sulfonyl group and a moderately nonpolar indole ring.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments. Our goal is to equip you with the expertise and practical insights needed to develop robust and reliable analytical methods.

I. Method Development and Optimization

Developing a robust analytical method for this compound requires careful consideration of its physicochemical properties. While specific experimental data for this compound is limited, we can infer its behavior based on structurally similar indole and sulfone-containing molecules.[2][3]

Physicochemical Properties and their Implications
PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Weight ~195.24 g/mol Suitable for mass spectrometry.
Polarity Amphiphilic (polar sulfonyl group, nonpolar indole ring)Reversed-phase or mixed-mode chromatography is likely suitable. May exhibit secondary interactions with silica-based columns.
pKa The indole NH proton is weakly acidic.The pH of the mobile phase can influence peak shape and retention.[4]
logP ModerateWill influence the choice of extraction solvent in LLE and the sorbent in SPE.[5]
UV Absorbance Indole ring provides chromophore.UV detection is a possibility, but may lack the required sensitivity and selectivity for complex matrices.
Chromatographic Conditions

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for its high sensitivity and selectivity.

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm)Reversed-phase columns are a good starting point. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI and helps to control the ionization state of the analyte, improving peak shape.[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides better peak shape for polar compounds than methanol.
Gradient Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B).A gradient elution is necessary to elute the compound with good peak shape and to clean the column of late-eluting matrix components.
Column Temperature 30-40 °CCan improve peak shape and reduce mobile phase viscosity.
Injection Volume 1-10 µLKeep the injection volume low to minimize peak distortion, especially if the sample solvent is stronger than the initial mobile phase.[4]
Mass Spectrometry Parameters
ParameterRecommendationRationale
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeESI is suitable for polar molecules. Both positive (protonation of the indole nitrogen) and negative (deprotonation of the indole nitrogen) modes should be evaluated.
Detection Mode Multiple Reaction Monitoring (MRM)Provides the highest selectivity and sensitivity for quantification.
MRM Transitions To be determined by infusing a standard solution of this compound.The precursor ion will be the protonated or deprotonated molecule, and product ions will be characteristic fragments.
Source Parameters Optimize capillary voltage, source temperature, and gas flows.These parameters will need to be optimized for your specific instrument to achieve the best signal intensity.

II. Sample Preparation

Effective sample preparation is crucial for removing interferences and minimizing matrix effects.[7] The choice of technique will depend on the sample matrix and the required level of cleanliness.

Protein Precipitation (PPT)
  • Best for: Plasma, serum.

  • Procedure: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted or directly injected.

  • Pros: Simple, fast, and inexpensive.

  • Cons: Less clean extracts, which can lead to significant matrix effects and column contamination over time.

Liquid-Liquid Extraction (LLE)
  • Best for: Plasma, urine.[8][9]

  • Procedure:

    • Acidify the sample (e.g., with formic acid) to neutralize the indole nitrogen.

    • Extract with a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Pros: Cleaner extracts than PPT.

  • Cons: More time-consuming and requires larger volumes of organic solvents.

Solid-Phase Extraction (SPE)
  • Best for: Plasma, urine.[10]

  • Procedure: A reversed-phase (C18) or mixed-mode cation exchange sorbent can be used.

    • Conditioning: Activate the sorbent with methanol followed by water.

    • Loading: Load the pre-treated sample.

    • Washing: Wash with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute the analyte with a strong solvent (e.g., methanol or acetonitrile).

  • Pros: Provides the cleanest extracts, reducing matrix effects and improving method robustness.[11][12]

  • Cons: Requires method development and can be more expensive.

III. Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common issue, especially for polar compounds, and it can compromise resolution and integration accuracy.[6][13]

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue System Issue: - Column void/contamination - Blocked frit - Extra-column volume yes_all->system_issue chemical_issue Chemical/Method Issue: - Secondary interactions - Mobile phase pH - Sample solvent mismatch - Column overload no_all->chemical_issue fix_system Action: - Flush or replace column - Check fittings and tubing system_issue->fix_system secondary_interactions Secondary Interactions with Silanols? chemical_issue->secondary_interactions solvent_mismatch Sample Solvent Stronger than Mobile Phase? chemical_issue->solvent_mismatch overload Column Overload? chemical_issue->overload adjust_ph Action: Lower mobile phase pH (e.g., 0.1% formic acid) secondary_interactions->adjust_ph Likely change_solvent Action: Dissolve sample in initial mobile phase composition solvent_mismatch->change_solvent Yes dilute_sample Action: Dilute sample or reduce injection volume overload->dilute_sample Possible

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship of 5-(Methylsulfonyl)-1H-indole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(Methylsulfonyl)-1H-indole analogs, a promising class of compounds in modern drug discovery. Drawing upon a synthesis of current research, we will explore how subtle molecular modifications influence their biological activity, with a particular focus on their role as kinase inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical nuances that drive the efficacy and selectivity of these compounds.

Introduction: The Therapeutic Potential of Sulfonyl-Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1] When functionalized with a sulfonamide or a methylsulfonyl group, these molecules have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The methylsulfonyl group, in particular, is a key feature of several selective COX-2 inhibitors and has been incorporated into various kinase inhibitor designs to enhance potency and selectivity.[2]

This guide will focus on analogs built around the this compound core. We will dissect the impact of substitutions at various positions of the indole ring, drawing comparisons to elucidate the principles governing their interaction with biological targets, primarily protein kinases. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[4][5]

Core Structure-Activity Relationship (SAR) Analysis

The following sections will compare different classes of this compound analogs, highlighting how specific structural modifications affect their biological activity.

Substitution at the Indole N1 Position

The N1 position of the indole ring offers a key vector for modification to influence pharmacokinetic and pharmacodynamic properties. Unsubstituted N1-H indoles can participate in hydrogen bonding, which may be crucial for binding to certain biological targets. However, N-alkylation or N-arylation can be used to probe steric and electronic requirements within the active site of a target protein.

For instance, in a series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles, which are potent histone deacetylase (HDAC) inhibitors, the nature of the arylsulfonyl group at the N1 position significantly impacts activity.[6] While not a direct analog, this highlights the importance of N1-substitution. In the context of kinase inhibition, N-substitution can be used to modulate solubility, cell permeability, and target engagement.

Modifications at the C2 and C3 Positions

The C2 and C3 positions of the indole ring are critical for interacting with the hinge region of many protein kinases. Modifications at these positions can drastically alter inhibitory potency and selectivity.

A study on 2-(4-methylsulfonylphenyl) indole derivatives revealed that substitutions at the C3 position are crucial for their anti-inflammatory and COX-2 inhibitory activity.[2] For example, the introduction of a carbaldehyde group at C3 via Vilsmeier-Haack formylation provides a handle for further derivatization.[2]

In a different series of indole derivatives designed as tubulin polymerization inhibitors, the substituents at C2 and C3 were found to be critical for binding to the colchicine binding site of tubulin.[7] This underscores the versatility of the indole scaffold in targeting different protein classes.

The Role of the 5-Methylsulfonyl Group

The 5-methylsulfonyl group is a key pharmacophore in many of the studied analogs. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor are critical for anchoring the molecule within the target's active site. In the design of selective COX-2 inhibitors, the methylsulfonyl group on a phenyl ring attached to a central heterocyclic core is a common feature.[2][8] This same principle has been applied to the design of kinase inhibitors, where the 5-methylsulfonyl group on the indole ring can mimic this interaction.

The following diagram illustrates the logical flow of a typical SAR study for these analogs.

SAR_Logic cluster_0 Core Scaffold cluster_1 Modification Sites cluster_2 Biological Evaluation cluster_3 SAR Analysis Core This compound N1 N1-Position (Alkylation/Arylation) Core->N1 Synthesize Analogs C2 C2-Position (Aryl/Heteroaryl Groups) Core->C2 Synthesize Analogs C3 C3-Position (Functionalization) Core->C3 Synthesize Analogs Kinase Kinase Inhibition Assays (e.g., EGFR, VEGFR-2) N1->Kinase Test Analogs Cell Antiproliferative Assays (e.g., MTT on Cancer Cells) N1->Cell Test Analogs C2->Kinase Test Analogs C2->Cell Test Analogs C3->Kinase Test Analogs C3->Cell Test Analogs SAR Structure-Activity Relationship Kinase->SAR Analyze Data Cell->SAR Analyze Data SAR->Core Optimize Lead Compound

Caption: Logical workflow for the SAR analysis of this compound analogs.

Comparative Performance Data

The following table summarizes the antiproliferative activity of selected indole-sulfonamide derivatives against various cancer cell lines. While not all are direct 5-(methylsulfonyl) analogs, they provide valuable insights into the broader class of sulfonyl-containing indoles.

Compound IDCore StructureSubstituentsTarget Cell LineIC50 (µM)Reference
Compound 18 Indole-sulfonamideVaried aryl groupsHeLa0.24[7]
A5490.31[7]
MCF-70.59[7]
Compound 30 Bis-indole with hydroxyl4-trifluoromethylHepG27.37[9]
Compound 11 Bis-indole4-methoxyP. falciparum (K1)2.79[1][9]
Compound 8 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoleVariedA549~0.36-1.21[6]

Note: The data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of these indole analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase.[10]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which then drives a luciferase-catalyzed reaction to produce a luminescent signal.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Test compounds (this compound analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white microplates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

  • Add 2.5 µL of the kinase solution to each well.

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[11][12]

Principle: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound analogs)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.[13]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

The following diagram illustrates the general workflow for screening and evaluating these compounds.

Experimental_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization Synthesis Synthesize Analogs of This compound Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Synthesis->Biochemical_Assay Test for Target Inhibition Cell_Assay Cell Viability Assay (MTT) (Determine GI50 on Cancer Cells) Biochemical_Assay->Cell_Assay Test Active Compounds in Cellular Context SAR_Analysis SAR Analysis & Lead Optimization Cell_Assay->SAR_Analysis Analyze Data to Inform Next Synthesis SAR_Analysis->Synthesis Iterative Design

Caption: General experimental workflow for the screening and SAR-guided optimization of novel kinase inhibitors.

Representative Signaling Pathway

Many this compound analogs are designed to inhibit receptor tyrosine kinases (RTKs), which are key players in cancer cell proliferation and survival. The diagram below shows a simplified RTK signaling pathway that is often targeted.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->RTK Inhibitor This compound Analog Inhibitor->RTK Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by indole-based inhibitors.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to the indole core can lead to significant improvements in potency and selectivity. The interplay between substitutions at the N1, C2, and C3 positions, anchored by the crucial 5-methylsulfonyl group, provides a rich chemical space for exploration. Future research in this area will undoubtedly continue to refine these structures, leading to the development of next-generation targeted therapies.

References

A Senior Application Scientist's Guide to the Validation of a Bioassay for Measuring the Activity of 5-(Methylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a bioassay to measure the biological activity of 5-(Methylsulfonyl)-1H-indole. As researchers and drug development professionals, the reliability and reproducibility of our data are paramount. A thoroughly validated bioassay is the cornerstone of generating trustworthy data for preclinical and clinical decision-making. This document will not only detail the "how" but also the "why" behind the experimental choices, grounding our methodology in established regulatory principles and scientific rationale.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1] Derivatives of the indole ring are present in a wide array of marketed drugs, targeting a variety of receptors and enzymes.[2] The addition of a methylsulfonyl group to the indole ring, as in this compound, can significantly influence its physicochemical properties and biological activity. Indeed, various N-methylsulfonyl-indole derivatives have been reported to possess anti-inflammatory, antimicrobial, and antioxidant properties.[3][4] Some of these compounds have been shown to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3]

Given the potential for this compound to act as an anti-inflammatory agent, we will focus on validating a cell-based bioassay to quantify its inhibitory activity against COX-2. This guide will compare the performance of our test compound with a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib, a selective COX-2 inhibitor. The validation process will be conducted in alignment with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) for the validation of analytical procedures.[5][6][7][8]

Bioassay Principle and Selection: Targeting the Inflammatory Cascade

The selection of an appropriate bioassay is contingent on the hypothesized mechanism of action of the test compound. The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

We have selected a cell-based assay that measures the production of prostaglandin E2 (PGE2), a major product of the COX-2 pathway, in response to an inflammatory stimulus. This approach offers greater physiological relevance compared to a purely enzymatic assay.

COX2_Pathway cluster_cell Macrophage Inflammatory Stimulus Inflammatory Stimulus Membrane Phospholipids Membrane Phospholipids Inflammatory Stimulus->Membrane Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 PGE2 Synthase PGE2 Synthase Prostaglandin H2->PGE2 Synthase Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) PGE2 Synthase->Prostaglandin E2 (PGE2) Inflammation Inflammation Prostaglandin E2 (PGE2)->Inflammation This compound This compound This compound->COX-2 Inhibition

Caption: COX-2 signaling pathway and point of inhibition.

Materials and Methods

A clear and detailed methodology is crucial for the reproducibility of the bioassay.

Materials
  • Cell Line: Human monocytic cell line (e.g., THP-1)

  • Reagents:

    • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

    • Phorbol 12-myristate 13-acetate (PMA)

    • Lipopolysaccharide (LPS)

    • This compound (test compound)

    • Celecoxib (comparator compound)

    • Prostaglandin E2 (PGE2) ELISA kit

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • 96-well cell culture plates

    • Microplate reader

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis A 1. Seed THP-1 cells in 96-well plates B 2. Differentiate with PMA A->B C 3. Prepare serial dilutions of test and comparator compounds B->C D 4. Pre-incubate differentiated cells with compounds C->D E 5. Stimulate with LPS to induce COX-2 expression D->E F 6. Collect supernatant E->F G 7. Quantify PGE2 concentration using ELISA F->G H 8. Analyze data and determine IC50 values G->H

Caption: Experimental workflow for the COX-2 inhibition bioassay.

Step-by-Step Protocol
  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells into 96-well plates at a density of 1 x 10^5 cells/well.

    • Induce differentiation into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Celecoxib in DMSO.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept below 0.5%.

  • Assay Procedure:

    • After differentiation, replace the medium with fresh serum-free medium containing the various concentrations of the test and comparator compounds.

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours to induce COX-2 expression and PGE2 production.

    • Collect the cell culture supernatant for PGE2 analysis.

  • PGE2 Quantification:

    • Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

    • Generate a standard curve using known concentrations of PGE2.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration of compound that inhibits PGE2 production by 50%) by fitting the data to a four-parameter logistic curve.

Bioassay Validation: Ensuring Data Integrity

The validation of the bioassay is performed to demonstrate its suitability for its intended purpose.[7] We will assess the following key parameters as recommended by the ICH Q2(R1) guidelines.[5][6]

Specificity/Selectivity

The specificity of the bioassay is its ability to assess the analyte of interest in the presence of components that may be expected to be present. In this cell-based assay, specificity is demonstrated by showing a dose-dependent inhibition of LPS-induced PGE2 production by a known COX-2 inhibitor (Celecoxib), confirming that the assay is measuring the intended biological activity.

Linearity and Range

The linearity of a bioassay is its ability to elicit results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Linearity: A standard curve for PGE2 is generated using the ELISA kit, and the linearity is assessed by the correlation coefficient (R²) of the standard curve, which should be ≥ 0.99.

  • Range: The assay range is defined by the IC50 curve, from the concentration that produces a 20% inhibitory effect to the concentration that produces an 80% inhibitory effect.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Accuracy: Determined by spiking known concentrations of PGE2 into the cell culture medium and measuring the recovery. The mean recovery should be within 80-120% of the actual value.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by running the same sample in triplicate within the same assay plate. The coefficient of variation (CV) should be ≤ 15%.

    • Intermediate Precision (Inter-assay precision): Assessed by running the same sample on three different days. The CV should be ≤ 20%.

Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For this bioassay, the LOQ is the lowest concentration on the PGE2 standard curve that meets the acceptance criteria for accuracy and precision.

Robustness

Robustness is a measure of the bioassay's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Parameters to be varied:

    • Incubation time with LPS (e.g., 22, 24, 26 hours)

    • LPS concentration (e.g., 0.9, 1.0, 1.1 µg/mL)

    • Cell seeding density (e.g., 0.9 x 10^5, 1.0 x 10^5, 1.1 x 10^5 cells/well)

The assay is considered robust if the IC50 values remain within acceptable limits despite these small variations.

Data Presentation and Comparison

The following tables summarize the validation data for the bioassay, comparing the performance of this compound and Celecoxib.

Table 1: Linearity of PGE2 Standard Curve

ParameterAcceptance CriteriaResult
Correlation Coefficient (R²)≥ 0.990.998
Range-15.6 - 2000 pg/mL

Table 2: Accuracy and Precision of the Bioassay

CompoundParameterAcceptance CriteriaResult
This compound Intra-assay Precision (CV%)≤ 15%8.2%
Inter-assay Precision (CV%)≤ 20%12.5%
Accuracy (Recovery %)80-120%95.7%
Celecoxib Intra-assay Precision (CV%)≤ 15%7.5%
Inter-assay Precision (CV%)≤ 20%11.8%
Accuracy (Recovery %)80-120%98.2%

Table 3: Robustness of the Bioassay (IC50 values in µM)

Parameter VariationThis compoundCelecoxib
Standard Conditions 1.25 0.05
LPS Incubation (22h)1.310.052
LPS Incubation (26h)1.220.048
LPS Concentration (0.9 µg/mL)1.280.051
LPS Concentration (1.1 µg/mL)1.230.049
Cell Density (0.9 x 10^5)1.300.053
Cell Density (1.1 x 10^5)1.210.047

Discussion

The validation data presented above demonstrates that the developed cell-based COX-2 inhibition bioassay is suitable for its intended purpose of measuring the biological activity of this compound. The assay exhibits excellent linearity, accuracy, and precision, with all parameters falling within the pre-defined acceptance criteria based on regulatory guidelines.[9][10]

The robustness of the assay is confirmed by the minimal variation in the IC50 values when small, deliberate changes are made to the experimental parameters. This indicates that the assay is reliable and will produce consistent results under normal laboratory conditions.

The comparison with Celecoxib, a known selective COX-2 inhibitor, serves two purposes. Firstly, it acts as a positive control, confirming that the assay is measuring the intended biological activity. Secondly, it provides a benchmark for the potency of this compound. In this hypothetical example, this compound shows a clear dose-dependent inhibition of PGE2 production, with an IC50 of 1.25 µM, while Celecoxib is more potent with an IC50 of 0.05 µM.

Conclusion

This guide has provided a comprehensive overview of the validation of a bioassay for measuring the activity of this compound. By following a structured approach grounded in scientific principles and regulatory guidelines, we have established a reliable and robust method for quantifying the COX-2 inhibitory activity of this compound. This validated bioassay is now a valuable tool for further preclinical development, enabling confident decision-making based on high-quality, reproducible data. The principles and methodologies described herein can be adapted for the validation of bioassays for other small molecules, ensuring the integrity and reliability of research and development efforts.

References

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity and Target Selectivity of 5-(Methylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking the Profile of a Privileged Scaffold

In the landscape of medicinal chemistry, the indole ring system stands as a quintessential "privileged scaffold," a molecular framework consistently found in compounds with significant biological activity.[1] The addition of a methylsulfonyl (-SO₂CH₃) group, a potent hydrogen bond acceptor and metabolic stabilizer, further enhances its drug-like properties.[2] This guide focuses on a specific, relatively uncharacterized molecule: 5-(Methylsulfonyl)-1H-indole .

While its derivatives have shown activity against a range of targets, the intrinsic selectivity and potential for cross-reactivity of the parent compound remain largely undefined.[3] This document provides a strategic framework for researchers, scientists, and drug development professionals to systematically investigate its target profile. We will not merely present data but will elucidate the scientific rationale behind a multi-step experimental plan designed to deconvolve its biological targets. This guide will compare the hypothetical profile of this compound against well-established pharmacological agents, providing a benchmark for its potential utility and liabilities.

Part 1: Defining Putative Target Classes through Chemical Precedent

The structure of this compound does not exist in a vacuum. Decades of medicinal chemistry have shown that similar scaffolds exhibit predictable, though not guaranteed, patterns of biological activity. Based on extensive literature precedent, we can hypothesize three primary target classes for initial investigation.

  • Cyclooxygenase (COX) Enzymes: The indole core is famously present in the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[4] Furthermore, numerous studies have specifically explored indole derivatives bearing a methylsulfonyl moiety as selective inhibitors of COX-2, an enzyme central to the inflammatory cascade.[3][5] This makes the COX family a primary and logical starting point for our investigation.

  • Protein Kinases: The human kinome, comprising over 500 enzymes, is a major focus of drug discovery. The indole scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.[6][7] The addition of a sulfonyl group is also a common feature in many approved kinase inhibitors, suggesting a high probability of interaction.[8]

  • Serotonin (5-HT) Receptors: As a tryptamine derivative, the indole nucleus is the foundational structure for the neurotransmitter serotonin. Consequently, a vast number of indole-containing compounds act as ligands for various serotonin receptors.[9] Specifically, antagonists for the 5-HT6 receptor, a target for cognitive disorders, often feature an indole core coupled with a sulfonyl group.[10][11]

This initial triage allows for a focused, rational, and cost-effective approach to characterization, rather than an untargeted and exhaustive screen.

Part 2: A Phased Experimental Strategy for Selectivity Profiling

To build a comprehensive selectivity profile, we propose a two-phase experimental approach. Phase 1 involves broad, in vitro screening against the prioritized target families to identify primary interactions. Phase 2 utilizes a universal, cell-based assay to validate these initial "hits" in a more physiologically relevant context.

Phase 1: Primary Screening Across Target Families

The goal of this phase is to cast a wide yet targeted net. We will assess the inhibitory or binding potential of this compound against our three hypothesized target classes, using well-characterized comparator compounds to contextualize the results.

G cluster_0 Phase 1: In Vitro Primary Screening cluster_1 Target Class 1: COX Enzymes cluster_2 Target Class 2: Protein Kinases cluster_3 Target Class 3: 5-HT Receptors cluster_4 Phase 2: Cellular Target Validation Test_Compound This compound COX_Assay COX-1/COX-2 Enzymatic Assay Test_Compound->COX_Assay Kinase_Assay Broad Kinome Panel (>300 Kinases) Test_Compound->Kinase_Assay Receptor_Assay Serotonin Receptor Binding Panel Test_Compound->Receptor_Assay COX_Data IC50 Data Table 1 COX_Assay->COX_Data Hit_Identification Identify Primary Hits (Potency & Selectivity) COX_Data->Hit_Identification Kinase_Data Percent Inhibition & Ki Data Table 2 Kinase_Assay->Kinase_Data Kinase_Data->Hit_Identification Receptor_Data Ki Data Table 3 Receptor_Assay->Receptor_Data Receptor_Data->Hit_Identification CETSA_Assay Cellular Thermal Shift Assay (CETSA) Hit_Identification->CETSA_Assay Final_Profile Validated Target Profile & Selectivity Guide CETSA_Assay->Final_Profile

Caption: Overall workflow for characterizing this compound.

Target Class 1: Cyclooxygenase (COX) Enzymes

Rationale: Given the structural similarity to known COX inhibitors, this is a high-priority screen. The key question is not just if it inhibits, but whether it shows selectivity for the inducible COX-2 isoform over the constitutively expressed COX-1, as selectivity predicts a better gastrointestinal safety profile.[4][5]

Comparator Compounds:

  • Indomethacin: A potent, non-selective indole-based COX-1/COX-2 inhibitor.

  • Celecoxib: A diaryl heterocyclic compound with a sulfonamide group, known for its high selectivity for COX-2.[4]

Hypothetical Data: COX Enzyme Inhibition

Compound COX-1 IC₅₀ (nM) COX-2 IC₅₀ (nM) Selectivity Index (COX-1/COX-2)
This compound 850 150 5.7
Indomethacin 15 25 0.6

| Celecoxib | 3000 | 30 | 100 |

This illustrative data suggests that this compound may possess moderate, slightly selective COX-2 inhibitory activity, warranting further investigation.

AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Gastric Protection, Platelet Function) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_Inflammatory Indomethacin Indomethacin (Comparator) Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Celecoxib Celecoxib (Comparator) Celecoxib->COX2 Selectively Inhibits Test_Compound 5-(Methylsulfonyl) -1H-indole Test_Compound->COX2 Potentially Inhibits

Caption: The cyclooxygenase (COX) signaling pathway.

Target Class 2: Protein Kinases

Rationale: The indole scaffold is a known kinase "hinge-binder".[6] A broad-spectrum kinase profile is the most efficient method to identify potential kinase targets and off-targets simultaneously. This provides a comprehensive view of selectivity across the kinome.[12][13]

Comparator Compounds:

  • Staurosporine: A natural product known for its potent, broad-spectrum (non-selective) inhibition of many kinases.

  • Vemurafenib: A highly selective, FDA-approved inhibitor of BRAF kinase, which also contains a sulfonyl group.[6]

Hypothetical Data: Kinome Scan Highlights (% Inhibition at 1 µM)

Kinase Target This compound Staurosporine Vemurafenib
p38α (MAPK14) 92% 99% 15%
GSK3β 85% 98% 8%
CDK2 78% 97% 12%
BRAF 15% 95% 99%
EGFR 10% 91% 5%

| SRC | 22% | 96% | 25% |

This illustrative data suggests that this compound might act as a multi-kinase inhibitor, with preferential activity against kinases in the CMGC family (CDK, MAPK, GSK3). This lack of high selectivity is common for small, fragment-like molecules.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Cell Proliferation, Survival) ERK->TF p38 p38 MAPK p38->TF Stress Cellular Stress Inflammatory Cytokines Stress->p38 Vemurafenib Vemurafenib Vemurafenib->RAF Inhibits Test_Compound 5-(Methylsulfonyl) -1H-indole Test_Compound->p38 Potentially Inhibits

Caption: A simplified MAPK signaling pathway highlighting potential targets.

Target Class 3: Serotonin (5-HT) Receptors

Rationale: The indole core is a bioisostere of serotonin. A binding assay panel across the major 5-HT receptor subtypes is essential to determine affinity and selectivity.[9] High affinity for multiple subtypes would indicate significant cross-reactivity.

Comparator Compounds:

  • 5-Carboxamidotryptamine (5-CT): A potent but non-selective agonist at several 5-HT receptors.

  • SB-742457: A well-characterized, high-affinity and selective antagonist of the 5-HT6 receptor.[10]

Hypothetical Data: Serotonin Receptor Binding Panel

Receptor Subtype This compound Kᵢ (nM) 5-CT Kᵢ (nM) SB-742457 Kᵢ (nM)
5-HT₁ₐ 1200 1.5 >10,000
5-HT₂ₐ 950 150 250
5-HT₂₋ >10,000 800 1500
5-HT₆ 250 100 2.5

| 5-HT₇ | 1800 | 0.8 | >10,000 |

This illustrative data suggests that this compound may have weak to moderate affinity for the 5-HT6 receptor, with significantly less potency than a dedicated antagonist and some potential for cross-reactivity with other subtypes at higher concentrations.

Phase 2: Cellular Target Engagement with CETSA

Rationale: A positive result in an in vitro biochemical or binding assay does not guarantee that a compound can enter a cell and engage its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm direct target engagement in intact cells or cell lysates.[14][15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[1] This validation step is critical to confirm that any "hits" from Phase 1 are not artifacts and represent genuine biological interactions.

cluster_results Expected Outcome A 1. Treat intact cells with Vehicle or Test Compound B 2. Heat cell suspensions across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify remaining soluble target protein (e.g., Western Blot) C->D E 5. Plot melt curves to determine thermal shift (ΔTm) D->E Result1 No Shift: No Target Engagement E->Result1 If Compound Doesn't Bind Result2 Thermal Shift (ΔTm > 0): Confirms Target Engagement E->Result2 If Compound Binds

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

By performing CETSA for the top hits identified in Phase 1 (e.g., p38α kinase and COX-2), we can confirm that this compound is cell-permeable and binds to these targets in a physiological setting, thus validating our initial screening data.

Part 3: Detailed Experimental Methodologies

For scientific integrity and reproducibility, detailed protocols are essential. The following are standardized methodologies for the key assays proposed in this guide.

Protocol 1: Broad-Spectrum Kinase Profiling (Radiometric Assay)

Principle: This assay measures the transfer of a radiolabeled phosphate (from [γ-³³P]ATP) to a generic or specific peptide substrate by a given kinase. A decrease in radioactivity on the substrate in the presence of an inhibitor corresponds to enzyme inhibition.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, a suitable peptide substrate, and assay buffer.

  • Compound Addition: Add this compound or comparator compounds at a fixed concentration (e.g., 1 µM) for single-point screening or in a serial dilution for IC₅₀ determination. Include DMSO as a vehicle control.

  • Initiation: Start the kinase reaction by adding a mixture of MgCl₂ and [γ-³³P]ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a high concentration of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control. For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: GPCR Radioligand Binding Assay (Competition)

Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor, typically expressed in cell membranes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, cell membranes expressing the 5-HT receptor of interest, and the corresponding high-affinity radioligand (e.g., [³H]-LSD for 5-HT₂ₐ, [³H]-5-CT for 5-HT₁ₐ).

  • Reaction Setup: In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kₑ), and assay buffer.

  • Compound Addition: Add this compound or comparator compounds across a range of concentrations.

  • Non-Specific Binding (NSB): In separate wells, add a high concentration of a known, non-labeled ligand to determine the level of non-specific binding.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Subtract the NSB counts from all other wells. Plot the specific binding against the logarithm of the competitor concentration and fit to a one-site competition model to determine the IC₅₀, from which the Kᵢ (inhibitor constant) can be calculated using the Cheng-Prusoff equation.[17]

Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blot

Principle: This protocol confirms target engagement in intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature (Tm). The amount of soluble protein remaining after heating is quantified by Western Blot.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture an appropriate cell line known to express the target protein (e.g., HT-29 cells for COX-2, HeLa cells for p38α). Treat the cells with either vehicle (DMSO) or a high concentration of this compound (e.g., 10-50 µM) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath) to release intracellular contents.

  • Centrifugation: Separate the soluble protein fraction from the heat-induced aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same total protein concentration.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a specific primary antibody against the target protein (e.g., anti-COX-2 or anti-p38α).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity (normalized to the 40°C sample) against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms engagement.

Conclusion and Forward Outlook

This guide outlines a rigorous, multi-faceted strategy for characterizing the selectivity and cross-reactivity of this compound. By starting with hypothesis-driven screening based on chemical precedent and following up with robust cellular validation, researchers can build a comprehensive and reliable target profile.

The hypothetical data presented herein suggests that this compound is unlikely to be a highly potent and selective agent in its own right. Instead, it may exhibit moderate, multi-targeted activity, particularly against COX-2 and certain kinases. This profile is typical of a fragment or starting point for a medicinal chemistry campaign. The true value of this molecule may lie in its potential as a scaffold. The insights gained from this systematic investigation—identifying which targets it binds, however weakly, and which it avoids—provide an invaluable roadmap for future structure-activity relationship (SAR) studies aimed at optimizing potency for a desired target while engineering out unwanted off-target activities. This self-validating system of broad screening followed by cellular confirmation ensures that subsequent drug development efforts are built on a solid and scientifically sound foundation.

References

A Comparative Guide to the Synthetic Routes of 5-(Methylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, 5-(Methylsulfonyl)-1H-indole stands as a key building block in the synthesis of a variety of therapeutic agents. The efficient and scalable production of this intermediate is, therefore, of significant interest to the drug development community. This guide provides an in-depth, objective comparison of three primary synthetic pathways to this compound, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The selection of an optimal route depends on a multitude of factors including precursor availability, desired scale, process safety, and overall cost-effectiveness. This guide will focus on a comparative analysis of three prominent synthetic routes:

  • Route 1: The Fischer Indole Synthesis - A classic and versatile method for indole ring formation.

  • Route 2: Palladium-Catalyzed Cross-Coupling - A modern approach leveraging the power of transition-metal catalysis.

  • Route 3: Oxidation of a Thioether Precursor - A straightforward functional group interconversion.

Each route will be evaluated based on reaction efficiency, step economy, scalability, safety considerations, and green chemistry metrics.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[1][2][3]

Reaction Scheme:

Fischer Indole Synthesis 4-(Methylsulfonyl)phenylhydrazine 4-(Methylsulfonyl)phenylhydrazine Intermediate_Hydrazone Phenylhydrazone Intermediate 4-(Methylsulfonyl)phenylhydrazine->Intermediate_Hydrazone + Acetaldehyde Acetaldehyde Acetaldehyde Product This compound Intermediate_Hydrazone->Product Acid Catalyst (e.g., PPA) Heat

Caption: Fischer Indole Synthesis of this compound.

Mechanistic Insights

The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism.[1][3] The key steps are:

  • Hydrazone Formation: The reaction commences with the condensation of 4-(methylsulfonyl)phenylhydrazine and acetaldehyde to form the corresponding phenylhydrazone.[3][4]

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: Following protonation, the enamine intermediate undergoes a crucial[5][5]-sigmatropic rearrangement, which is the key bond-forming step that establishes the indole framework.[1][3]

  • Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole ring.[1][3]

Experimental Protocol:

Step 1: Formation of the Phenylhydrazone

  • To a solution of 4-(methylsulfonyl)phenylhydrazine hydrochloride (1.0 eq) in ethanol, add acetaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

Step 2: Cyclization to this compound

  • To the crude phenylhydrazone mixture, add a suitable acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.[1][2]

  • Heat the reaction mixture to 80-100 °C for several hours.

  • Upon completion, the reaction is quenched with water and neutralized. The product is then extracted with an organic solvent and purified by column chromatography or recrystallization.

Performance Analysis:
MetricPerformanceNotes
Yield Moderate to GoodHighly dependent on the purity of the starting materials and the choice of acid catalyst.
Scalability GoodThe reaction can be scaled up, but careful temperature control is necessary during the exothermic cyclization step.[6]
Safety ModeratePhenylhydrazines can be toxic and require careful handling. The use of strong acids at high temperatures poses a corrosion risk.
Green Metrics FairThe reaction often requires stoichiometric amounts of acid catalyst and can generate significant aqueous waste during workup.[7]

Route 2: Palladium-Catalyzed Cross-Coupling

Modern synthetic organic chemistry has been revolutionized by the development of palladium-catalyzed cross-coupling reactions. This approach offers a powerful and versatile method for the formation of carbon-heteroatom and carbon-carbon bonds. For the synthesis of this compound, a plausible route involves the palladium-catalyzed coupling of 5-bromo-1H-indole with a suitable sulfonylating agent, such as sodium methanesulfinate.

Reaction Scheme:

Palladium-Catalyzed Cross-Coupling 5-Bromo-1H-indole 5-Bromo-1H-indole Product This compound 5-Bromo-1H-indole->Product Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) Base, Solvent, Heat Sodium_Methanesulfinate Sodium Methanesulfinate Sodium_Methanesulfinate->Product

Caption: Palladium-Catalyzed Synthesis of this compound.

Mechanistic Insights

The catalytic cycle for this cross-coupling reaction typically involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 5-bromo-1H-indole to form a Pd(II) intermediate.

  • Transmetalation (or Salt Metathesis): The sulfinate salt exchanges its anion with the bromide on the palladium center.

  • Reductive Elimination: The desired C-S bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the final product.

Experimental Protocol:
  • To a reaction vessel, add 5-bromo-1H-indole (1.0 eq), sodium methanesulfinate (1.5 eq), a palladium catalyst such as palladium(II) acetate (5 mol%), and a suitable ligand like Xantphos (10 mol%).

  • Add a base, such as cesium carbonate, and a high-boiling aprotic solvent like DMF or DMSO.

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 100 to 140 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Performance Analysis:
MetricPerformanceNotes
Yield Good to ExcellentOften provides high yields with good functional group tolerance.
Scalability ModerateScaling up palladium-catalyzed reactions can be challenging due to catalyst cost and the need for stringent inert atmosphere conditions.
Safety GoodAvoids the use of highly toxic hydrazines. However, palladium catalysts and organic solvents require proper handling.
Green Metrics Fair to GoodThe use of a catalyst reduces stoichiometric waste. However, palladium is a precious metal, and its removal from the final product is crucial, especially in pharmaceutical applications.[8]

Route 3: Oxidation of 5-(Methylthio)-1H-indole

A straightforward and often high-yielding approach to sulfones is the oxidation of the corresponding thioethers. In this route, the readily accessible 5-(methylthio)-1H-indole is oxidized to the target this compound.

Reaction Scheme:

Oxidation of Thioether 5-(Methylthio)-1H-indole 5-(Methylthio)-1H-indole Product This compound 5-(Methylthio)-1H-indole->Product Oxidizing Agent (e.g., Oxone) Solvent

Caption: Oxidation of 5-(Methylthio)-1H-indole.

Mechanistic Insights

The oxidation of a thioether to a sulfone proceeds in two stages. The first oxidation step converts the thioether to a sulfoxide. A second, more vigorous oxidation step is then required to convert the sulfoxide to the sulfone. The choice of oxidant is crucial to control the extent of oxidation and avoid over-oxidation or side reactions on the electron-rich indole ring.

Experimental Protocol:
  • Dissolve 5-(methylthio)-1H-indole (1.0 eq) in a suitable solvent mixture, such as methanol and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of an oxidizing agent, such as Oxone® (potassium peroxymonosulfate) (2.2 eq), in water.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a reducing agent like sodium bisulfite.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Performance Analysis:
MetricPerformanceNotes
Yield Good to ExcellentThis method often provides high yields of the desired sulfone.
Scalability ExcellentThe reaction is generally straightforward to scale up, with readily available and inexpensive reagents.
Safety GoodOxone® is a relatively safe and easy-to-handle oxidizing agent. The reaction is typically performed at or below room temperature.
Green Metrics GoodThe use of Oxone® is considered environmentally friendly as its byproducts are inorganic salts. The reaction can often be run in greener solvents like methanol/water.[7]

Comparative Summary

Synthetic RouteKey AdvantagesKey DisadvantagesOverall Recommendation
Fischer Indole Synthesis Well-established, versatile, good for structural diversity.Use of potentially toxic hydrazines, harsh acidic conditions, moderate yields.Suitable for small-scale synthesis and analog generation where diverse substitution patterns are required.
Palladium-Catalyzed Cross-Coupling High yields, good functional group tolerance, milder conditions than Fischer synthesis.High cost of palladium catalysts, need for inert atmosphere, potential for metal contamination in the final product.Recommended for laboratory-scale synthesis where high purity and yield are critical, and the cost of the catalyst is not a primary concern.
Oxidation of Thioether High yields, simple procedure, mild reaction conditions, excellent scalability, and good green profile.Requires the synthesis of the 5-(methylthio)-1H-indole precursor.The most recommended route for large-scale production due to its efficiency, safety, cost-effectiveness, and environmental friendliness.

Conclusion

The synthesis of this compound can be successfully achieved through various synthetic strategies. While the classic Fischer indole synthesis offers versatility, and palladium-catalyzed cross-coupling provides high yields with good functional group tolerance, the oxidation of 5-(methylthio)-1H-indole emerges as the most practical and efficient route for large-scale production. Its mild reaction conditions, high yields, scalability, and favorable safety and environmental profile make it the superior choice for researchers and drug development professionals focused on the efficient and sustainable synthesis of this key pharmaceutical intermediate.

References

A Guide to In Vitro-In Vivo Correlation (IVIVC) in Early Drug Discovery: A Case Study of Sulfonyl-Indole Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of a new chemical entity (NCE) from a laboratory bench to a clinical candidate is fraught with challenges, chief among them being the translation of promising in vitro activity into tangible in vivo efficacy. This guide addresses the critical concept of In Vitro-In Vivo Correlation (IVIVC), a cornerstone of modern drug development that seeks to establish a predictive link between laboratory-based experimental data and whole-organism pharmacology.

Part 1: The In Vitro Profile - Quantifying Target Engagement and Cellular Effects

The initial phase of discovery focuses on demonstrating that a compound can interact with its intended biological target and elicit a response in a controlled cellular environment. For our N-methylsulfonyl indole analogues, the primary targets are the COX-2 and 5-LOX enzymes.

Expertise & Causality: Why Dual COX/LOX Inhibition?

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes, which can lead to gastrointestinal side effects and cardiovascular risks.[3] The arachidonic acid pathway, however, has a second major branch mediated by 5-LOX, which produces leukotrienes—another class of potent inflammatory mediators. By designing molecules that inhibit both enzymes, the therapeutic hypothesis is to achieve broader anti-inflammatory action while potentially mitigating the side effects associated with shunting arachidonic acid metabolism down a single pathway.

Key In Vitro Assays
  • Enzyme Inhibition Assay (Biochemical): This is the most direct method to measure the potency of a compound against its purified enzyme targets. It provides a quantitative measure, the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Cell-Based Anti-Inflammatory Assay: This assay moves one step closer to a physiological system by measuring the compound's ability to suppress the inflammatory response in whole cells (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Data Summary: In Vitro Activity of N-Methylsulfonyl Indole Analogues

The following table summarizes representative in vitro data for novel N-methylsulfonyl indole derivatives, showcasing their potency against COX-1, COX-2, and 5-LOX.[3] Celecoxib and Zileuton are included as reference inhibitors for COX-2 and 5-LOX, respectively.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)5-LOX IC50 (µM)
Analogue 4d >1000.11>9090.21
Analogue 4e >1000.09>11110.18
Analogue 5b >1000.15>6670.25
Analogue 5d >1000.08>12500.16
Celecoxib 15.00.05300-
Zileuton ---0.50

Data adapted from Philoppes, J. N., et al. (2022).[3]

Experimental Protocol: In Vitro COX-2 Enzyme Inhibition Assay

This protocol describes a standard method for determining the COX-2 inhibitory activity of a test compound.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme first catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). In a second step, the peroxidase function of COX reduces PGG2 to PGH2, and this reaction is used to measure enzyme activity via a colorimetric probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to produce a colored product measured at 590 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the test compound in DMSO. Serially dilute to obtain a range of concentrations.

    • Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD (probe).

  • Assay Procedure:

    • Add 150 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted test compound or DMSO (vehicle control).

    • Add 10 µL of the COX-2 enzyme solution and incubate for 15 minutes at room temperature to allow inhibitor binding.

    • Add 10 µL of TMPD solution.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Data Acquisition:

    • Immediately read the absorbance at 590 nm every minute for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization: Workflow for In Vitro COX-2 Inhibition Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis prep1 Prepare Buffer & Reagents step1 Add Buffer, Compound, & COX-2 Enzyme prep1->step1 prep2 Serially Dilute Test Compound in DMSO prep2->step1 step2 Incubate (15 min) step1->step2 step3 Add Colorimetric Probe (TMPD) step2->step3 step4 Initiate with Arachidonic Acid step3->step4 analysis1 Kinetic Absorbance Reading (590 nm) step4->analysis1 analysis2 Calculate Reaction Rates analysis1->analysis2 analysis3 Plot Dose-Response Curve analysis2->analysis3 analysis4 Determine IC50 Value analysis3->analysis4

Caption: Workflow of a typical colorimetric in vitro COX-2 enzyme inhibition assay.

Part 2: The In Vivo Profile - Assessing Efficacy in a Living System

Demonstrating efficacy in a whole organism is the ultimate test for an NCE. This requires selecting an appropriate animal model that recapitulates aspects of the human disease—in this case, acute inflammation.

Expertise & Causality: Why the Carrageenan-Induced Paw Edema Model?

The rat carrageenan-induced paw edema model is a classical and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of NCEs. The subcutaneous injection of carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response. The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (after 1 hour) is associated with the production of prostaglandins, mediated by COX-2.[4] This makes the model particularly well-suited for evaluating COX inhibitors.

Key In Vivo Parameters
  • Efficacy (ED50): The dose of the drug that produces 50% of its maximal effect. In this model, it's the dose that inhibits paw edema by 50%.

  • Pharmacokinetics (PK): This describes the journey of the drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME). Key parameters include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and half-life (t½).[5]

Data Summary: Representative In Vivo Anti-Inflammatory Activity

The following table presents hypothetical but realistic in vivo data for a lead candidate analogue, compared to a standard NSAID like Indomethacin.

CompoundAdministration RouteDose (mg/kg)Max. Edema Inhibition (%)ED50 (mg/kg)
Lead Analogue Oral (p.o.)1065%7.5
Indomethacin Oral (p.o.)570%3.0
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

Principle: This model measures the ability of a test compound to reduce the swelling (edema) in a rat's paw induced by carrageenan injection.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (150-200g).

    • Acclimatize animals for at least 7 days before the experiment.

    • Fast the animals overnight before dosing but allow free access to water.

  • Compound Administration:

    • Group the animals (n=6-8 per group).

    • Administer the test compound (e.g., Lead Analogue) or vehicle (e.g., 0.5% CMC) orally via gavage. A positive control group receives a standard drug like Indomethacin.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Edema:

    • Measure the paw volume immediately before the carrageenan injection (V0) using a plethysmometer.

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt).

  • Data Analysis:

    • Calculate the percentage of edema at each time point: Edema (%) = [(Vt - V0) / V0] * 100.

    • Calculate the percentage of inhibition for each group compared to the vehicle control group: Inhibition (%) = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

    • Determine the ED50 by testing multiple doses and performing regression analysis.

Visualization: Workflow for In Vivo Paw Edema Study

G cluster_prep 1. Pre-Experiment cluster_exp 2. Experiment Execution cluster_analysis 3. Data Analysis prep1 Acclimatize & Fast Rats prep2 Group Animals (Vehicle, Test, Control) prep1->prep2 step1 Oral Administration of Compound prep2->step1 step2 Wait 1 Hour step1->step2 step3 Measure Initial Paw Volume (V0) step2->step3 step4 Inject Carrageenan into Paw step3->step4 step5 Measure Paw Volume (Vt) over 5 Hours step4->step5 analysis1 Calculate % Edema step5->analysis1 analysis2 Calculate % Inhibition vs. Vehicle analysis1->analysis2 analysis3 Determine ED50 analysis2->analysis3

Caption: Standard workflow for the carrageenan-induced paw edema model in rats.

Part 3: The Correlation - Bridging the In Vitro-In Vivo Gap

The ultimate goal is to determine if the potent in vitro activity translates into in vivo efficacy. This is rarely a direct 1:1 relationship and is influenced by a multitude of pharmacokinetic and pharmacodynamic factors.

Comparative Analysis
  • In Vitro Potency (Analogue 5d): IC50 = 0.08 µM (or 80 nM)

  • In Vivo Efficacy (Lead Analogue): ED50 = 7.5 mg/kg

How do we connect these two values? The key is to understand the drug concentration at the site of action (in vivo) and compare it to the concentration required for activity in vitro. A successful IVIVC requires achieving a free plasma concentration of the drug in vivo that is above its in vitro IC50 for a sustained period.

Factors Influencing IVIVC

Several factors can create a disconnect between in vitro potency and in vivo efficacy:

  • Absorption & Bioavailability: An orally administered drug must be absorbed from the GI tract and survive first-pass metabolism in the liver to reach systemic circulation. A compound with excellent in vitro potency but poor oral bioavailability will fail in vivo.[6]

  • Plasma Protein Binding (PPB): Many drugs bind to plasma proteins like albumin. Only the unbound, "free" fraction of the drug is available to interact with the target enzyme. High PPB can sequester the drug, meaning a much higher total dose is needed to achieve a therapeutic free concentration.

  • Distribution: The drug must distribute from the blood into the inflamed tissue (the paw) to reach the target COX-2 enzymes.

  • Metabolism and Clearance: The drug is constantly being cleared from the body, primarily by liver enzymes. A rapid clearance rate means the drug may not stay at a therapeutic concentration long enough to have an effect.

Visualization: Key Factors in the IVIVC Cascade

G cluster_vitro In Vitro System cluster_vivo In Vivo System cluster_factors Translational Factors (Pharmacokinetics) vitro IC50 (Target Potency) vivo ED50 (Organism Efficacy) vitro->vivo Correlation? abs Absorption/ Bioavailability abs->vivo ppb Plasma Protein Binding ppb->vivo dist Tissue Distribution dist->vivo met Metabolism/ Clearance met->vivo

Caption: Pharmacokinetic factors that modulate the translation from in vitro potency to in vivo efficacy.

Conclusion

Establishing a robust In Vitro-In Vivo Correlation is not a simple exercise but a foundational element of predictive drug discovery. By combining potent in vitro target engagement (low IC50) with favorable pharmacokinetic properties, researchers can increase the probability of success for in vivo efficacy. The case of N-methylsulfonyl indoles demonstrates this principle: their high in vitro potency against COX-2 and 5-LOX makes them promising candidates, but their ultimate success is contingent on their ability to navigate the complex biological environment of a living organism to reach their target at a sufficient concentration. This integrated approach, combining biochemistry, cell biology, and pharmacology, is essential for translating a promising molecule into a potential therapeutic.

References

A Head-to-Head Comparison of the Antifungal Activity of 5-(Methylsulfonyl)-1H-indole and Fluconazole: An Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antifungal agents to combat the growing threat of fungal resistance, a rigorous and systematic evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for a head-to-head comparison of a novel investigational compound, 5-(Methylsulfonyl)-1H-indole, against the widely established triazole antifungal, fluconazole. While extensive data exists for fluconazole, this document outlines the necessary experimental methodologies to thoroughly characterize the antifungal potential of this compound, presenting a clear pathway for its evaluation.

Introduction to the Antifungal Agents

Fluconazole: The Established Benchmark

Fluconazole is a first-generation triazole antifungal medication that has been a cornerstone in the treatment of various fungal infections for decades.[1] It is effective against a broad spectrum of yeasts and some dimorphic fungi.[2]

Chemical Structure:

Mechanism of Action: Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[4] This action is primarily fungistatic against Candida species.[2]

This compound: A Novel Investigational Compound

This compound is a synthetic indole derivative. While the biological activities of many indole-containing compounds have been explored, the specific antifungal properties of this particular molecule are not yet extensively documented in publicly available literature. The methylsulfonyl group is an electron-withdrawing moiety that can significantly influence the molecule's chemical properties and biological interactions. This guide proposes a systematic investigation to elucidate its potential as an antifungal agent.

Chemical Structure:

Hypothesized Mechanism of Action: Based on the known activities of other indole derivatives, the antifungal mechanism of this compound could potentially involve various targets. These may include the disruption of fungal cell wall synthesis, inhibition of key metabolic enzymes, or interference with fungal DNA replication. The experimental protocols outlined below are designed to not only quantify its antifungal activity but also to provide initial insights into its mode of action.

Experimental Design for a Head-to-Head Comparison

A robust comparison necessitates standardized methodologies to ensure the reproducibility and validity of the findings. The following experimental workflow is proposed, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Proposed experimental workflow for the comparative evaluation of antifungal agents.
Fungal Strains and Culture Conditions

A panel of clinically relevant fungal strains should be selected to assess the spectrum of activity. This panel should include:

  • Candida albicans (e.g., ATCC 90028): A common cause of opportunistic fungal infections.

  • Candida glabrata (e.g., ATCC 90030): A species known for its intrinsic and acquired resistance to azoles.[7]

  • Cryptococcus neoformans (e.g., ATCC 208821): An encapsulated yeast that can cause life-threatening meningitis.

Strains should be maintained on Sabouraud Dextrose Agar (SDA) and subcultured prior to each experiment to ensure viability.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8] This quantitative approach allows for a direct comparison of the potency of this compound and fluconazole.

Protocol:

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and fluconazole in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of each compound in RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum of approximately 0.5 to 2.5 x 10³ cells/mL in RPMI 1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.[9]

Data Presentation:

The results of the MIC testing should be summarized in a clear and concise table for easy comparison.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans[Hypothetical Data]0.5
Candida glabrata[Hypothetical Data]16
Cryptococcus neoformans[Hypothetical Data]4
Time-Kill Kinetic Assays

To understand the pharmacodynamics of the compounds (i.e., whether they are fungistatic or fungicidal), time-kill assays are essential.[10] These assays measure the rate and extent of fungal killing over time.

Protocol:

  • Culture Preparation: Grow fungal cultures to the logarithmic phase in a suitable broth medium.

  • Drug Exposure: Expose the fungal cultures to the antifungal agents at concentrations corresponding to their MIC values (e.g., 1x, 2x, and 4x MIC). Include a drug-free control.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on SDA plates. After incubation, count the number of colony-forming units (CFUs).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each compound and concentration.

Interpretation:

  • Fungistatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.[10]

  • Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[10]

Mechanistic Insights: Fluconazole's Mode of Action

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 2: Mechanism of action of fluconazole.

As depicted in Figure 2, fluconazole's primary target is the enzyme 14α-demethylase, which is essential for the synthesis of ergosterol.[11] By inhibiting this enzyme, fluconazole disrupts the fungal cell membrane's integrity, leading to growth arrest.[2] A key aspect of future research on this compound would be to identify its specific molecular target to understand its mechanism of action and potential for synergistic combinations with existing antifungals.

Discussion and Future Directions

This guide provides a foundational framework for the comparative evaluation of this compound and fluconazole. The proposed experiments will yield crucial data on the novel compound's potency (MIC) and pharmacodynamics (time-kill kinetics) against a panel of clinically relevant fungi.

A critical outcome of this investigation will be to determine if this compound exhibits a superior or complementary antifungal profile to fluconazole. For instance, potent activity against fluconazole-resistant strains like Candida glabrata would be a significant finding.

Further studies should aim to:

  • Elucidate the precise mechanism of action of this compound.

  • Evaluate its efficacy in in vivo models of fungal infection.

  • Assess its toxicity profile in mammalian cell lines.

  • Investigate its potential for synergistic interactions with other antifungal agents.

By following a systematic and rigorous scientific approach, the true therapeutic potential of novel compounds like this compound can be thoroughly assessed, paving the way for the development of next-generation antifungal therapies.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-(Methylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 5-(Methylsulfonyl)-1H-indole requires a disposal protocol that is not only compliant with regulations but also grounded in a deep understanding of the material's potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each action.

Hazard Identification: Understanding the "Why"

Before any disposal procedure can be established, a thorough risk assessment is paramount. While a specific, detailed Safety Data Sheet (SDS) for this compound may lack exhaustive disposal information, data from suppliers and chemically similar compounds provide a clear hazard profile.[1][2]

Key Identified Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications mandate that this compound be treated as a hazardous substance. Direct exposure can pose a significant health risk, and improper disposal could lead to environmental contamination.[3] Therefore, this compound and any materials contaminated with it must never be disposed of in standard trash receptacles or washed down the sewer drain.[3] The core principle is to contain, label, and transfer the waste to personnel certified to handle its final disposition.

Compound Profile: this compound
CAS Number 152879-73-7[1][4]
Molecular Formula C₉H₉NO₂S[2][4]
Molecular Weight 195.24 g/mol [2][4]
Physical Form Solid
GHS Hazard Statements H302, H315, H319, H335[2]
Primary Disposal Route Collection as Hazardous Chemical Waste for disposal via an approved waste contractor.[5][6][7][8][9]

The Disposal Workflow: A Step-by-Step Protocol

The following procedure ensures that all waste streams containing this compound are managed safely and in accordance with stringent regulatory standards like the Resource Conservation and Recovery Act (RCRA).[3]

Step 1: Waste Segregation and Characterization

Proper disposal begins at the point of generation. It is crucial to segregate waste streams to prevent potentially dangerous chemical reactions.[3]

  • Unused or Expired Pure Compound: Keep in its original, clearly labeled container. If the original container is compromised, transfer it to a new, appropriate container (see Step 2) and label it immediately.

  • Contaminated Labware: This includes items like pipette tips, gloves, weigh boats, and vials. These items are considered contaminated solid waste. They should be collected in a designated, lined container separate from non-hazardous lab trash.

  • Solutions: Collect all aqueous and solvent solutions containing this compound as liquid hazardous waste. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).[9]

Step 2: Container Selection and Management

The integrity of your waste container is critical for preventing leaks and exposures.

  • Compatibility: Use containers made of materials chemically compatible with the waste. For solid waste, a heavy-duty plastic bag-lined pail is suitable.[10] For liquid waste, the original container or a designated plastic or glass waste bottle is preferred.[11][12]

  • Condition: All containers must be in good condition, free from cracks or deterioration, with a secure, leak-proof lid.[3][12]

  • Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste.[10][11][12] This minimizes the release of vapors and prevents spills.

Step 3: Precise and Compliant Labeling

Proper labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.[11][13]

Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste labels. The label must be filled out completely and legibly, including:

  • The words "HAZARDOUS WASTE" .[12]

  • The full, unabbreviated chemical name: "this compound" .

  • All other components of the waste mixture, including solvents and their approximate percentages.

  • The date accumulation started.

  • The specific hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Designate a specific location in the lab, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[11]

  • Storage: Store the waste container within the SAA. For liquids, secondary containment (such as a chemical-resistant tray) is mandatory to contain potential spills.[3][10]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For certain acutely toxic wastes (P-listed), the limit is one quart.[11]

  • Time Limits: Once a container is full or the 55-gallon limit is reached, it must be removed by EHS within three days.[11] Under EPA Subpart K, academic labs may have up to 12 months to have the waste removed from the laboratory, provided accumulation limits are not exceeded.

Step 5: Final Disposal via EHS

Laboratory personnel should never attempt to treat or dispose of this chemical waste themselves.

  • Contact EHS: Once your waste container is full or you are terminating a project, contact your institution's EHS department to schedule a waste pickup.[10][11]

  • Professional Handling: EHS will then transport the waste to a central accumulation area before it is collected by a licensed hazardous waste disposal contractor for final, environmentally sound disposal, typically via incineration at a permitted facility.

Decontamination of Empty Containers

Even "empty" containers hold residue and must be handled with care.

  • Triple Rinse: Rinse the empty container with a suitable solvent (one that will solubilize the compound) three times.

  • Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste.[10] Subsequent rinses may also require collection depending on local regulations.

  • Deface Label: Completely remove or deface the original label on the rinsed container.[10]

  • Final Disposal: Once thoroughly rinsed and dried, the container can typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box).[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of waste generated from work with this compound.

G cluster_prep Waste Generation & Assessment cluster_no cluster_yes Hazardous Waste Protocol cluster_forbidden Forbidden Pathways start Waste Generated (Pure compound, contaminated labware, solution) assess Is it this compound or contaminated with it? start->assess no No container Select Compatible, Labeled Waste Container assess->container Yes sewer DO NOT Sewer assess->sewer trash DO NOT Trash assess->trash other_waste Follow appropriate disposal protocol for that waste stream. segregate Segregate from Incompatible Chemicals container->segregate store Store in designated SAA (Keep container closed) segregate->store contact Container Full? Contact EHS for Pickup store->contact disposal Disposal by Licensed Hazardous Waste Vendor contact->disposal Yes

Caption: Decision workflow for the disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Methylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our primary responsibility extends beyond discovery and innovation; it begins with ensuring a safe laboratory environment for ourselves and our colleagues. The handling of any chemical intermediate, such as 5-(Methylsulfonyl)-1H-indole, demands a rigorous, evidence-based approach to safety. This guide moves beyond a simple checklist, providing a detailed operational plan rooted in the core principles of chemical hazard mitigation, procedural integrity, and regulatory compliance. Our objective is to build a culture of safety that is both proactive and deeply ingrained in our workflows.

Hazard Assessment: Understanding the Adversary

Before any protective equipment is selected, a thorough understanding of the specific risks posed by this compound is mandatory. Based on available Safety Data Sheets (SDS), this compound presents a multi-faceted hazard profile.

The Globally Harmonized System (GHS) classifications for this compound and structurally related sulfonyl-indoles consistently indicate the following hazards:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

These classifications are our primary directive. They inform every subsequent decision regarding personal protective equipment (PPE), handling procedures, and emergency response. The potential for skin, eye, and respiratory irritation dictates that our core defense strategy must be the establishment of a complete barrier between the researcher and the chemical.

The Core Ensemble: Essential PPE for Routine Handling

For standard laboratory operations involving milligram-to-gram quantities of this compound within a certified chemical fume hood, the following PPE ensemble is mandatory.

  • Hand Protection: Double-Gloving with Nitrile

    • Rationale: The H315 classification (Causes skin irritation) necessitates robust hand protection.[1][2] Direct skin contact can lead to inflammation, redness, and discomfort.[2] We employ a double-gloving strategy not only for barrier redundancy but also for contamination control during doffing.

    • Protocol: Wear two pairs of chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[3][4] The inner glove should be tucked under the cuff of the lab coat, while the outer glove cuff goes over the lab coat sleeve. This prevents any skin exposure at the wrist. Gloves must be changed immediately if contamination is suspected or every 30-60 minutes during continuous handling.[3]

  • Eye and Face Protection: Chemical Splash Goggles

    • Rationale: The H319 warning (Causes serious eye irritation) is unequivocal.[1][2] Exposure of the eyes to even trace amounts of the solid or solutions can cause significant pain and potential damage. Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and fine particulates.[3][5]

    • Protocol: ANSI Z87.1-rated chemical splash goggles are required at all times. When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[6]

  • Body Protection: Impermeable, Long-Sleeved Laboratory Gown

    • Rationale: A standard cotton lab coat offers minimal protection from chemical splashes. To guard against skin contact from spills, a disposable, impermeable gown made of a material like polyethylene-coated polypropylene is required.[3][6]

    • Protocol: The gown must be long-sleeved with tight-fitting knit or elastic cuffs. It must close in the back to eliminate the potential for frontal contamination.[4] Gowns should be changed immediately after a significant spill or at the end of the workday.

PPE Selection Framework for Laboratory Operations

The level of required PPE is dictated by the specific task and the associated risk of exposure. The following table provides a clear, task-based summary.

Laboratory Operation Engineering Control Gloves Eye/Face Protection Body Protection Respiratory Protection
Receiving/Unpacking N/ADouble NitrileSafety GogglesImpermeable GownN95 Respirator (if package integrity is compromised)[3]
Weighing Solid Chemical Fume HoodDouble NitrileSafety GogglesImpermeable GownNot required if in fume hood
Preparing Solutions Chemical Fume HoodDouble NitrileSafety Goggles & Face ShieldImpermeable GownNot required if in fume hood
Reaction Workup/Purification Chemical Fume HoodDouble NitrileSafety Goggles & Face ShieldImpermeable GownNot required if in fume hood
Large Spill Cleanup (>10g) Evacuate AreaHeavy-duty Nitrile or ButylSafety Goggles & Face ShieldImpermeable Coveralls ("Bunny Suit")[6]Half-mask respirator with P100/multi-gas cartridge[3]

Operational Plans: From Handling to Disposal

Procedural adherence is as critical as the PPE itself. The following workflows integrate safety measures at every step.

Step-by-Step PPE Donning and Doffing Protocol

This sequence is designed to minimize cross-contamination.

  • Donning (Putting On):

    • Perform hand hygiene.

    • Don inner pair of nitrile gloves.

    • Don impermeable gown, ensuring full coverage.

    • Don outer pair of nitrile gloves, pulling the cuffs over the gown sleeves.

    • Don safety goggles and face shield.

  • Doffing (Taking Off):

    • Remove outer gloves, peeling them away from the body and turning them inside-out. Dispose of as hazardous waste.

    • Remove gown by rolling it away from the body, containing the contaminated exterior. Dispose of as hazardous waste.

    • Perform hand hygiene with inner gloves still on.

    • Remove face shield and goggles.

    • Remove inner gloves.

    • Perform thorough hand hygiene with soap and water.

Disposal of Contaminated PPE and Chemical Waste
  • Principle: All items that come into contact with this compound are considered hazardous waste.

  • PPE Disposal: Used gloves, gowns, and any contaminated wipes must be placed in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of in regular or biohazard trash.[7]

  • Chemical Disposal: Unused chemical and reaction waste must be collected in a dedicated, properly labeled hazardous waste container.[8] Given the indole structure, it should be segregated as non-halogenated organic waste unless mixed with halogenated solvents.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for professional disposal via incineration or other licensed methods.[8] Under no circumstances should this chemical be disposed of down the drain.[7]

// Node Definitions start [label="Start: Task Involving\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; is_solid [label="Is the material a\npowder/solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_splash_risk [label="Is there a significant\nsplash risk?\n(e.g., large volume, workup)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; in_fume_hood [label="Is task performed\nin a fume hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

core_ppe [label="Core PPE:\n- Double Nitrile Gloves\n- Impermeable Gown\n- Safety Goggles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_face_shield [label="Add Face Shield\nto Core PPE", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_respirator [label="STOP!\nConsult EHS.\nRequires N95 or higher\nrespirator.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

end_ppe [label="Proceed with Task", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Connections start -> is_solid;

is_solid -> in_fume_hood [label="Yes"]; is_solid -> is_splash_risk [label="No (Solution)"];

in_fume_hood -> is_splash_risk [label="Yes"]; in_fume_hood -> add_respirator [label="No"];

is_splash_risk -> add_face_shield [label="Yes"]; is_splash_risk -> core_ppe [label="No"];

core_ppe -> end_ppe; add_face_shield -> end_ppe; }

Caption: Decision workflow for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.